Edoxaban hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H/t13-,15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYCNCZOSSOOQR-QXXZOGQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480448-29-1 | |
| Record name | Edoxaban hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480448291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDOXABAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606P02282F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Edoxaban Hydrochloride on Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which edoxaban hydrochloride exerts its anticoagulant effect through the direct, selective, and reversible inhibition of Factor Xa (FXa). The document details the binding kinetics, pharmacodynamic effects, and the experimental methodologies used to characterize this interaction.
Introduction to Edoxaban and the Coagulation Cascade
Edoxaban is a member of the direct oral anticoagulant (DOAC) class of drugs, which have emerged as a significant advancement in the prevention and treatment of thromboembolic disorders.[1] Unlike traditional anticoagulants such as warfarin, which indirectly inhibit the synthesis of multiple clotting factors, edoxaban offers a targeted approach with a predictable pharmacokinetic and pharmacodynamic profile.[1][2] It is indicated for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[3]
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. This process involves two primary pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.[4] FXa plays a pivotal role by forming the prothrombinase complex with Factor Va on the surface of activated platelets. This complex is responsible for the rapid conversion of prothrombin (Factor II) to thrombin (Factor IIa), the key enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[5][6] Given its central and rate-limiting position, FXa is an attractive target for anticoagulant therapy.[6]
Core Mechanism of Action of Edoxaban on Factor Xa
Edoxaban functions as a highly specific, direct, competitive, and reversible inhibitor of FXa.[1][6][7] Its mechanism of action is characterized by the following key features:
-
Direct Inhibition: Edoxaban binds directly to the active site of the FXa enzyme, physically obstructing its ability to interact with its substrate, prothrombin. This action is independent of cofactors like antithrombin III.[1][2]
-
Selective Inhibition: The molecular structure of edoxaban allows for high selectivity towards FXa, with significantly lower affinity for other serine proteases in the coagulation cascade, such as thrombin.[8][9] This specificity contributes to its favorable safety profile.
-
Reversible Binding: The interaction between edoxaban and FXa is reversible, allowing for a predictable duration of action and a more manageable anticoagulant effect compared to irreversible inhibitors.[1][5]
-
Inhibition of Free and Prothrombinase-Bound FXa: Crucially, edoxaban inhibits not only free circulating FXa but also FXa that is incorporated within the prothrombinase complex.[2][5] This comprehensive inhibition effectively shuts down the amplification of thrombin generation.[5]
By blocking FXa, edoxaban attenuates thrombin generation in a concentration-dependent manner, thereby reducing the formation of fibrin clots and suppressing thrombin-induced platelet aggregation.[1][5]
Caption: Edoxaban's site of action in the coagulation cascade.
Binding Kinetics and Inhibitory Potency
The efficacy of edoxaban is quantified by its binding affinity and inhibitory constants. These parameters are determined through various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) represents the concentration of edoxaban required to inhibit 50% of FXa activity.
| Moiety | Anti-FXa IC50 (nM) | Protein Binding (%) | Relative Exposure (%) in Normal Renal Function |
| Edoxaban (Parent) | 3.0 | ~55 | 100 |
| M-4 (Metabolite) | 1.8 | ~80 | 5.70 |
| M-6 (Metabolite) | 6.9 | Not Assessed | 2.75 |
| M-8 (Metabolite) | 2.7 | Not Assessed | Not Quantifiable |
| Data sourced from pharmacokinetic studies.[6] |
The low nanomolar IC50 value for edoxaban underscores its potent inhibition of FXa. While its primary metabolite, M-4, also demonstrates significant activity, its contribution to the overall anticoagulant effect is limited in subjects with normal renal function due to its low abundance and high protein binding.[6]
Pharmacodynamic Effects on Coagulation Assays
The anticoagulant activity of edoxaban can be measured by various laboratory coagulation assays. The results of these tests are concentration-dependent and reagent-dependent.
| Coagulation Assay | Effect of Edoxaban | Correlation with Concentration | Utility for Monitoring |
| Prothrombin Time (PT) | Prolonged[2][9] | Linear, but reagent-dependent[9][10] | A normal PT does not rule out clinically relevant drug levels.[9][11] |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged[2][9] | Modest correlation, less sensitive than PT[9][12] | Insufficiently sensitive for routine quantification.[9] |
| Chromogenic Anti-Xa Assay | Inhibition of FXa activity | Strong linear correlation (R² > 0.95)[9][11][13] | Preferred method for quantifying edoxaban concentration.[9][14] |
| Thrombin Generation Assay (TGA) | Decreased thrombin peak and potential; increased lag time[2][13] | Highly sensitive, even at trough levels[12] | Useful for assessing overall pharmacodynamic effect, but lacks standardization.[13] |
| Dilute Russell's Viper Venom Time (dRVVT) | Prolonged[13] | Concentration-dependent[13] | Can be used, but effect is reagent-dependent.[13] |
Experimental Protocols
Characterization of FXa inhibitors like edoxaban relies on standardized in vitro and ex vivo experimental protocols.
This assay is the recommended method for accurately measuring plasma edoxaban concentrations.[15]
Principle: The assay measures the residual activity of a known amount of FXa after inhibition by edoxaban in a plasma sample. The residual FXa cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the edoxaban concentration in the sample.[15]
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood from a subject.
-
Reagent Preparation: Prepare edoxaban calibrators and controls of known concentrations by spiking drug-free plasma.
-
Assay Procedure: a. A specific volume of patient plasma, calibrator, or control is incubated with a reagent containing a fixed, excess amount of bovine or human FXa. b. During this incubation, edoxaban in the plasma binds to and inhibits FXa. c. A chromogenic substrate specific for FXa is then added. d. The residual, uninhibited FXa cleaves the substrate, leading to a color change. e. The reaction is stopped after a fixed time, and the absorbance is read at a specific wavelength (typically 405 nm) using a spectrophotometer.
-
Data Analysis: A calibration curve is generated by plotting the absorbance values of the calibrators against their known concentrations. The concentration of edoxaban in the patient samples is then interpolated from this curve.
This global hemostasis assay provides a comprehensive assessment of the overall coagulation potential.
Principle: The TGA measures the dynamics of thrombin generation and decay in plasma after the initiation of coagulation. The output is a thrombogram, a curve representing thrombin concentration over time.
Methodology:
-
Sample Preparation: Platelet-poor or platelet-rich plasma is prepared.
-
Initiation of Coagulation: A trigger reagent, typically containing a low concentration of tissue factor and phospholipids, is added to the plasma sample.
-
Thrombin Measurement: A fluorogenic substrate for thrombin is included in the reaction mixture. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.
-
Signal Detection: The fluorescence intensity is monitored in real-time using a fluorometer.
-
Data Analysis: The raw fluorescence data is converted into a thrombin concentration curve (the thrombogram). Key parameters are derived from this curve, including:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
Edoxaban will characteristically increase the lag time and decrease the ETP and peak thrombin.[2]
Caption: Workflow for a chromogenic anti-Factor Xa assay.
Conclusion
This compound exerts its anticoagulant effect through a potent, direct, selective, and reversible inhibition of Factor Xa. By binding to the active site of both free and prothrombinase-complexed FXa, it effectively blocks the conversion of prothrombin to thrombin, a critical amplification step in the coagulation cascade. This targeted mechanism results in a predictable anticoagulant response that can be accurately quantified using chromogenic anti-Xa assays. A thorough understanding of its mechanism, binding kinetics, and pharmacodynamic profile is essential for its safe and effective use in clinical practice and for guiding future research in the field of anticoagulation.
References
- 1. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labcorp.com [labcorp.com]
Edoxaban's Inhibitory Potency on Free Factor Xa and the Prothrombinase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of Edoxaban, a direct oral anticoagulant (DOAC), against its target, Factor Xa (FXa), in both its free form and when incorporated into the prothrombinase complex. This document is intended to serve as a comprehensive resource, detailing the quantitative inhibitory constants (Ki), the intricate experimental methodologies used for their determination, and the broader context of Edoxaban's mechanism of action within the coagulation cascade.
Quantitative Inhibitory Activity of Edoxaban
Edoxaban exhibits potent and highly selective inhibition of Factor Xa. Its inhibitory constant (Ki) varies depending on whether FXa is freely circulating or assembled within the prothrombinase complex, which also consists of Factor Va, phospholipids, and calcium ions. This distinction is critical for understanding its anticoagulant efficacy.
| Target Enzyme | Edoxaban Ki Value (nM) |
| Free Factor Xa | 0.561[1] |
| Prothrombinase-Bound Factor Xa | 2.98[2] |
Caption: Table summarizing the inhibitory constant (Ki) of Edoxaban for free Factor Xa and prothrombinase-bound Factor Xa.
The Coagulation Cascade and Edoxaban's Point of Intervention
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. By inhibiting Factor Xa, Edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby preventing the formation of fibrin from fibrinogen.
Caption: The Coagulation Cascade and Edoxaban's Inhibition of Factor Xa.
Experimental Protocols for Determining Edoxaban's Inhibitory Activity
The determination of Edoxaban's Ki value and its overall anticoagulant effect relies on a suite of well-established in vitro assays. These protocols are designed to measure the enzymatic activity of Factor Xa and the overall clotting time of plasma.
General Principle of Ki Determination for a Competitive Inhibitor
Edoxaban is a competitive inhibitor of Factor Xa. The Ki value is determined by measuring the initial velocity of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition.
References
Edoxaban Hydrochloride: A Comprehensive Physicochemical Guide for Researchers
For immediate release: A detailed technical guide on the core physicochemical properties of edoxaban hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of edoxaban's chemical and physical characteristics, crucial for its application in research and formulation development.
Core Physicochemical Properties
Edoxaban is a small molecule, orally bioavailable factor Xa inhibitor. It is a white to pale yellowish-white crystalline powder.[1] The drug is most commonly supplied as edoxaban tosylate monohydrate for pharmaceutical formulations.
Chemical Structure and Identification
The chemical structure of edoxaban free base is depicted below.
IUPAC Name: N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[2]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide[1]
CAS Number: 480449-70-5 (Edoxaban free base)[1]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical parameters of edoxaban and its common salt form, edoxaban tosylate monohydrate.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀ClN₇O₄S | [1] |
| Molecular Weight | 548.06 g/mol | [3] |
| Appearance | White to pale yellowish-white crystalline powder | [1] |
| pKa | 6.7 | [1] |
Table 1: Physicochemical Properties of Edoxaban Free Base
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₀ClN₇O₈S₂ (as monohydrate) | [4] |
| Molecular Weight | 738.27 g/mol (as monohydrate) | [2][4] |
| Melting Point | 245-248 °C (with decomposition) | [1] |
| Solubility | pH-dependent | [1] |
| Slightly soluble in water, pH 3-5 buffer | [1] | |
| Very slightly soluble at pH 6-7 | [1] | |
| Practically insoluble at pH 8-9 | [1] | |
| ≥36.9 mg/mL in DMSO | [4] | |
| ≥5.78 mg/mL in Ethanol (with sonication and warming) | [4] | |
| <2.6 mg/mL in Water | [4] | |
| Crystal Form (Form I) | Monoclinic | [5][6] |
| Space Group: P2₁ | [5][6] | |
| a = 7.55097(2) Å | [5][6] | |
| b = 7.09010(2) Å | [5][6] | |
| c = 32.80420(21) Å | [5][6] | |
| β = 96.6720(3)° | [5][6] | |
| Volume = 1744.348(6) ų | [5][6] | |
| Z = 2 | [5][6] |
Table 2: Physicochemical Properties of Edoxaban Tosylate Monohydrate
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the physicochemical characterization of edoxaban.
Solubility Determination (pH-Dependent)
Objective: To determine the aqueous solubility of edoxaban tosylate monohydrate across a range of physiologically relevant pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH levels (e.g., pH 1, 2, 3, 4, 5, 6, 7, 8, 9).
-
Sample Preparation: Add an excess amount of edoxaban tosylate monohydrate to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of edoxaban in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the determined solubility (in mg/mL) against the corresponding pH of the buffer.
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of edoxaban.
Methodology (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of edoxaban in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[7]
Crystal Form Analysis (Powder X-ray Diffraction)
Objective: To characterize the crystalline form of edoxaban tosylate monohydrate.
Methodology:
-
Sample Preparation: Gently grind a small amount of the crystalline powder to ensure a random orientation of the crystallites. Mount the powdered sample onto a sample holder.
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source. Set the instrument parameters, such as the voltage and current for the X-ray tube, scan range (e.g., 2θ from 5° to 40°), and scan speed.
-
Data Acquisition: Collect the diffraction pattern of the sample.
-
Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ values) and relative intensities of the diffraction peaks. Compare the obtained pattern with reference patterns from databases (e.g., ICDD) or literature to identify the crystal form.[8] For detailed structural analysis, Rietveld refinement can be performed on the diffraction data.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to edoxaban research.
Caption: Mechanism of action of edoxaban in the coagulation cascade.
Caption: Experimental workflow for determining pH-dependent solubility.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective use in research and development. The presented data and protocols offer a valuable resource for scientists working with this important anticoagulant.
References
- 1. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [precision.fda.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Crystal structure of edoxaban tosylate monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Semantic Scholar [semanticscholar.org]
- 6. Crystal structure of edoxaban tosylate monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rigaku.com [rigaku.com]
A Technical Guide to the In Vitro Cellular Uptake and Metabolism of Edoxaban
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro cellular transport and metabolic pathways of edoxaban, a direct, selective, and reversible inhibitor of coagulation factor Xa. The information is compiled from various in vitro studies to support further research and development.
Cellular Uptake and Efflux
In vitro studies are crucial for characterizing the absorption and distribution properties of a drug candidate. For edoxaban, these studies have established its permeability characteristics and its interaction with key cellular transporters. Edoxaban is primarily absorbed in the upper gastrointestinal tract.[1] Its permeability in Caco-2 cells is poor, which, combined with its low solubility at certain pH levels, leads to its classification as a Biopharmaceutics Classification System (BCS) class IV compound.[1]
Transporter Interactions
The primary mechanism governing the cellular transport of edoxaban is its interaction with the efflux transporter P-glycoprotein (P-gp, ABCB1).
-
P-glycoprotein (P-gp): In vitro bidirectional transport assays using human colon adenocarcinoma Caco-2 cell monolayers confirm that edoxaban is a substrate of the P-gp efflux transporter.[1][2][3][4] This active transport out of the cell is a key factor in edoxaban's overall disposition.[2]
-
Uptake Transporters: Edoxaban is not a significant substrate for major uptake transporters, including organic anion-transporting polypeptide (OATP) 1B1, organic anion transporters (OAT) 1 and 3, or organic cation transporter (OCT) 2.[1][2]
-
Metabolite Transport: Interestingly, the major active metabolite of edoxaban, M-4, has been identified as a substrate of the hepatic uptake transporter OATP1B1.[5][6]
The diagram below illustrates the cellular transport of edoxaban, highlighting the dominant role of P-gp-mediated efflux.
Quantitative Data: Transporter Affinity and Inhibition
The following table summarizes the quantitative data from in vitro studies on edoxaban's interaction with various transporters.
| Parameter | Transporter/Enzyme | Value | Reference |
| Substrate Status | P-glycoprotein (P-gp) | Yes | [1][2][3] |
| OATP1B1, OAT1/3, OCT2 | No | [1][2] | |
| Inhibitory Potential | P-gp, OATP1B1, OATP1B3 | IC₅₀ ≥50 μM (Weak) | [1] |
| OAT1, OAT3, OCT1, OCT2 | IC₅₀ ≥100 μM (Minimal) | [1] | |
| Cytochrome P450s (CYPs) | IC₅₀ ≥100 μM (Minimal) | [1] |
In Vitro Metabolism
Metabolism is a minor clearance pathway for edoxaban in individuals with normal renal function.[1] In vitro experiments using human liver microsomes and cytosol have identified several phase 1 and phase 2 metabolites.[1] Unchanged edoxaban is the predominant form found in plasma.[7][8]
Metabolic Pathways
-
Hydrolysis (Major Metabolic Pathway): The primary metabolic transformation is hydrolysis mediated by carboxylesterase-1 (CES1), which is present in human liver microsomes and cytosol.[1] This reaction forms the M-4 metabolite, which is human-specific and pharmacologically active.[1][8] However, M-4 exposure is less than 10% of the parent compound's exposure in healthy adults.[1][8]
-
Oxidation (Minor Pathway): Cytochrome P450 3A4 (CYP3A4) mediates the formation of M-5 and hydroxymethyl edoxaban (M-7) in the presence of NADPH.[1] This pathway accounts for less than 10% of edoxaban's clearance.[1]
-
Conjugation (Phase 2): Edoxaban can also undergo phase 2 metabolism via glucuronidation to form an N-glucuronide metabolite (M-3).[1]
The diagram below outlines the key metabolic transformations of edoxaban.
Quantitative Data: Metabolite Activity and Properties
The table below summarizes key in vitro data for edoxaban and its primary active metabolites.
| Moiety | Anti-FXa IC₅₀ (nM) | Plasma Protein Binding (%) | Note | Reference |
| Edoxaban (Parent) | 3.0 | ~55% | - | [1][8] |
| M-4 | 1.8 | ~80% | Major human metabolite | [1] |
| M-6 | 6.9 | Not Assessed | - | [1] |
| M-8 | 2.7 | Not Assessed | - | [1] |
Key Experimental Protocols
The data presented in this guide were generated using established in vitro methodologies. Below are detailed descriptions of the core experimental protocols.
Bidirectional Caco-2 Permeability Assay
This assay is the gold standard for assessing a compound's intestinal permeability and identifying its potential as a substrate for efflux transporters like P-gp.
-
Objective: To determine the apparent permeability coefficient (Papp) of edoxaban in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.
-
Methodology:
-
Cell Culture: Human Caco-2 cells are seeded at a high density on permeable polycarbonate filter inserts in a multi-well plate system.
-
Monolayer Formation: The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions, mimicking the intestinal epithelium.
-
Transport Experiment:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For A→B assessment, a solution containing [¹⁴C]-labeled edoxaban is added to the apical (upper) chamber.
-
For B→A assessment, the solution is added to the basolateral (lower) chamber.
-
To confirm P-gp interaction, the experiment is repeated in the presence of a potent P-gp inhibitor, such as verapamil.[2]
-
-
Sampling & Analysis: Samples are taken from the receiver chamber at various time points and the concentration of edoxaban is quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Calculation: The Papp is calculated for each direction. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2, which is reduced in the presence of an inhibitor, indicates active efflux.
-
The following diagram illustrates the workflow for this assay.
In Vitro Metabolism Assay using Human Liver Microsomes
This assay is used to identify metabolic pathways and the enzymes involved, particularly for Phase 1 reactions.
-
Objective: To identify the metabolites of edoxaban and determine the role of CYP and other microsomal enzymes.
-
Methodology:
-
Preparation: A reaction mixture is prepared containing pooled human liver microsomes, edoxaban, and a buffer solution.
-
Incubation: The reaction is initiated by adding a cofactor, typically NADPH for CYP-mediated reactions.[1] A control incubation without the cofactor is run in parallel.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Enzyme Identification: To identify specific enzymes (e.g., CYP3A4), the assay can be repeated with recombinant human enzymes or with selective chemical inhibitors.
-
In Vitro Anticoagulation Assays
These assays measure the pharmacological effect of edoxaban on blood coagulation in a controlled environment.
-
Objective: To quantify the anticoagulant activity of edoxaban.
-
Methodology:
-
Sample Preparation: Pooled, citrated, platelet-poor plasma from healthy subjects is spiked with known concentrations of edoxaban.[9][10]
-
Coagulation Tests: Standard clotting time tests, such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), are performed using various thromboplastin reagents.[9] In vitro, edoxaban doubled PT and aPTT at concentrations of 0.256 and 0.508 μM, respectively.[11][12]
-
Thrombin Generation (TG) Assay: The effect of edoxaban on the dynamics of thrombin generation is measured using methods like the Calibrated Automated Thrombogram (CAT).[9] This provides a more comprehensive view of its effect on the coagulation cascade.[11]
-
References
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edoxaban transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edoxabán. Propiedades farmacocinéticas y farmacodinámicas - Revista Española de Cardiología [revespcardiol.org]
- 4. Drug-Drug Interaction Studies of Cardiovascular Drugs Involving P-Glycoprotein, an Efflux Transporter, on the Pharmacokinetics of Edoxaban, an Oral Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An integrated pharmacokinetic/pharmacogenomic analysis of ABCB1 and SLCO1B1 polymorphisms on edoxaban exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Edoxaban's Influence on Cardiomyocyte Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edoxaban, a direct oral anticoagulant (DOAC), is a selective inhibitor of Factor Xa, pivotal in the coagulation cascade. Beyond its established antithrombotic efficacy, emerging evidence suggests potential off-target effects, including modulation of cellular processes linked to mitochondrial function. The heart, being the most energy-demanding organ, relies heavily on optimal mitochondrial performance within its cardiomyocytes. Mitochondrial dysfunction is a known contributor to various cardiovascular pathologies. This technical guide synthesizes the current, albeit indirect, evidence on the effects of Edoxaban on mitochondrial function in cardiomyocytes. It details plausible signaling pathways, presents available data on its antioxidant and anti-inflammatory properties, and provides comprehensive experimental protocols for future investigations into its direct mitochondrial effects. Due to a lack of direct studies on Edoxaban in cardiomyocytes, this guide extrapolates from findings in other cell types and related compounds to build a framework for further research.
Introduction
Cardiomyocytes are densely populated with mitochondria, which generate over 95% of the ATP required for cardiac contraction and relaxation.[1] Consequently, any impairment of mitochondrial function can lead to significant cardiac dysfunction. Drug-induced mitochondrial toxicity is a recognized mechanism of cardiotoxicity.[2] Edoxaban's primary mechanism of action is the direct, selective, and reversible inhibition of Factor Xa, which in turn reduces thrombin generation.[3] However, Factor Xa is also known to exert non-hemostatic effects, primarily through the activation of Protease-Activated Receptors (PARs) on various cell types, including cardiomyocytes.[4] This guide explores the potential for Edoxaban to indirectly influence cardiomyocyte mitochondrial function by mitigating Factor Xa-mediated oxidative stress and inflammation.
Data Presentation: Antioxidant and Anti-inflammatory Effects of Edoxaban and Other Factor Xa Inhibitors
Direct quantitative data on Edoxaban's effect on cardiomyocyte mitochondrial respiration, ATP production, and membrane potential are currently unavailable in the published literature. The following tables summarize the existing data on Edoxaban's antioxidant and anti-inflammatory effects in other cell types and the varied effects of other Factor Xa inhibitors on mitochondrial function.
Table 1: Summary of Observed Antioxidant and Anti-inflammatory Effects of Edoxaban
| Parameter Measured | Cell/Animal Model | Key Findings | Reference(s) |
| Reactive Oxygen Species (ROS) Production | Human kidney 2 (HK-2) cells | Edoxaban reduced ROS production induced by Factor Xa, indoxyl sulfate, and angiotensin II. This was attributed to both Factor Xa inhibition and direct radical-scavenging activity. | [1] |
| Oxidative Stress & Inflammation | Rat model of abdominal aortic aneurysm | Edoxaban treatment reduced oxidative stress and inflammation, which was associated with a positive impact on mitochondrial damage, mitophagy, and apoptosis. | [5] |
| Inflammatory Biomarkers (TNF-α, IL-1β, IL-6, IL-10) | Mouse model of atrial fibrillation | Edoxaban significantly decreased the expression of these inflammatory biomarkers in the heart. | [6][7] |
| Mitochondrial Oxygen Consumption & ATP Generation | Human alveolar epithelial cells | Edoxaban prevented activated clotting factor X-induced mitochondrial impairment by increasing maximal mitochondrial oxygen consumption and subsequent ATP generation. | [1] |
Table 2: Effects of Other Direct Oral Anticoagulants (DOACs) on Mitochondrial Function
| DOAC | Cell/Animal Model | Effect on Mitochondrial Function | Reference(s) |
| Rivaroxaban | Angiotensin II-infused KKAy mice | Protected mitochondria by altering the expression of mitochondrial function-related genes and reducing the decline in cardiac ROS and ATP production. | [1] |
| Rivaroxaban | Rat kidney mitochondria | Showed dose-dependent effects: low concentrations induced mitochondrial dysfunction and oxidative stress, while high concentrations were protective. | [1] |
| Rivaroxaban | Rat heart (myocardial mitophagy study) | Reduced cell death in cardiomyocytes during myocardial infarction, suggesting a protective effect on mitochondrial health. | [5] |
| Apixaban | In vitro model of endothelial dysfunction | Exhibited antioxidant properties by decreasing ROS production. | [1] |
Proposed Signaling Pathways of Edoxaban's Action on Cardiomyocyte Mitochondria
Based on current evidence, Edoxaban's influence on cardiomyocyte mitochondria is likely indirect, stemming from its inhibition of Factor Xa and the subsequent downstream signaling events. Factor Xa can activate PARs, particularly PAR-1 and PAR-2, which are present on cardiomyocytes.[4] PAR activation is linked to inflammatory and hypertrophic signaling, which can increase cellular stress and impair mitochondrial function.
The proposed pathway is as follows:
-
Edoxaban directly inhibits Factor Xa.
-
This prevents the activation of PARs on the cardiomyocyte surface by Factor Xa.
-
The downstream signaling cascades from PAR activation, which can include the activation of NF-κB and NADPH oxidase, are suppressed.
-
A reduction in NF-κB activation leads to decreased expression of pro-inflammatory cytokines.[6]
-
Reduced NADPH oxidase activity results in lower production of reactive oxygen species (ROS).
-
The combined decrease in inflammation and oxidative stress alleviates the burden on mitochondria, preventing mitochondrial damage and dysfunction.
Experimental Protocols for Assessing Edoxaban's Effect on Cardiomyocyte Mitochondrial Function
To directly investigate the effects of Edoxaban on cardiomyocyte mitochondrial function, a series of in vitro experiments are necessary. The following protocols outline standard methodologies.
Cell Culture
-
Primary Cardiomyocytes: Neonatal rat ventricular myocytes (NRVMs) can be isolated and cultured. While a standard model, species differences should be considered.
-
iPSC-Derived Cardiomyocytes: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more clinically relevant model. Cells should be cultured according to established protocols until they exhibit spontaneous, synchronous contractions.
-
Edoxaban Treatment: A dose-response curve should be established. Edoxaban concentrations could range from clinically relevant plasma concentrations to higher doses to assess for potential toxicity. A vehicle control (e.g., DMSO) must be included.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
-
Apparatus: Seahorse XF Analyzer (Agilent).
-
Method: hiPSC-CMs are seeded in Seahorse XF cell culture microplates. After adherence and Edoxaban treatment, the culture medium is replaced with XF assay medium. The Seahorse XF Cell Mito Stress Test is performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Parameters Measured:
-
Basal Respiration: The baseline oxygen consumption rate (OCR).
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Proton Leak: The remaining OCR after oligomycin injection not coupled to ATP synthesis.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Assessment of ATP Production
-
Assay: Luciferase-based ATP determination assay (e.g., ATPlite Luminescence Assay System).
-
Method: Cardiomyocytes are cultured and treated with Edoxaban in opaque-walled microplates. At the end of the treatment period, cells are lysed, and the ATP detection substrate is added. The resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
Data Normalization: ATP levels are normalized to the total protein content in each well, determined by a BCA or Bradford assay.
Detection of Reactive Oxygen Species (ROS)
-
Probe: MitoSOX™ Red, a fluorescent probe that specifically targets mitochondrial superoxide.
-
Method: After treatment with Edoxaban, cardiomyocytes are incubated with MitoSOX™ Red. Cells can then be analyzed by:
-
Fluorescence Microscopy: To visualize changes in mitochondrial ROS generation.
-
Flow Cytometry: To quantify the mean fluorescence intensity across the cell population.
-
-
Positive Control: A known inducer of mitochondrial ROS, such as antimycin A, should be used.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Probe: Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence indicates depolarization.
-
Method: Cardiomyocytes are loaded with TMRE after Edoxaban treatment. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
-
Positive Control: A mitochondrial uncoupler like FCCP should be used to induce complete depolarization and establish the baseline for a collapsed membrane potential.
Conclusion and Future Directions
While direct evidence of Edoxaban's impact on cardiomyocyte mitochondrial function is currently lacking, a compelling case can be made for its potential to confer indirect benefits. By inhibiting Factor Xa, Edoxaban may mitigate the downstream inflammatory and oxidative stress pathways that are known to impair mitochondrial health. The antioxidant properties observed in other cell types further support this hypothesis.
However, the dose-dependent and sometimes contradictory effects seen with other DOACs underscore the necessity for direct investigation. The experimental protocols outlined in this guide provide a clear roadmap for future research to elucidate the precise effects of Edoxaban on cardiomyocyte mitochondrial respiration, ATP production, ROS generation, and membrane potential. Such studies are crucial for a comprehensive understanding of Edoxaban's cardiovascular safety and potential pleiotropic effects beyond anticoagulation. Future research should prioritize the use of human iPSC-derived cardiomyocytes to ensure the clinical relevance of the findings.
References
- 1. Edoxaban Exerts Antioxidant Effects Through FXa Inhibition and Direct Radical-Scavenging Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coagulation Factor Xa Induces Proinflammatory Responses in Cardiac Fibroblasts via Activation of Protease-Activated Receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor Xa Inhibition, A New Strategy for Prevention of Adverse Cardiac Remodeling in Early Stages? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of edoxaban on apoptosis in an abdominal aortic aneurysm model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Effect of Edoxaban on Preventing Atrial Fibrillation and Coagulation by Reducing Inflammation via HBG1/HBD Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Off-Target Effects of Edoxaban in Cell-Based Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, a direct oral anticoagulant, selectively and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade. While its on-target effects on hemostasis are well-documented, emerging evidence from cell-based assays reveals that Edoxaban exerts several off-target effects, influencing key cellular processes such as proliferation, migration, angiogenesis, and inflammation. These effects are primarily observed in endothelial cells and are mediated through various signaling pathways. This technical guide provides a comprehensive overview of the known off-target effects of Edoxaban in cell-based assays, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development.
Data Presentation: Quantitative Effects of Edoxaban in Cell-Based Assays
The following tables summarize the quantitative data on the off-target effects of Edoxaban observed in various cell-based assays.
| Cellular Process | Cell Type | Assay | Edoxaban Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Real-time cell analysis | 10 - 500 nM | Promoted HUVEC growth, with a maximal response at 100 nM.[1][2] | Almengló et al., 2020 |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Wound healing assay | 50 - 100 nM | Counteracted the pro-migratory effects of FXa.[1][2] | Almengló et al., 2020 |
| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube formation assay | 100 - 500 nM | Partially restored the anti-angiogenic effect of FXa.[1][2] | Almengló et al., 2020 |
| Inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) and Peripheral Blood Mononuclear Cells (PBMCs) | Adhesion assay | 50 - 500 nM | Significantly inhibited PBMC adhesion to HUVEC monolayers and blocked FXa- and TNF-induced adhesion.[1][2] | Almengló et al., 2020 |
| Inflammation | Mouse Model of Atrial Fibrillation and Venous Thrombosis | ELISA | Not Specified | Significantly downregulated serum levels of inflammatory factors IL-1, IL-4, IL-8, and TNF-α (P<0.01).[3][4] | Wu et al., 2019 |
| Signaling Pathway | Vascular Endothelial Cells (VECs) from mouse model | Western Blot | Not Specified | Significantly upregulated the expression of PI3K and AKT (P<0.01).[3][4] | Wu et al., 2019 |
| Signaling Pathway | Platelets from mouse model | Western Blot | Not Specified | Significantly promoted Wnt-β phosphorylation (P<0.01).[3] | Wu et al., 2019 |
| Signaling Pathway | Mouse Hepatic Ischemia-Reperfusion Injury Model | Western Blot | 50 mg/kg (in vivo) | Reduced PAR-2 expression (0.4-fold of vehicle, p=0.041) and ERK 1/2 phosphorylation (0.4-fold of vehicle, p=0.002).[5][6] | Maeda et al., 2024 |
Signaling Pathways Modulated by Edoxaban
Edoxaban's off-target effects are mediated through its influence on several key intracellular signaling pathways.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. In HUVECs, Edoxaban has been shown to promote cell viability and growth through the activation of this pathway.[7][8]
Edoxaban's indirect activation of the PI3K/AKT pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses. Edoxaban has demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway, which in turn blocks the expression of cell adhesion molecules.[7][8]
Inhibition of the NF-κB pathway by Edoxaban.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is involved in a wide range of cellular processes, including cell proliferation and differentiation. In a mouse model of atrial fibrillation and venous thrombosis, Edoxaban was found to upregulate Wnt-β expression, which in turn activated the PI3K/AKT pathway.[3][4]
Edoxaban's influence on the Wnt/β-catenin pathway.
PAR-2-ERK 1/2 Signaling Pathway
Protease-Activated Receptor 2 (PAR-2) and the downstream Extracellular signal-regulated kinase 1/2 (ERK 1/2) pathway are implicated in inflammatory responses and cell survival. In a mouse model of hepatic ischemia-reperfusion injury, Edoxaban was shown to reduce PAR-2 generation and suppress ERK 1/2 activation.[5][6]
Edoxaban's inhibitory effect on the PAR-2-ERK 1/2 pathway.
Experimental Protocols
This section provides detailed methodologies for the key cell-based assays used to evaluate the off-target effects of Edoxaban.
Cell Proliferation Assay (Real-Time Cell Analysis)
This protocol is adapted for use with a real-time cell analyzer, such as the xCELLigence system, to dynamically monitor HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Edoxaban
-
xCELLigence E-Plate 16 or 96
-
xCELLigence RTCA DP Instrument
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Harvest cells and resuspend in EGM-2 at a concentration of 1 x 105 cells/mL.
-
Add 100 µL of cell suspension to each well of an E-Plate.
-
Allow cells to settle for 30 minutes at room temperature.
-
-
Treatment:
-
After an initial period of cell attachment and proliferation (typically 24 hours), add Edoxaban at final concentrations ranging from 10 nM to 500 nM. Include a vehicle control (e.g., DMSO).
-
-
Data Acquisition:
-
Place the E-Plate in the xCELLigence instrument located inside a 37°C, 5% CO2 incubator.
-
Monitor cell proliferation in real-time by measuring impedance every 15-30 minutes for 48-72 hours.
-
-
Data Analysis:
-
The instrument's software will generate a Cell Index (CI) value, which is proportional to the number of adherent cells.
-
Normalize the CI values to the time point just before the addition of Edoxaban.
-
Plot the normalized CI over time to visualize the effect of different Edoxaban concentrations on HUVEC proliferation.
-
Wound Healing (Scratch) Assay
This assay is used to assess the effect of Edoxaban on HUVEC migration.
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh EGM-2 containing different concentrations of Edoxaban (e.g., 50 nM, 100 nM) or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] * 100
-
Tube Formation (Angiogenesis) Assay
This assay evaluates the effect of Edoxaban on the ability of HUVECs to form capillary-like structures.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel or other basement membrane extract
-
96-well plates
-
Microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of Edoxaban (e.g., 100 nM, 500 nM) or a vehicle control.
-
Seed 1.5 x 104 cells in 100 µL of the respective media onto the solidified Matrigel.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-16 hours.
-
Capture images of the tube-like structures using a microscope.
-
-
Data Analysis:
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
PBMC Adhesion Assay
This assay measures the effect of Edoxaban on the adhesion of peripheral blood mononuclear cells (PBMCs) to a monolayer of HUVECs.
Materials:
-
HUVECs
-
PBMCs
-
EGM-2
-
RPMI 1640 medium
-
Calcein-AM (or other fluorescent cell tracker)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
HUVEC Monolayer Preparation:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Treat the HUVEC monolayer with Edoxaban (e.g., 50 nM, 500 nM) and/or a pro-inflammatory stimulus like TNF-α (10 ng/mL) for a specified time (e.g., 4 hours).
-
-
PBMC Labeling and Adhesion:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Label the PBMCs with Calcein-AM according to the manufacturer's protocol.
-
Add the labeled PBMCs to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent PBMCs.
-
Quantify the number of adherent PBMCs by measuring the fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PBMC adhesion relative to the total number of PBMCs added.
-
Determine the percentage of inhibition of adhesion by Edoxaban compared to the control group.
-
Western Blot Analysis for Signaling Pathways
This protocol provides a general framework for analyzing the effect of Edoxaban on the protein expression and phosphorylation status within the PI3K/AKT, NF-κB, Wnt/β-catenin, and PAR-2-ERK 1/2 pathways.
Materials:
-
HUVECs or other relevant cell lines
-
Edoxaban
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., AKT, p-AKT, NF-κB p65, p-NF-κB p65, β-catenin, PAR-2, ERK 1/2, p-ERK 1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Edoxaban at the desired concentrations and for the appropriate duration.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This technical guide provides a detailed overview of the current understanding of the off-target effects of Edoxaban in cell-based assays. The presented data, protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals investigating the broader biological impact of this widely used anticoagulant. Further research is warranted to fully elucidate the clinical relevance of these off-target effects and to explore their potential therapeutic implications beyond anticoagulation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xa inhibitor edoxaban ameliorates hepatic ischemia-reperfusion injury via PAR-2–ERK 1/2 pathway | PLOS One [journals.plos.org]
- 6. Xa inhibitor edoxaban ameliorates hepatic ischemia-reperfusion injury via PAR-2–ERK 1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edoxaban's contribution to key endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Interaction of Edoxaban with P-glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, an oral, direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of venous thromboembolism. As with many orally administered drugs, its absorption and disposition are influenced by drug transporters. A key transporter in this regard is P-glycoprotein (P-gp; MDR1), an ATP-dependent efflux pump highly expressed in the gastrointestinal tract, liver, kidneys, and the blood-brain barrier. Understanding the interaction of edoxaban with P-gp is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions (DDIs). This technical guide provides an in-depth overview of the in vitro assessment of edoxaban's interaction with P-gp, summarizing key quantitative data and detailing relevant experimental protocols.
Edoxaban as a P-glycoprotein Substrate
In vitro studies have unequivocally identified edoxaban as a substrate for P-glycoprotein.[1][2][3] This interaction is characterized by polarized transport in cellular models, where the efflux of edoxaban from the apical (lumen-facing) side of the cell monolayer is significantly greater than its influx from the basolateral (blood-facing) side.
Quantitative Data from Bidirectional Transport Assays
The primary method for evaluating a compound as a P-gp substrate in vitro is the bidirectional transport assay, commonly performed using Caco-2 or MDCK-MDR1 cell monolayers. The key parameters derived from these assays are the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, and the efflux ratio (ER), calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
| Parameter | Cell Line | Edoxaban Concentration (µM) | Value | Reference |
| Papp (A-to-B) | Caco-2 | 1 | 0.23 x 10⁻⁶ cm/s | [2] |
| Papp (B-to-A) | Caco-2 | 1 | 4.47 x 10⁻⁶ cm/s | [2] |
| Efflux Ratio | Caco-2 | 1 | 19.4 | [2] |
| Papp (A-to-B) with Verapamil (100 µM) | Caco-2 | 1 | 2.53 x 10⁻⁶ cm/s | [2] |
| Papp (B-to-A) with Verapamil (100 µM) | Caco-2 | 1 | 2.76 x 10⁻⁶ cm/s | [2] |
| Efflux Ratio with Verapamil (100 µM) | Caco-2 | 1 | 1.1 | [2] |
| Apparent Kₘ for vectorial transport | Caco-2 | 1-100 | 74.0 µM | [2] |
Table 1: In vitro transport parameters of edoxaban in Caco-2 cell monolayers.
Edoxaban as a P-glycoprotein Inhibitor
While edoxaban is a substrate of P-gp, its potential to inhibit the transporter has also been investigated. In vitro studies indicate that edoxaban is a very weak inhibitor of P-glycoprotein.[1][2]
Quantitative Data on P-glycoprotein Inhibition
| Parameter | Value | Reference |
| IC₅₀ for P-gp inhibition | > 30 µM | [2] |
Table 2: In vitro inhibitory potential of edoxaban on P-glycoprotein.
The high IC₅₀ value suggests that at clinically relevant concentrations, edoxaban is unlikely to significantly inhibit the P-gp-mediated transport of other co-administered drugs.[1]
Inhibition of Edoxaban Transport by P-gp Inhibitors
The clinical significance of edoxaban being a P-gp substrate is highlighted by the impact of known P-gp inhibitors on its transport. Co-administration of strong P-gp inhibitors can increase edoxaban's systemic exposure.[3] In vitro inhibition studies quantify the potency of various compounds in blocking the P-gp-mediated efflux of edoxaban.
| Inhibitor | IC₅₀ (µM) on Edoxaban Transport |
| Ketoconazole | 0.244 |
| Cyclosporine A | 0.353 |
| Verapamil | 0.531 |
| Quinidine | 1.13 |
| Ritonavir | 1.95 |
| Amiodarone | 10.1 |
| Diltiazem | 14.5 |
| Atorvastatin | 62.9 |
Table 3: IC₅₀ values of various P-gp inhibitors on the vectorial transport of [¹⁴C]edoxaban in Caco-2 cell monolayers. Data from Mikkaichi et al., 2014.
Experimental Protocols
Bidirectional Transport Assay Using Caco-2 Cells
This protocol describes a typical method for assessing the bidirectional transport of edoxaban across Caco-2 cell monolayers.
a) Cell Culture and Monolayer Formation:
-
Cell Line: Caco-2 (human colon adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded onto permeable Transwell® inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²). The permeability of a paracellular marker, such as Lucifer yellow, can also be assessed.
b) Transport Experiment:
-
Test Compound: [¹⁴C]edoxaban is typically used to facilitate detection and quantification.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.
-
Procedure:
-
The culture medium is removed from both the apical (A) and basolateral (B) chambers of the Transwell® inserts.
-
The cell monolayers are washed and pre-incubated with transport buffer at 37°C for 30 minutes.
-
For A-to-B transport , the transport buffer in the apical chamber is replaced with a solution containing [¹⁴C]edoxaban (e.g., 1 µM). The basolateral chamber contains fresh transport buffer.
-
For B-to-A transport , the transport buffer in the basolateral chamber is replaced with a solution containing [¹⁴C]edoxaban. The apical chamber contains fresh transport buffer.
-
For inhibition studies, the P-gp inhibitor (e.g., verapamil at 100 µM) is added to both the apical and basolateral chambers during the pre-incubation and transport phases.
-
The plates are incubated at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).
-
At the end of the incubation, samples are collected from the receiver chamber and the concentration of [¹⁴C]edoxaban is determined by liquid scintillation counting.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the compound in the donor chamber. The efflux ratio is then calculated as Papp(B-to-A) / Papp(A-to-B).
-
Bidirectional transport assay workflow.
P-glycoprotein ATPase Activity Assay
a) Materials:
-
P-gp Source: Membrane vesicles from insect cells (e.g., Sf9) overexpressing human P-gp.
-
Assay Buffer: Tris-MES buffer, pH 6.8, containing EGTA, DTT, and a cocktail of other ATPase inhibitors to minimize background activity.
-
Substrate: ATP (magnesium salt).
-
Positive Control: A known P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
P-gp Inhibitor: Sodium orthovanadate (Na₃VO₄) to determine the P-gp specific ATPase activity.
-
Phosphate Detection Reagent: A reagent that forms a colored complex with inorganic phosphate (Pi) released from ATP hydrolysis (e.g., a malachite green-based reagent).
b) Procedure:
-
Reaction Setup: In a 96-well plate, combine the P-gp membrane vesicles, assay buffer, and the test compound (edoxaban) at various concentrations. Include control wells with a known stimulator (verapamil) and wells with and without sodium orthovanadate.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add MgATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Stop Reaction: Stop the reaction by adding a solution such as sodium dodecyl sulfate (SDS).
-
Color Development: Add the phosphate detection reagent and incubate at room temperature to allow color development.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The P-gp specific ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. The effect of edoxaban is then determined by comparing the P-gp specific ATPase activity in the presence of edoxaban to the basal activity.
P-glycoprotein ATPase assay workflow.
Conclusion
The in vitro evidence strongly supports the classification of edoxaban as a substrate of P-glycoprotein. Its transport is characterized by a high efflux ratio in Caco-2 cell models, which is significantly reduced by the presence of P-gp inhibitors. The apparent Kₘ for this transport is in a range that suggests clinical relevance. Conversely, edoxaban itself is a very weak inhibitor of P-gp, implying a low risk of edoxaban causing clinically significant DDIs by inhibiting the transport of other P-gp substrates. The provided experimental protocols offer a framework for the in vitro investigation of such drug-transporter interactions, which are a critical component of preclinical drug development and safety assessment.
References
The Influence of Edoxaban on Gene Expression in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, a direct oral anticoagulant that selectively inhibits Factor Xa (FXa), is widely prescribed for the prevention and treatment of thromboembolic events. Beyond its well-established anticoagulant properties, emerging evidence suggests that edoxaban exerts pleiotropic effects on the vascular endothelium, influencing gene expression profiles critical to inflammation, cell adhesion, and signaling. This technical guide provides an in-depth overview of the current understanding of edoxaban's impact on endothelial cell gene expression, with a focus on the underlying molecular mechanisms and experimental methodologies.
Data Presentation: Summary of Edoxaban's Effect on Gene Expression in Endothelial Cells
The following tables summarize the qualitative and reported quantitative changes in gene expression in human umbilical vein endothelial cells (HUVECs) following treatment with edoxaban, primarily in the context of stimulation by FXa.
Table 1: Effect of Edoxaban on the Expression of Adhesion Molecules and Prothrombotic Factors
| Gene | Gene Name | Function | Effect of Edoxaban |
| ICAM1 | Intercellular Adhesion Molecule 1 | Mediates leukocyte adhesion to endothelial cells. | Downregulation |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Mediates adhesion of lymphocytes, monocytes, eosinophils, and basophils. | Downregulation |
| SELE | E-Selectin | Mediates the adhesion of leukocytes to the endothelium. | Downregulation |
| PAI-1 (SERPINE1) | Plasminogen Activator Inhibitor-1 | Inhibits fibrinolysis by inactivating tissue plasminogen activator (tPA) and urokinase (uPA). | Downregulation |
Table 2: Effect of Edoxaban on Key Signaling Pathway Components
| Gene/Protein | Gene/Protein Name | Function | Effect of Edoxaban |
| PI3K | Phosphoinositide 3-kinase | Key component of signaling pathways involved in cell growth, proliferation, and survival. | Upregulation |
| AKT (PKB) | Protein Kinase B | A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. | Increased Phosphorylation (Activation) |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells | A protein complex that controls transcription of DNA, cytokine production and cell survival. | Inhibition of Activation |
| PAR-1 (F2R) | Protease-activated receptor 1 | A G protein-coupled receptor activated by thrombin and other proteases, involved in inflammation and thrombosis. | Decreased expression reported in some studies[1] |
| PAR-2 (F2RL1) | Protease-activated receptor 2 | A G protein-coupled receptor activated by trypsin and other proteases, involved in inflammation. | Decreased expression reported in some studies[1] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of edoxaban on endothelial cells are primarily mediated through the inhibition of the PAR-1 and PAR-2 signaling cascade, which subsequently modulates the PI3K/AKT/NF-κB pathway.[2][3]
Figure 1: Edoxaban's inhibitory effect on the FXa-mediated inflammatory signaling pathway in endothelial cells.
The general workflow for investigating the effect of edoxaban on endothelial cell gene expression involves cell culture, treatment, RNA extraction, and subsequent analysis by RNA sequencing and/or qPCR.
Figure 2: A generalized experimental workflow for studying the effects of edoxaban on gene expression in HUVECs.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature, adapted for the study of edoxaban's effects on endothelial cells.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
This protocol is based on standard procedures for primary endothelial cell culture.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-based coating solution
-
T-75 cell culture flasks
-
-
Procedure:
-
Coat T-75 flasks with a gelatin-based solution for at least 30 minutes at 37°C. Aspirate the solution before use.
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and seed onto the gelatin-coated T-75 flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture using Trypsin-EDTA.
-
Edoxaban Treatment
-
Materials:
-
Cultured HUVECs (passage 2-5)
-
Edoxaban
-
Factor Xa (FXa)
-
Serum-free endothelial cell basal medium
-
-
Procedure:
-
Seed HUVECs in appropriate culture plates (e.g., 6-well plates for RNA isolation) and grow to 80-90% confluency.
-
Starve the cells in serum-free basal medium for 4-6 hours prior to treatment.
-
Prepare stock solutions of edoxaban and FXa in an appropriate solvent (e.g., DMSO for edoxaban, sterile water or buffer for FXa).
-
Pre-treat cells with edoxaban at desired concentrations (e.g., 100 nM) for 1-2 hours.
-
Stimulate the cells with FXa (e.g., 10 nM) for a specified duration (e.g., 4-24 hours).
-
Include appropriate controls: untreated cells, cells treated with vehicle control, cells treated with edoxaban alone, and cells treated with FXa alone.
-
After the incubation period, proceed with RNA isolation.
-
RNA Isolation and Quality Control
-
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer
-
-
Procedure:
-
Lyse the cells directly in the culture plate using the lysis buffer provided in the RNA isolation kit.
-
Follow the manufacturer's protocol for RNA purification, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is generally recommended for RNA sequencing.
-
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Materials:
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Poly(A) mRNA magnetic isolation module
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
-
-
Procedure:
-
Enrich for mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich for adapter-ligated fragments.
-
Purify the library and assess its quality and quantity.
-
Sequence the libraries on a next-generation sequencing platform.
-
Quantitative Real-Time PCR (qPCR)
-
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Generate a melt curve for SYBR Green-based assays to ensure product specificity.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene.
-
Conclusion
References
An In-depth Technical Guide to Utilizing Edoxaban for Studying Coagulation Cascade Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of edoxaban, a direct oral anticoagulant (DOAC), as a tool for investigating the kinetics of the coagulation cascade. Its high selectivity and potent inhibition of Factor Xa (FXa) make it an invaluable molecular probe for dissecting the intricate enzymatic reactions that govern hemostasis and thrombosis.[1][2][3]
Mechanism of Action of Edoxaban
Edoxaban is a selective, direct, and reversible inhibitor of Factor Xa.[1][3][4] By binding to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[5] This action occurs independently of antithrombin III and leads to a dose-dependent reduction in thrombin generation, a central process in the formation of a fibrin clot.[1][5] The inhibition of FXa by edoxaban is competitive and concentration-dependent.[6] This targeted inhibition makes edoxaban a precise tool for studying the role and kinetics of FXa in the common pathway of the coagulation cascade.
Diagram of the coagulation cascade highlighting Edoxaban's inhibitory effect on Factor Xa.
Pharmacokinetics and Pharmacodynamics of Edoxaban
Understanding the pharmacokinetic and pharmacodynamic profile of edoxaban is crucial for designing and interpreting kinetic studies.
Pharmacokinetics: Edoxaban exhibits predictable pharmacokinetics. Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2 hours.[1][4][7] It has an oral bioavailability of approximately 62% and a terminal elimination half-life of 10 to 14 hours in healthy individuals.[1][4][7] Total clearance is around 22 L/h, with about 50% cleared renally.[1][4]
Pharmacodynamics: The anticoagulant effect of edoxaban has a rapid onset, with peak effects on biomarkers like anti-FXa activity, prothrombin time (PT), and activated partial thromboplastin time (aPTT) occurring within 1-2 hours of dosing.[1][4] Plasma concentrations of edoxaban show a linear relationship with anti-FXa activity.[1]
| Parameter | Value | Reference |
| Mechanism of Action | Direct, selective, reversible inhibitor of Factor Xa | [1][3][4] |
| Inhibitory Constant (Ki) | 0.561 nM (for free FXa) | [1] |
| Ki for Prothrombinase | 2.98 nM | [6] |
| Time to Peak Plasma Conc. (Tmax) | 1-2 hours | [1][4][7] |
| Oral Bioavailability | ~62% | [1][4][7] |
| Terminal Half-life (t1/2) | 10-14 hours | [1][4][7] |
| Plasma Protein Binding | ~55% | [2][7] |
Experimental Protocols for Studying Edoxaban's Impact on Coagulation Kinetics
A variety of in vitro and ex vivo assays can be employed to investigate the kinetics of edoxaban's interaction with the coagulation cascade.
This is the most suitable assay for quantifying the concentration and inhibitory activity of edoxaban.[8] It offers high sensitivity and a linear correlation with edoxaban concentration.[9]
Principle: The assay measures the residual activity of a known amount of exogenous FXa after incubation with plasma containing edoxaban. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the edoxaban concentration.[10]
Detailed Protocol:
-
Sample Preparation: Use double-centrifuged, platelet-poor plasma collected in citrate tubes.[11]
-
Calibration: Construct a standard curve using edoxaban calibrators of known concentrations.
-
Reagent Incubation: Incubate the patient plasma sample or calibrator with a reagent containing a fixed amount of bovine or human FXa.
-
Substrate Addition: Add a chromogenic substrate specific for FXa.
-
Measurement: Measure the change in absorbance at a specific wavelength (commonly 405 nm) using a spectrophotometer. The rate of color development is inversely proportional to the edoxaban concentration.[12]
-
Quantification: Determine the edoxaban concentration in the sample by interpolating the absorbance value from the calibration curve.
TGA provides a global assessment of coagulation by measuring the dynamics of thrombin formation and inhibition in plasma. It is a sensitive method for detecting the effects of edoxaban.[13][14]
Principle: A small amount of tissue factor and phospholipids are added to platelet-poor plasma to initiate coagulation. A fluorogenic substrate for thrombin is also included. The fluorescence generated over time is proportional to the amount of active thrombin, allowing for the calculation of parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP). Edoxaban prolongs the lag time and ttPeak, and decreases the peak thrombin and ETP in a concentration-dependent manner.[13]
Detailed Protocol:
-
Sample Preparation: Use platelet-poor plasma.
-
Reagent Preparation: Prepare a reagent mixture containing a thrombin-specific fluorogenic substrate and a trigger solution (e.g., tissue factor and phospholipids).
-
Assay Performance:
-
Pipette the plasma sample into a 96-well plate.
-
Add the reagent mixture to initiate the reaction.
-
Place the plate in a fluorometer pre-warmed to 37°C.
-
-
Data Acquisition: Continuously measure the fluorescence intensity over time.
-
Data Analysis: The first derivative of the fluorescence curve represents the rate of thrombin generation. From this, key kinetic parameters are derived.
While less sensitive than anti-Xa assays and TGA, prothrombin time (PT) and activated partial thromboplastin time (aPTT) are prolonged by edoxaban in a concentration-dependent manner.[13][14] However, the sensitivity of these assays varies significantly depending on the reagents used.[8][13] A normal PT or aPTT does not exclude the presence of clinically relevant levels of edoxaban.[8]
Protocol: Standard laboratory protocols for PT and aPTT are followed using a coagulometer. It is essential to characterize the responsiveness of the specific reagents being used to known concentrations of edoxaban.
A typical experimental workflow for studying coagulation kinetics with Edoxaban.
Quantitative Data on Edoxaban's Effects
The following tables summarize key quantitative data on the effects of edoxaban on various coagulation assays.
Table 1: Effect of Edoxaban on Thrombin Generation Assay (TGA) Parameters in Platelet-Poor Plasma (PPP)
| Parameter | IC50 (μmol/L) |
| mRate (Maximum Rate) | 0.047 |
| Lag Time (doubling) | 0.139 |
| ttPeak (Time to Peak) | 0.188 |
| Peak Thrombin | 0.188 |
| ETP (Endogenous Thrombin Potential) | >1.4 |
Data adapted from Morishima et al.[13]
Table 2: Concentrations of Edoxaban Required to Double Clotting Times
| Assay | Concentration (μM) |
| Prothrombin Time (PT) | 0.256 |
| Activated Partial Thromboplastin Time (aPTT) | 0.508 |
Data adapted from Furugohri et al.[6]
Conclusion
Edoxaban's well-defined mechanism of action, predictable pharmacokinetics, and potent, selective inhibition of Factor Xa make it an exceptional tool for researchers studying the kinetics of the coagulation cascade. By employing a combination of chromogenic anti-Xa assays, thrombin generation assays, and traditional clotting time tests, scientists can gain detailed insights into the role of FXa in hemostasis and the pharmacodynamic effects of direct FXa inhibition. This guide provides the foundational knowledge and experimental framework for leveraging edoxaban in advanced coagulation research.
References
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Edoxaban: An Update on the New Oral Direct Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Xa Assays [practical-haemostasis.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Edoxaban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Edoxaban Hydrochloride for laboratory applications. The document outlines a common synthetic route, detailed experimental protocols, and robust purification methodologies. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.
Introduction to Edoxaban
Edoxaban is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its chemical name is N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide.[3] It is clinically used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[4] For laboratory and research purposes, obtaining high-purity this compound is essential for accurate and reproducible results.
Synthesis of Edoxaban Free Base
The synthesis of edoxaban typically involves the coupling of two key intermediates: N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide and 5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. The following protocol is a representative method based on literature.[1][5]
Synthesis Workflow
Caption: Workflow for the amide coupling synthesis of Edoxaban free base.
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide (Intermediate A) in dichloromethane (DCM), add triethylamine (TEA).[2][5] Cool the reaction mixture to 0-5°C under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: Sequentially add 5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (Intermediate B), 1-hydroxybenzotriazole (HOBt), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) to the cooled reaction mass.[1][5]
-
Reaction: Allow the reaction mixture to warm to room temperature (25-30°C) and stir for approximately 16-18 hours.[1][5] Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, add water and triethylamine to the reaction mixture and stir.[1] The crude edoxaban free base will precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol), and dry under reduced pressure to obtain crude Edoxaban free base.[1]
Purification and Salt Formation of this compound
The crude edoxaban free base is then converted to its hydrochloride salt and purified by crystallization. While many processes describe the formation of the p-toluenesulfonate (tosylate) salt, the hydrochloride salt can be prepared using a similar acid-base chemistry.[2][5][6]
Purification and Salt Formation Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification by Crystallization
-
Dissolution: Suspend the crude edoxaban free base in a suitable solvent system, such as a mixture of ethanol and water or acetone containing a small amount of water.[2] Heat the mixture to approximately 60-70°C to achieve complete dissolution.[2][5]
-
Salt Formation: To the clear, hot solution, add a stoichiometric amount of hydrochloric acid (e.g., a 1 mol/L solution of HCl in ethanol or concentrated HCl).[5][7]
-
Crystallization: Cool the solution slowly to room temperature, and then further cool to 0-10°C.[2] Stir the mixture for several hours to facilitate complete crystallization.
-
Isolation: Collect the precipitated crystals of this compound by filtration.
-
Washing and Drying: Wash the collected crystals with a cold solvent, such as ethanol, to remove residual impurities.[1] Dry the purified product under reduced pressure at room temperature or slightly elevated temperature (e.g., 45°C) to a constant weight.[2]
Quantitative Data Summary
The following tables summarize key quantitative data reported in various literature sources for the synthesis and analysis of edoxaban.
Table 1: Reaction Yields and Purity
| Step | Product | Reported Yield | Reported Purity (HPLC) | Reference |
| Amide Coupling | Edoxaban (Free Base) | Not explicitly stated, but subsequent salt formation yields are high | >99% | [5] |
| Salt Formation | Edoxaban Tosylate Monohydrate | 92% | 99.1% - 99.84% | [1][2][5] |
Table 2: HPLC Analytical Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C8 | Hypersil BDS C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile : Triethylamine buffer (pH 5.5) | Methanol | 0.1M K₂HPO₄ : Methanol (65:35, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (λmax) | 290 nm | 289 nm | 245 nm |
| Retention Time | ~4 min | ~2.06 min | Not specified |
| Linearity Range | 14.91 - 89.46 µg/mL | Not specified | 5 - 200 µg/mL |
| Reference | [8] | [3] |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H-NMR: To confirm the chemical structure. A reported spectrum for a similar salt form shows characteristic peaks for the aromatic and aliphatic protons.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected (M+H)⁺ ion for the free base is m/z 548.[1][2]
-
High-Performance Liquid Chromatography (HPLC): To determine purity. The methods outlined in Table 2 can be adapted for this purpose. Purity levels should ideally be >99.5% for use in sensitive biological assays.[3][8]
This guide provides a foundational framework for the synthesis and purification of this compound in a laboratory setting. Researchers should adapt these protocols based on available equipment and safety procedures, always referencing the primary literature for specific details.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2021001728A1 - Process for preparation of edoxaban - Google Patents [patents.google.com]
- 6. WO2021125474A1 - Novel crystalline form of edoxaban and preparation method therefor - Google Patents [patents.google.com]
- 7. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 8. degres.eu [degres.eu]
Biochemical Basis for Edoxaban's Selectivity for Factor Xa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical principles underlying the selectivity of edoxaban for Factor Xa (FXa), a key serine protease in the coagulation cascade. Edoxaban is a direct oral anticoagulant (DOAC) that demonstrates high affinity and specificity for FXa, leading to its efficacy in the prevention and treatment of thromboembolic disorders.
Mechanism of Action: Direct and Reversible Inhibition of Factor Xa
Edoxaban is a competitive, reversible, and direct inhibitor of FXa.[1][2][3] Its mechanism of action does not require a cofactor like antithrombin III.[3] By binding to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1][4] This inhibition attenuates the amplification of the coagulation cascade, ultimately reducing thrombus formation.[4]
The central role of FXa at the convergence of the intrinsic and extrinsic coagulation pathways makes it an attractive target for anticoagulation. One molecule of FXa can lead to the generation of approximately 1,000 thrombin molecules, highlighting the significance of its inhibition.[4]
Quantitative Analysis of Edoxaban's Potency and Selectivity
The high affinity and selectivity of edoxaban for FXa are quantified by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values for FXa, compared to other serine proteases.
| Parameter | Target Enzyme | Value | Reference |
| Inhibition Constant (Ki) | Free Factor Xa | 0.561 nM | [1] |
| Prothrombinase-bound Factor Xa | 2.98 nM | ||
| Half-maximal Inhibitory Concentration (IC50) | Free Factor Xa | 2.3 nM | |
| Clot-bound Factor Xa | 8.2 nM | ||
| Thrombin | >10,000-fold higher than for FXa | ||
| Other Serine Proteases (e.g., Trypsin, Plasmin) | >10,000-fold higher than for FXa |
Structural Basis of Selectivity: The Role of S1 and S4 Pockets
The remarkable selectivity of edoxaban for Factor Xa over other serine proteases, particularly thrombin, is rooted in the specific structural features of the enzyme's active site. Direct oral Factor Xa inhibitors like edoxaban typically adopt an "L-shaped" conformation, allowing them to interact with two key specificity pockets in the active site: the S1 and S4 pockets.
The S1 pocket of Factor Xa is a deep, negatively charged pocket that accommodates the basic P1 moiety of the substrate. The S4 pocket is a hydrophobic pocket that contributes to the binding of the P4 moiety. The precise fit of edoxaban into these pockets, stabilized by a network of hydrophobic and hydrogen-bonding interactions, is crucial for its high-affinity binding.
Structural alignment studies of Factor Xa and thrombin reveal significant differences in the architecture of their S1 and S4 pockets. These differences are key to edoxaban's selectivity. For instance, the S4 pocket in Factor Xa is more symmetrical and "U-shaped" compared to that of thrombin. Critical amino acid residues, such as Y99 in Factor Xa (versus L99 in thrombin) and F174 (versus I174 in thrombin), contribute to these structural disparities and mediate selective inhibitor binding.
Experimental Protocols
The characterization of edoxaban's interaction with Factor Xa relies on a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Factor Xa Enzyme Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of edoxaban on Factor Xa by measuring the residual enzyme activity after incubation with the inhibitor.
Principle: Factor Xa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline) that can be measured spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)
-
Edoxaban standard solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare a working solution of Factor Xa in Tris-HCl buffer. Prepare a series of edoxaban dilutions to be tested. Prepare the chromogenic substrate solution according to the manufacturer's instructions.
-
Incubation: To each well of a 96-well plate, add a fixed volume of the Factor Xa solution. Add the edoxaban dilutions to the respective wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each edoxaban concentration. Plot the reaction velocity against the edoxaban concentration and fit the data to an appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
X-ray Crystallography of Edoxaban-Factor Xa Complex
This technique provides a high-resolution, three-dimensional structure of edoxaban bound to the active site of Factor Xa, revealing the precise molecular interactions.
Principle: High-quality crystals of the edoxaban-Factor Xa complex are grown and then diffracted using an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
General Workflow:
-
Protein Expression and Purification: Express and purify recombinant human Factor Xa to high homogeneity.
-
Crystallization:
-
Co-crystallization: Incubate the purified Factor Xa with a molar excess of edoxaban. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the complex.
-
Soaking: Grow crystals of Factor Xa alone and then soak them in a solution containing edoxaban to allow the inhibitor to diffuse into the crystal and bind to the active site.
-
-
Data Collection: Mount a single crystal and cryo-cool it in a stream of liquid nitrogen. Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source, and collect the diffraction data on a detector.
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement with a known structure of Factor Xa as a search model.
-
Build the atomic model of the edoxaban-Factor Xa complex into the resulting electron density map.
-
Refine the model against the diffraction data to optimize the fit and stereochemistry.
-
-
Structural Analysis: Analyze the final structure to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between edoxaban and the amino acid residues of the Factor Xa active site.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between edoxaban and Factor Xa in real-time.
Principle: One interacting partner (the ligand, e.g., Factor Xa) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., edoxaban) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Experimental Workflow:
-
Sensor Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Immobilize purified Factor Xa onto the activated sensor chip surface via amine coupling to a target density. Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection (Association): Inject a series of concentrations of edoxaban in a suitable running buffer (e.g., HBS-EP) over the sensor surface at a constant flow rate. Monitor the increase in RU as edoxaban associates with the immobilized Factor Xa.
-
Dissociation: Replace the edoxaban solution with running buffer and monitor the decrease in RU as edoxaban dissociates from Factor Xa.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound edoxaban and prepare the surface for the next injection cycle.
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized Factor Xa) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Coagulation Cascade
Caption: The coagulation cascade, highlighting the central role of Factor Xa and the inhibitory action of edoxaban.
Edoxaban's Mechanism of Action
Caption: Edoxaban's binding to the S1 and S4 pockets of the Factor Xa active site, preventing prothrombin cleavage.
Experimental Workflow for SPR
Caption: A simplified workflow for determining the binding kinetics of edoxaban to Factor Xa using Surface Plasmon Resonance.
References
Edoxaban's Influence on Macrophage Cytokine Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edoxaban, a direct oral anticoagulant that selectively inhibits Factor Xa, is primarily utilized for its antithrombotic properties. Emerging evidence from preclinical studies suggests that edoxaban may also possess pleiotropic anti-inflammatory effects, including the modulation of cytokine release from various cell types, including macrophages. This technical guide synthesizes the current understanding of edoxaban's impact on macrophage-mediated cytokine production, presenting quantitative data from in vivo studies, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. While direct in vitro evidence on isolated macrophages remains nascent, this document provides a comprehensive framework for researchers investigating the immunomodulatory potential of edoxaban.
Quantitative Data on Cytokine Modulation by Edoxaban
The majority of current data on edoxaban's effect on cytokine levels stems from in vivo animal models. These studies, while not isolating the effects to macrophages alone, provide valuable insights into the systemic anti-inflammatory potential of edoxaban. The following table summarizes key quantitative findings.
| Model System | Cytokine | Treatment Group | Control Group | Fold/Percent Change | Measurement Method | Reference |
| Atrial Fibrillation Mouse Model (Heart Tissue) | TNF-α | AF + Edoxaban | AF | Significantly Decreased (p < 0.05) | RT-PCR | [1][2] |
| IL-1β | AF + Edoxaban | AF | Significantly Decreased (p < 0.05) | RT-PCR | [1][2] | |
| IL-6 | AF + Edoxaban | AF | Significantly Decreased (p < 0.05) | RT-PCR | [1][2] | |
| IL-10 | AF + Edoxaban | AF | Significantly Decreased (p < 0.05) | RT-PCR | [1][2] | |
| Atrial Fibrillation Mouse Model (Blood) | TNF-α | AF + Edoxaban | AF | Downregulated (p < 0.05) | ELISA | [1] |
| IL-1β | AF + Edoxaban | AF | Downregulated (p < 0.05) | ELISA | [1] | |
| IL-6 | AF + Edoxaban | AF | Downregulated (p < 0.05) | ELISA | [1] | |
| IL-10 | AF + Edoxaban | AF | Downregulated (p < 0.05) | ELISA | [1] | |
| LPS-Induced Thrombosis Rat Model (Plasma) | IL-6 | Edoxaban (10 mg/kg) | LPS | No significant inhibition | Not Specified | [1] |
| TNF-α | Edoxaban (10 mg/kg) | LPS | No significant inhibition | Not Specified | [1] |
Note: The presented data are from tissue homogenates or plasma and reflect the systemic inflammatory environment. The direct contribution of macrophages to these cytokine changes in the presence of edoxaban warrants further investigation through in vitro studies.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to investigating the effect of edoxaban on macrophage cytokine release.
In Vitro Macrophage Culture and Stimulation
Objective: To culture and activate macrophages in vitro to study the direct effects of edoxaban.
Cell Types:
-
Primary Bone Marrow-Derived Macrophages (BMDMs): Offer a physiologically relevant model.
-
RAW 264.7 Cell Line: A murine macrophage-like cell line, highly utilized for its robustness and ease of culture.
-
THP-1 Cell Line: A human monocytic cell line that can be differentiated into macrophage-like cells.
Protocol for BMDM Isolation and Culture:
-
Euthanize mice according to institutionally approved protocols.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with sterile phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension and lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS and resuspend in complete DMEM containing 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
Culture the cells for 7 days, with a media change on day 4, to allow for differentiation into mature macrophages.
Protocol for THP-1 Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, treat the THP-1 cells with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After PMA treatment, wash the cells with fresh media and allow them to rest for 24 hours before experimentation.
Macrophage Stimulation:
-
Pre-treat the cultured macrophages with varying concentrations of edoxaban for a specified period (e.g., 1-2 hours).
-
Stimulate the macrophages with a pro-inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL, for a duration of 4-24 hours, depending on the cytokine of interest.
-
Include appropriate controls: untreated cells, cells treated with edoxaban alone, and cells treated with LPS alone.
Cytokine Measurement
Objective: To quantify the levels of cytokines released into the cell culture supernatant or expressed at the mRNA level.
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatants after the stimulation period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
-
After stimulation, lyse the macrophages and extract total RNA using a suitable kit.
-
Reverse transcribe the RNA into cDNA.
-
Perform qRT-PCR using primers specific for the target cytokine genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Cytokine Bead Array (CBA):
-
Collect cell culture supernatants as for ELISA.
-
Use a CBA kit to simultaneously measure the concentrations of multiple cytokines in a single sample.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using the provided software to determine the concentrations of each cytokine.
Visualizing a Potential Experimental Workflow
The following diagram illustrates a logical workflow for investigating the in vitro effects of edoxaban on macrophage cytokine release.
In vitro experimental workflow for edoxaban's effect on macrophages.
Implicated Signaling Pathways
The anti-inflammatory effects of edoxaban are thought to be mediated, in part, by its inhibition of Factor Xa, which can influence cellular signaling through Protease-Activated Receptors (PARs) and downstream pathways such as NF-κB.
Factor Xa, PAR-2, and NF-κB Signaling in Macrophages
Factor Xa can activate PAR-2, leading to the activation of the NF-κB pathway, a central regulator of pro-inflammatory cytokine gene transcription. Edoxaban, by inhibiting Factor Xa, may disrupt this signaling cascade.
Edoxaban's potential inhibition of the FXa-PAR-2-NF-κB pathway.
Concluding Remarks
The available evidence suggests that edoxaban may exert anti-inflammatory effects by reducing the levels of key pro-inflammatory cytokines. While in vivo studies provide a foundation for this hypothesis, further research utilizing dedicated in vitro macrophage systems is imperative to delineate the direct effects of edoxaban on macrophage cytokine release and to fully elucidate the underlying molecular mechanisms. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations in this promising area of research.
References
Edoxaban Hydrochloride: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the core physicochemical properties, mechanism of action, and analytical methodologies for edoxaban hydrochloride.
Core Physicochemical Data
Edoxaban is a direct oral anticoagulant (DOAC) that exists in various forms. For clarity and precise application in research and development, the key quantitative data for this compound, its free base, and common salt forms are summarized below.
| Chemical Entity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 480448-29-1 [1] | C₂₄H₃₁Cl₂N₇O₄S [1] | 584.52 [1] |
| Edoxaban (Free Base) | 480449-70-5 | C₂₄H₃₀ClN₇O₄S | 548.06 |
| Edoxaban Tosylate Monohydrate | 1229194-11-9 | C₃₁H₄₀ClN₇O₈S₂ | 764.03 |
Mechanism of Action: Direct Factor Xa Inhibition
Edoxaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By binding to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4][5] This inhibition leads to a dose-dependent reduction in thrombin generation, thereby preventing the formation of fibrin clots and exhibiting its anticoagulant effect.[3]
Experimental Protocols for Analysis
Accurate quantification of edoxaban is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. Below are summaries of established analytical methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk and Dosage Forms
This method is suitable for the determination of edoxaban in solid oral dosage forms.
-
Instrumentation : Shimadzu LC-20AT Prominence HPLC system with an SPD 20A PDA detector.[6]
-
Column : Hypersil ODS C18 (100mm x 4.6 mm, 5µm particle size).[6]
-
Mobile Phase : A mixture of Potassium di-hydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 30:70 (v/v) ratio.[6]
-
Flow Rate : 1.0 mL/min.[6]
-
Detection : UV detection at 230 nm.[6]
-
Retention Time : Approximately 3.677 minutes.[6]
-
Linearity : Established in the range of 10.5-18 µg/mL.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples
This highly sensitive and selective method is ideal for quantifying edoxaban in biological matrices such as human or animal plasma.
-
Sample Preparation : Simple protein precipitation with acetonitrile is a common extraction method from human plasma.[7]
-
Instrumentation : An Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) coupled with a triple quadrupole tandem mass spectrometer.[8]
-
Mobile Phase : Gradient elution using acetonitrile and 0.1% formic acid in water.[8]
-
Flow Rate : 0.4 mL/min.[8]
-
Detection : Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for edoxaban is m/z 548.2 → 366.1.[8]
-
Lower Limit of Quantification (LLOQ) : Can be as low as 1 ng/mL in human plasma.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Edoxaban - Wikipedia [en.wikipedia.org]
- 6. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 7. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of rivaroxaban, apixaban and edoxaban in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Edoxaban in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Edoxaban in human plasma. Edoxaban is a direct oral anticoagulant (DOAC) that acts by inhibiting Factor Xa.[1] Monitoring its plasma concentration can be crucial in specific clinical situations, such as in patients with renal impairment, suspected overdose, or unexpected bleeding or thrombotic events.[2] The described protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Edoxaban is an oral, direct factor Xa inhibitor used for the prevention of stroke in non-valvular atrial fibrillation and for the treatment of venous thromboembolism.[3] While routine monitoring is not typically required, certain clinical scenarios necessitate accurate measurement of Edoxaban plasma levels to ensure safety and efficacy.[2] LC-MS/MS offers high sensitivity and specificity for the quantification of drugs in complex biological matrices like plasma.[1][4] This note provides a comprehensive protocol for the determination of Edoxaban, validated according to regulatory guidelines.[5]
Experimental Protocol
Materials and Reagents
-
Edoxaban reference standard
-
Stable isotope-labeled internal standard (e.g., [²H₆]-Edoxaban)[6]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (EDTA)
Instrumentation
-
Liquid Chromatography: UHPLC or HPLC system (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)[4][7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API-4000, Shimadzu LCMS-8045)[3][8] equipped with a TurboIonSpray or Electrospray Ionization (ESI) source.
Sample Preparation
A simple protein precipitation method is employed for plasma sample preparation.[9]
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma, add 25 µL of the internal standard (IS) working solution (e.g., 10 ng/mL [²H₆]-Edoxaban in acetonitrile).
-
Vortex briefly to mix.
-
Add 300-400 µL of acetonitrile to precipitate plasma proteins.[4][9]
-
Vortex vigorously for 1 minute.
-
Centrifuge the mixture at 10,000 x g for 10-20 minutes at 4°C.[4]
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum evaporator.[4]
-
Reconstitute the residue in 200 µL of the mobile phase.[4]
-
Inject the reconstituted sample into the LC-MS/MS system.
Figure 1. Workflow for Edoxaban plasma sample preparation.
LC-MS/MS Method
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Kinetex C18 (100 mm x 2.1 mm, 2.6 µm) or equivalent[4] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.25 - 0.80 mL/min[3][4] |
| Gradient | Linear gradient (specifics may vary based on system) |
| Column Temperature | 40°C[3] |
| Injection Volume | 1 - 10 µL |
| Run Time | ~ 3 - 7 minutes[3][4] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Ion Source Temp. | 400°C[3] |
| Ion Spray Voltage | 5500 V[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Edoxaban) | m/z 548.2 → 366.1[3][6] |
| MRM Transition (IS) | m/z 554.2 → 372.2 ([²H₆]-Edoxaban)[6] |
| Collision Gas | Nitrogen or Argon |
Figure 2. High-level overview of the analytical process.
Method Validation Summary
The method was validated following established bioanalytical method validation guidelines. The key performance characteristics are summarized below.
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 1.0 - 200 ng/mL[3] |
| Linearity (r²) | > 0.99[10] |
| LLOQ | 1.0 - 1.25 ng/mL[4][9] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LQC | 2.0 | < 15% | < 15% | 85 - 115% |
| MQC | 40 | < 15% | < 15% | 85 - 115% |
| HQC | 160 | < 15% | < 15% | 85 - 115% |
Data derived from representative studies; coefficients of variation (CV) were consistently within 15%.[3][9]
Table 5: Recovery and Matrix Effect
| Parameter | Result |
|---|---|
| Extraction Recovery | > 85%[9] |
| Matrix Effect | Minimal (87.0–101.6%)[4] |
Stability
Edoxaban stability in plasma is a critical consideration. Samples are stable for at least 5 months when stored at -20°C or -80°C.[9] However, concentrations may decrease at room temperature, indicating that blood samples should be processed promptly or stored at 4°C before centrifugation.[9] Edoxaban has also been noted to be unstable if stored for more than 6 hours at 30°C.[11]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Edoxaban in human plasma. The simple sample preparation protocol and rapid analysis time make it well-suited for high-throughput applications in a research or clinical laboratory setting. This method fulfills validation criteria for accuracy, precision, and linearity, ensuring high-quality data for pharmacokinetic assessments and therapeutic drug monitoring.
References
- 1. Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edoxaban Dosage in Murine Models of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Edoxaban, an oral Factor Xa inhibitor, in mouse models of arterial thrombosis. This document includes recommended dosage ranges based on available literature, detailed experimental protocols for inducing and assessing arterial thrombosis, and methods for evaluating the associated bleeding risk.
Data Presentation: Edoxaban Dosage and Administration
While direct studies of Edoxaban in ferric chloride (FeCl3)-induced arterial thrombosis mouse models are limited in the available literature, data from a rat arterial thrombosis model and a mouse cancer-associated thrombosis model provide valuable guidance on effective oral dosages. Researchers should consider these as starting points and perform dose-response studies to determine the optimal concentration for their specific experimental setup.
| Parameter | Study 1: Rat Arterial Thrombosis Model[1] | Study 2: Mouse Cancer-Associated Thrombosis Model[2] |
| Species | Rat | Mouse (BALB/c) |
| Thrombosis Model | Ferric Chloride (FeCl3)-induced abdominal aorta thrombosis | Colon26 colorectal cancer cell inoculation |
| Drug | Edoxaban | Edoxaban |
| Administration Route | Oral | Oral |
| Dosage Range | Dose-dependent prevention of arterial thrombosis | 5, 10, and 20 mg/kg/day |
| Vehicle | Not specified | Dimethyl sulfoxide (DMSO) and diluted with saline |
| Key Findings | Edoxaban dose-dependently prevented arterial thrombosis. | Edoxaban significantly suppressed tumor growth, which was associated with a reduction in thrombosis-related factors. The 10 mg/kg/day dose was identified as appropriate for the study's endpoints.[2] |
Note: The dosages used in rodent models are often higher than human therapeutic doses and require careful optimization.[2]
Mandatory Visualizations
Signaling Pathway: Edoxaban's Inhibition of the Coagulation Cascade
The following diagram illustrates the coagulation cascade and the point of inhibition by Edoxaban. Edoxaban is a direct, selective inhibitor of Factor Xa, a critical enzyme in the common pathway of coagulation.[3][4] By binding to Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin clot formation.[5]
References
- 1. Prevention of arterial thrombosis by edoxaban, an oral factor Xa inhibitor in rats: monotherapy and in combination with antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edoxaban, a Factor Xa-Specific Direct Oral Anticoagulant, Significantly Suppresses Tumor Growth in Colorectal Cancer Colon26-Inoculated BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor Xa Inhibitors (Apixaban, Rivaroxaban, Edoxaban) Mnemonic for USMLE [pixorize.com]
- 5. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Edoxaban in Laboratory Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is a direct, selective, and orally bioavailable inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. It is widely used as an anticoagulant for the prevention of stroke and systemic embolism. For researchers and professionals in drug development, understanding the solubility and stability of Edoxaban in common laboratory buffers is crucial for designing and executing reliable in vitro and ex vivo experiments, developing analytical methods, and formulating new drug products. These application notes provide a summary of Edoxaban's stability and solubility characteristics in various laboratory buffers and detailed protocols for its handling and analysis.
Physicochemical Properties of Edoxaban
Edoxaban is typically used as its tosylate monohydrate salt. The solubility of Edoxaban is pH-dependent, a critical factor to consider when preparing solutions for laboratory use.[1][2]
-
Chemical Name: N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[3][4]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
-
Molecular Formula: C₂₄H₃₀ClN₇O₄S (as free base)
-
Molecular Weight: 548.06 g/mol (as free base)
Solubility of Edoxaban
Edoxaban's solubility decreases as the pH of the medium increases.[1][2][6] This characteristic is vital for selecting appropriate buffer systems to ensure the compound remains in solution throughout an experiment.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Edoxaban and its tosylate salt in water and various buffers.
| Solvent/Buffer | pH | Temperature | Solubility | Citation |
| Water (Edoxaban free base) | Neutral | Not Specified | ~0.0114 mg/mL | [5] |
| Water (Edoxaban tosylate) | Neutral | Room Temp. | Slightly Soluble (~2.7 mg/mL) | |
| Acidic Solutions (Edoxaban tosylate) | ≤ 4.5 | Not Specified | ≥ 4 mg/mL | |
| pH 3-5 Buffers (Edoxaban tosylate) | 3.0 - 5.0 | Not Specified | Slightly Soluble | [1][2] |
| pH 6-7 Buffers (Edoxaban tosylate) | 6.0 - 7.0 | Not Specified | Very Slightly Soluble | [1][2] |
| Phosphate-Buffered Saline (PBS) | 7.3 | Not Specified | 63 µg/mL (after 6h), 98.8 µg/mL (after 12h) | |
| Alkaline Solutions (Edoxaban tosylate) | ≥ 8.0 | Not Specified | Practically Insoluble (~0.08 mg/mL) |
Note: "Slightly soluble" and "Very slightly soluble" are qualitative descriptors from pharmacopeial standards. The quantitative value for water is from a study that likely measured the tosylate salt.
Stability of Edoxaban in Aqueous Solutions
Forced degradation studies indicate that Edoxaban is susceptible to degradation under acidic, basic, and oxidative conditions. It is relatively stable under thermal and photolytic stress.[7][8] Under stress conditions, the degradation of Edoxaban has been shown to follow first-order kinetics.
Summary of Stability under Forced Degradation
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation | Citation |
| Acid Hydrolysis | 1N HCl | 24 hours | Not Specified | ~76% loss | |
| Base Hydrolysis | 0.1N NaOH | 15 minutes | Room Temp. | Significant | |
| Base Hydrolysis | 5M NaOH | 120 minutes | Room Temp. | Significant | |
| Oxidative | 3% H₂O₂ | Not Specified | 60°C | Significant | |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp. | Significant | |
| Thermal | Heat | 2 days | 105°C | Stable | |
| Photolytic | Light | Not Specified | Not Specified | Stable |
While specific half-life data in common laboratory buffers under typical storage conditions is limited, studies on Edoxaban in biological matrices (citrated plasma) show that it remains stable for up to 7 days when stored at 2-8°C or frozen at -20°C. This suggests that for short-term experiments, preparing fresh solutions in a suitable buffer and storing them refrigerated is a viable strategy.
Experimental Protocols
Protocol 1: Preparation of an Edoxaban Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of Edoxaban, which can be further diluted to working concentrations. Due to its higher solubility in organic solvents, a solvent like DMSO is recommended for the initial stock.
Materials:
-
Edoxaban tosylate monohydrate
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
Procedure:
-
Weigh out a precise amount of Edoxaban tosylate monohydrate. Note: The tosylate monohydrate salt has a higher molecular weight (738.27 g/mol ) than the free base (548.06 g/mol ). Adjust calculations accordingly to achieve the desired concentration of the active Edoxaban moiety.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A datasheet suggests stability for 1 year at -80°C in solvent.[9]
Protocol 2: Preparation of Edoxaban Working Solutions in Aqueous Buffers
This protocol outlines the dilution of the DMSO stock solution into an aqueous laboratory buffer. It is critical to select a buffer with a pH that maintains Edoxaban's solubility at the desired final concentration.
Materials:
-
Edoxaban stock solution (1 mg/mL in DMSO)
-
Selected aqueous buffer (e.g., 0.1 M Sodium Acetate pH 4.5, 0.1 M Sodium Citrate pH 5.0, or 10 mM Phosphate-Buffered Saline pH 7.4)
-
Sterile, nuclease-free water
-
Polypropylene tubes
Procedure:
-
Thaw an aliquot of the Edoxaban stock solution at room temperature.
-
Determine the required volume of the stock solution for the desired final concentration in the aqueous buffer.
-
Perform a serial dilution. It is recommended not to exceed a final DMSO concentration of 0.5-1% in the aqueous solution, as higher concentrations may affect experimental outcomes.
-
Add the small volume of the Edoxaban stock solution to the larger volume of the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles appear, the concentration may be too high for the solubility limit of the chosen buffer. Consider using a lower pH buffer or a lower final concentration.
-
Use the prepared working solution immediately. For short-term storage (a few hours), keep the solution on ice.
Protocol 3: Stability Assessment of Edoxaban by RP-HPLC (Forced Degradation)
This protocol provides a general framework for assessing the stability of Edoxaban under stress conditions, adapted from published stability-indicating methods.
Materials:
-
Edoxaban
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., Acetonitrile and a buffer like 0.01 M sodium acetate, pH 4.0)[7]
-
Water bath or incubator
Procedure:
-
Sample Preparation: Prepare several solutions of Edoxaban in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1N HCl to an Edoxaban solution. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: Add an equal volume of 0.1N NaOH to an Edoxaban solution. Incubate at room temperature for a set time (e.g., 15 minutes). After incubation, neutralize with an equivalent amount of 0.1N HCl.
-
Oxidative Degradation: Add an equal volume of 30% H₂O₂ to an Edoxaban solution. Keep at room temperature for a set time (e.g., 24 hours).
-
Thermal Degradation: Store a powdered sample or solution of Edoxaban at a high temperature (e.g., 105°C) for a set period (e.g., 48 hours).
-
Control Sample: Keep one Edoxaban solution at room temperature or refrigerated, protected from light.
-
-
HPLC Analysis:
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of Edoxaban remaining by comparing the peak area of the main Edoxaban peak in the stressed samples to that in the control sample.
-
Identify the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study of Edoxaban.
Logical Relationship of pH and Edoxaban Solubility
This diagram illustrates the inverse relationship between the pH of the solvent and the solubility of Edoxaban.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Vitro Sorbent-Mediated Removal of Edoxaban from Human Plasma and Albumin Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. KR20210048632A - Pharmaceutical composition containing edoxaban free base - Google Patents [patents.google.com]
- 7. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
Preparing Edoxaban Stock Solutions for Cell Culture Experiments: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edoxaban is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical serine protease in the coagulation cascade.[1][2][3] By directly binding to FXa, edoxaban effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[4][5] Beyond its well-established role in anticoagulation, FXa has been implicated in activating pro-inflammatory signaling pathways through protease-activated receptors (PARs).[1] This dual functionality makes edoxaban a valuable tool for in vitro studies in various fields, including thrombosis, hemostasis, and inflammation research.
This application note provides a detailed protocol for the preparation, storage, and handling of edoxaban stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties of Edoxaban
Understanding the physicochemical properties of edoxaban is essential for preparing stable and accurate stock solutions. Edoxaban is commercially available in different forms, primarily as the anhydrous free base and as edoxaban tosylate monohydrate. It is crucial to note the specific form used, as this will affect the molecular weight and subsequent concentration calculations.
Table 1: Physicochemical Properties of Edoxaban and its Tosylate Monohydrate Salt
| Property | Edoxaban (anhydrous free base) | Edoxaban Tosylate Monohydrate |
| Molecular Formula | C₂₄H₃₀ClN₇O₄S | C₂₄H₃₀ClN₇O₄S · C₇H₈O₃S · H₂O |
| Molecular Weight | 548.06 g/mol [6] | 738.27 g/mol [6][7] |
| Appearance | White to pale yellow crystalline powder[8] | White to pale yellow powder[8] |
| Solubility | Low solubility in aqueous solutions (pH 3-7)[6]. Soluble in organic solvents like methanol and DMSO.[9] | Soluble in water and DMSO.[8] High solubility in fresh DMSO (e.g., 100 mg/mL).[7] |
Experimental Protocols
Materials and Equipment
-
Edoxaban (anhydrous or tosylate monohydrate)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Edoxaban Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of edoxaban tosylate monohydrate. Adjust the initial mass accordingly if using the anhydrous free base.
-
Determine the required mass:
-
Molecular weight of edoxaban tosylate monohydrate = 738.27 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 738.27 g/mol = 0.00738 g = 7.38 mg.
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 7.38 mg of edoxaban tosylate monohydrate into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the edoxaban.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution is to be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[10][11]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
The stability of edoxaban in solution is dependent on the storage conditions.
Table 2: Recommended Storage and Stability of Edoxaban Stock Solutions
| Storage Temperature | Solvent | Stability | Recommendations |
| -80°C | DMSO | Up to 1 year[7] (some sources suggest 6 months[10][11]) | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | DMSO | Up to 1 month[7][10][11] | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
| 2-8°C | Aqueous/Plasma | Unstable, significant deterioration within 2 weeks[12] | Not recommended for storage of stock solutions. |
| Room Temperature | Aqueous/Plasma | Highly unstable, significant degradation within 24 hours[12][13] | Avoid storing edoxaban solutions at room temperature. |
Note: It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of edoxaban tosylate monohydrate.[7]
Preparation of Working Solutions for Cell Culture
-
Thawing:
-
Thaw a single aliquot of the 10 mM edoxaban stock solution at room temperature.
-
-
Dilution:
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells:
-
Add the final working solutions of edoxaban to your cell cultures.
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for Preparing Edoxaban Stock Solution
Signaling Pathway of Edoxaban's Primary Mechanism of Action
Caption: Edoxaban's Inhibition of the Coagulation Cascade
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Edoxaban - Wikipedia [en.wikipedia.org]
- 3. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Edoxaban Tosylate Monohydrate BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of the direct oral anticoagulants apixaban, dabigatran, edoxaban, and rivaroxaban in human plasma using turbulent flow liquid chromatography with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Edoxaban for Thrombosis Research in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Edoxaban, a direct oral anticoagulant (DOAC), in preclinical thrombosis research. This document details its mechanism of action, summarizes key quantitative data from various animal models, and offers detailed experimental protocols for inducing and evaluating thrombosis.
Introduction to Edoxaban
Edoxaban is a highly selective, direct, and reversible inhibitor of Factor Xa (FXa).[1][2][3] By binding to the active site of FXa, Edoxaban effectively blocks its role in the coagulation cascade, which involves the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1][3] This inhibition of thrombin generation ultimately leads to a reduction in fibrin formation and thrombus development.[1][4] Edoxaban is an established therapeutic agent for the treatment and prevention of deep vein thrombosis (DVT), pulmonary embolism (PE), and for reducing the risk of stroke in patients with non-valvular atrial fibrillation (NVAF).[1][2][3] Its utility in animal models of thrombosis is well-documented, providing a valuable tool for studying the pathophysiology of thrombosis and evaluating novel antithrombotic therapies.[5][6][7]
Mechanism of Action
Edoxaban's primary mechanism of action is the direct inhibition of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[3][4] This inhibition is independent of antithrombin III.[1] By inhibiting FXa, Edoxaban effectively reduces thrombin generation, which in turn leads to decreased fibrin formation and platelet aggregation.[1][4]
One of the signaling pathways implicated in the broader effects of Edoxaban on the vascular endothelium and thrombus resolution involves the Wnt-β-induced PI3K/AKT pathway. Research suggests that Edoxaban can modulate this pathway, leading to the upregulation of the protein C anticoagulant system, which plays a crucial role in regulating coagulation and inflammation.
Mechanism of Action of Edoxaban and Associated Signaling
Quantitative Data from Animal Models
The following tables summarize the quantitative data on the efficacy of Edoxaban in various animal models of thrombosis.
Venous Thrombosis Models
| Animal Model | Species | Edoxaban Dosage | Key Findings | Reference |
| Inferior Vena Cava (IVC) Stenosis with Ferric Chloride | Rat | 3.0 and 10 mg/kg (oral, single dose) | Significantly reduced thrombus weight compared to vehicle.[8] | [8] |
| 1-10 mg/kg (oral, once daily for 3 days) | Dose-dependent reduction in thrombus weight.[8] | [8] | ||
| 5 and 10 mg/kg (oral, once or twice daily for 3 days) | Both dosing regimens were effective in reducing thrombus weight.[8] | [8] | ||
| Platinum Wire-Induced IVC Thrombosis | Rat | Intravenous infusion | Dose-dependent inhibition of venous thrombosis. Wider margin of safety compared to UFH, dalteparin, and warfarin.[5] | [5] |
Arterial Thrombosis and Stroke Models
| Animal Model | Species | Edoxaban Dosage | Key Findings | Reference |
| Cerebral Sinus Venous Thrombosis (AlCl3-induced) | Rat | 20 mg/kg (oral) | Significantly higher blood flow in the superior sagittal sinus compared to placebo. Efficacy was similar to enoxaparin.[2][6] | [2][6] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Mouse | Oral gavage (specific dose not detailed in abstract) | Significantly reduced infarct volumes and improved neurological outcome.[8][9] | [8][9] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to study arterial thrombosis due to its reproducibility and control over the thrombotic insult.
Ferric Chloride-Induced Thrombosis Workflow
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
-
Thrombosis Induction:
-
Soak a small piece of filter paper (e.g., 1x2 mm) in a ferric chloride (FeCl₃) solution (typically 20-50% w/v).[10][11]
-
Apply the FeCl₃-soaked filter paper topically to the exposed carotid artery for a defined period (e.g., 5-10 minutes).[11]
-
After the incubation period, remove the filter paper and gently rinse the artery with sterile saline.
-
-
Edoxaban Administration:
-
Edoxaban can be administered orally via gavage at the desired dose (e.g., 10-20 mg/kg) either prior to or following the induction of thrombosis, depending on the study design (prophylactic vs. therapeutic).
-
-
Monitoring and Endpoint Analysis:
-
Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.
-
At the end of the experiment, euthanize the animal and carefully excise the thrombosed arterial segment.
-
Measure the wet weight of the thrombus.[12]
-
The arterial segment can be fixed in formalin for subsequent histological analysis (e.g., H&E staining) to assess thrombus composition.
-
Inferior Vena Cava (IVC) Stenosis/Ligation Model in Rats
This model simulates venous thrombosis, particularly deep vein thrombosis (DVT), by inducing blood stasis.
IVC Stenosis/Ligation Workflow
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat as previously described.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect to isolate the inferior vena cava (IVC) below the renal veins.
-
-
IVC Ligation/Stenosis:
-
Ligate all small side branches of the IVC along the desired segment.
-
For complete ligation, tie a suture firmly around the IVC.[13][14]
-
For stenosis, place a spacer (e.g., a 20-gauge needle) alongside the IVC and tie a suture around both the IVC and the spacer. Then, remove the spacer to create a partial occlusion.[13][15]
-
-
Edoxaban Administration:
-
Administer Edoxaban orally at the desired dose (e.g., 1-10 mg/kg) at the appropriate time relative to the surgical procedure.
-
-
Thrombus Maturation and Analysis:
-
Close the abdominal incision and allow the animal to recover.
-
After a predetermined period (e.g., 24-72 hours), re-anesthetize the animal and re-expose the IVC.
-
Excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus.[12]
-
The tissue can be processed for histological examination.
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
This model is a common method for inducing ischemic stroke to study the effects of anticoagulants on infarct size and neurological outcome.
tMCAO Stroke Model Workflow
Protocol:
-
Anesthesia and Preparation:
-
Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature.
-
Administer Edoxaban or vehicle orally at the predetermined time before surgery.
-
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a silicon-coated nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[16] Occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
-
Ischemia and Reperfusion:
-
Maintain the filament in place for the desired duration of ischemia (e.g., 30-60 minutes).[16]
-
Withdraw the filament to allow for reperfusion of the MCA territory.
-
Suture the incision and allow the mouse to recover.
-
-
Post-operative Assessment:
-
Perform neurological deficit scoring at various time points post-surgery.
-
At the study endpoint (e.g., 24 hours), euthanize the animal and perfuse transcardially with saline followed by a fixative.
-
Remove the brain and section it.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct.
-
Calculate the infarct volume, often corrected for edema.
-
Summary
Edoxaban is a valuable tool for preclinical thrombosis research, demonstrating efficacy in various animal models of venous and arterial thrombosis, as well as ischemic stroke. The protocols outlined in these application notes provide a foundation for researchers to investigate the antithrombotic effects of Edoxaban and other novel compounds. The quantitative data presented highlights the dose-dependent and model-specific efficacy of Edoxaban, offering a basis for experimental design and data interpretation. Further research into the modulation of signaling pathways, such as the Wnt-β/PI3K/AKT system, may reveal additional therapeutic benefits of Edoxaban beyond its direct anticoagulant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of edoxaban and enoxaparin in a rat model of AlCl3-induced thrombosis of the superior sagittal sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt5a Potentiates U46619-Induced Platelet Aggregation via the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stroke Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 7. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with Edoxaban Attenuates Acute Stroke Severity in Mice by Reducing Blood–Brain Barrier Damage and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with Edoxaban Attenuates Acute Stroke Severity in Mice by Reducing Blood-Brain Barrier Damage and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 14. Inferior vena cava ligation rapidly induces tissue factor expression and venous thrombosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
Edoxaban's Influence on Platelet Aggregation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, a direct oral anticoagulant (DOAC), selectively and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade. This inhibition leads to a reduction in thrombin generation and subsequent fibrin clot formation.[1][2][3] While its primary mechanism is on the coagulation cascade, the reduction in thrombin, a potent platelet agonist, suggests an indirect effect on platelet aggregation.[3][4] Understanding the extent of edoxaban's impact on platelet function is crucial for assessing its overall hemostatic effect, particularly in patients on dual antiplatelet therapy. These application notes provide a summary of the quantitative effects of edoxaban on various platelet aggregation assays and detailed protocols for their execution.
Mechanism of Action: Edoxaban and Platelet Aggregation
Edoxaban's primary anticoagulant effect is achieved through the direct inhibition of both free and prothrombinase-bound Factor Xa.[1][2] This action curtails the conversion of prothrombin to thrombin. Thrombin plays a pivotal role in hemostasis, not only by cleaving fibrinogen to fibrin but also by being a potent activator of platelets through Protease-Activated Receptors (PARs).[4][5] By reducing thrombin generation, edoxaban indirectly attenuates thrombin-mediated platelet activation and aggregation.[3][4]
Quantitative Data on Edoxaban's Effect on Platelet Aggregation
The following tables summarize the observed effects of edoxaban on platelet aggregation as measured by Light Transmission Aggregometry (LTA) with various agonists.
Table 1: Effect of Edoxaban on Thrombin-Induced Platelet Aggregation
| Agonist | Edoxaban Concentration/Timing | Platelet Aggregation (%) | Reference |
| γ-thrombin (100 nmol/L) | Baseline (in patients) | 60.35 ± 33.3 | [4][6] |
| γ-thrombin (100 nmol/L) | 2 hours post-edoxaban intake | 27.25 ± 30.8 | [4][6] |
Table 2: Effect of Edoxaban on TRAP-Induced Platelet Aggregation
| Agonist | Edoxaban Concentration/Timing | Platelet Aggregation (%) | Reference |
| TRAP | Baseline (in patients) | 73.3 ± 25.55 | [7] |
| TRAP | 2 hours post-edoxaban intake | 44.7 ± 32.03 | [7] |
Table 3: Effect of Edoxaban on Tissue Factor-Induced Platelet Aggregation
| Agonist | Edoxaban Concentration | Inhibition of Platelet Aggregation | Reference |
| Tissue Factor | 150 ng/mL | Significant inhibition (p < 0.01) | [3] |
| Tissue Factor | 250 ng/mL | Significant inhibition (p < 0.0001) | [3] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is a widely used method to assess platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists (e.g., γ-thrombin, TRAP, Tissue Factor).
-
Edoxaban solutions of desired concentrations.
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and tips.
Protocol:
-
Blood Collection: Draw venous blood into 3.2% sodium citrate tubes. The first few milliliters should be discarded to avoid activation due to venipuncture.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which will be used as a blank.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP if necessary.
-
Incubation:
-
Pre-warm the PRP samples to 37°C for 5-10 minutes.
-
Add edoxaban or vehicle control to the PRP and incubate for a specified time.
-
-
Aggregation Measurement:
-
Place the cuvette with PRP in the aggregometer and establish a baseline reading (0% aggregation).
-
Use a cuvette with PPP to set the 100% aggregation baseline.
-
Add the desired agonist to the PRP sample.
-
Record the change in light transmission for a defined period (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
VerifyNow Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation. The VerifyNow P2Y12 test, for instance, assesses the level of P2Y12 receptor blockade.[8][9] While not a primary assay for edoxaban's direct effects, it can be relevant in patients on dual therapy.
Materials:
-
VerifyNow instrument.
-
VerifyNow P2Y12 assay cartridges.
-
Whole blood collected in 3.2% sodium citrate tubes.
Protocol:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Assay Preparation: Turn on the VerifyNow instrument and allow it to complete its self-check.
-
Running the Assay:
-
Insert the assay cartridge into the instrument.
-
Once prompted, insert the blood collection tube into the sample holder.
-
The instrument automatically processes the sample and provides results in P2Y12 Reaction Units (PRU).
-
Thromboelastography (TEG)
TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of a whole blood clot from its formation to its lysis.
Materials:
-
Thromboelastograph (TEG) analyzer.
-
TEG cups and pins.
-
Activators (e.g., kaolin).
-
Whole blood collected in 3.2% sodium citrate tubes.
Protocol:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Assay Preparation: Prepare the TEG analyzer according to the manufacturer's instructions.
-
Running the Assay:
-
Pipette the whole blood sample into the TEG cup.
-
Add the activator (e.g., kaolin) to initiate clotting.
-
Place the cup in the analyzer and lower the pin.
-
The TEG analyzer will monitor and record the clot's viscoelastic properties over time.
-
-
Data Analysis: Key parameters to analyze include the R-time (time to initial clot formation), K-time (clot kinetics), alpha-angle (clot propagation), and Maximum Amplitude (MA; maximum clot strength). Edoxaban is expected to primarily prolong the R-time.
Conclusion
Edoxaban demonstrates a concentration-dependent inhibitory effect on platelet aggregation induced by thrombin, TRAP, and tissue factor. This effect is an indirect consequence of its primary mechanism of Factor Xa inhibition and the subsequent reduction in thrombin generation. The provided protocols for LTA, VerifyNow, and TEG offer standardized methods for researchers to investigate and quantify the impact of edoxaban on platelet function, contributing to a more comprehensive understanding of its role in hemostasis.
References
- 1. Platelet - Wikipedia [en.wikipedia.org]
- 2. Platelet activation and aggregation: the importance of thrombin activity--a laboratory model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex Vivo Antiplatelet Effects of Oral Anticoagulants [mdpi.com]
- 4. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edoxaban affects TRAP-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bchcicu.org [bchcicu.org]
- 9. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
Application Notes and Protocols for Chromogenic Anti-Xa Assay for Edoxaban Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is an oral, direct factor Xa (FXa) inhibitor that prevents thrombin generation and reduces the risk of thromboembolic events.[1] While routine monitoring is not always necessary, specific clinical situations, such as managing bleeding events, suspected overdose, or assessing compliance, may require accurate measurement of its plasma concentration.[1] The chromogenic anti-Xa assay is a functional laboratory test that can be used to determine the plasma concentration of edoxaban.[1][2] This method is based on the principle that edoxaban inhibits a known amount of excess FXa, and the residual FXa activity is measured using a chromogenic substrate.[1][2] The color intensity produced is inversely proportional to the edoxaban concentration in the sample.[3][4]
Principle of the Assay
The chromogenic anti-Xa assay for edoxaban is a two-stage process. In the first stage, a plasma sample containing edoxaban is incubated with a known excess amount of Factor Xa. Edoxaban present in the sample will bind to and inhibit FXa. In the second stage, a chromogenic substrate specific for FXa is added. The residual, uninhibited FXa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which can be measured spectrophotometrically at a specific wavelength (typically 405 nm). The amount of color produced is inversely proportional to the concentration of edoxaban in the plasma sample. By comparing the absorbance of the test sample to a standard curve prepared with known concentrations of edoxaban, the concentration of edoxaban in the patient sample can be accurately determined.
Experimental Protocols
Specimen Collection and Handling
-
Specimen Type: Platelet-poor plasma.[5]
-
Collection Container: Light-blue top tube containing 3.2% sodium citrate anticoagulant.[5]
-
Collection Procedure:
-
Draw a whole blood sample into a citrate tube.
-
It is crucial to ensure the tube is filled to the appropriate level to maintain the correct blood-to-anticoagulant ratio.
-
Process the sample within one hour of collection.
-
-
Plasma Preparation:
-
Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Carefully transfer the plasma to a clean polypropylene tube, avoiding disturbance of the buffy coat layer.
-
For accurate results, a double-centrifugation step is recommended to minimize platelet contamination.[5] Centrifuge the collected plasma again under the same conditions.
-
Transfer the supernatant (platelet-poor plasma) to a new labeled tube.
-
-
Storage:
-
Plasma can be stored at room temperature (18-25°C) for up to 4 hours.
-
For longer storage, freeze the plasma at -20°C for up to 2 weeks or at -70°C for up to 24 months.[6]
-
Reagent Preparation
The following protocol is a general guideline based on commercially available chromogenic anti-Xa assay kits (e.g., BIOPHEN™ Heparin LRT, INNOVANCE Anti-Xa).[6][7] Refer to the specific manufacturer's instructions for detailed preparation of reagents, calibrators, and controls.
-
Factor Xa Reagent: Reconstitute the lyophilized bovine Factor Xa with the provided buffer. Allow it to stabilize at room temperature before use.
-
Chromogenic Substrate: Reconstitute the lyophilized chromogenic substrate with the provided buffer. Protect from light.
-
Edoxaban Calibrators and Controls: Reconstitute the lyophilized edoxaban calibrators and controls with the specified volume of distilled water or the provided buffer. These are available at different concentrations to generate a standard curve and for quality control.
Assay Procedure (Automated Method)
This protocol is intended for use with an automated coagulation analyzer.
-
Instrument Setup: Program the coagulation analyzer with the specific assay parameters for the chromogenic anti-Xa assay for edoxaban, as provided by the reagent manufacturer. This includes setting the reading wavelength to 405 nm.
-
Calibration:
-
Run the series of edoxaban calibrators (typically ranging from 0 to 500 ng/mL) to generate a standard curve.
-
The instrument software will plot the absorbance values against the known edoxaban concentrations and perform a linear regression analysis.
-
-
Quality Control:
-
Run low and high edoxaban controls to verify the accuracy and precision of the assay. The results should fall within the manufacturer's specified ranges.
-
-
Sample Analysis:
-
Place the patient plasma samples into the analyzer.
-
The analyzer will automatically perform the following steps:
-
Pipette a specific volume of patient plasma, calibrator, or control into a reaction cuvette.
-
Add a pre-determined volume of the Factor Xa reagent.
-
Incubate the mixture for a specified time (e.g., 120 seconds) at 37°C.
-
Add the chromogenic substrate.
-
Measure the change in absorbance at 405 nm over a specific time interval.
-
-
-
Result Calculation: The instrument's software will automatically calculate the edoxaban concentration in the patient samples by interpolating the absorbance values from the standard curve. Results are typically reported in ng/mL.
Data Presentation
Table 1: Performance Characteristics of Chromogenic Anti-Xa Assays for Edoxaban
| Parameter | BIOPHEN™ Heparin LRT | STA®-Liquid Anti-Xa | INNOVANCE Anti-Xa | Reference |
| Linearity Range | Up to approx. 500 µg/L | 20 to 500 ng/mL | 0.10 to 1.50 IU/mL (extendable) | [1][7][8] |
| Correlation (r) | 0.98 (vs. LC-MS/MS) | >0.95 | Not specified | [9] |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified | |
| Limit of Quantitation (LOQ) | Not specified | Not specified | Not specified | |
| Precision (CV%) | < 10% | < 5% | Not specified | [10][11] |
Note: Performance characteristics can vary depending on the automated platform and specific laboratory conditions.
Table 2: Correlation of Chromogenic Anti-Xa Assay with LC-MS/MS for Edoxaban Measurement
| Study | Chromogenic Assay Kit | Number of Samples | Correlation Coefficient (r) | Key Findings |
| Willekens et al. (2021) | Biophen® Heparin LRT | 66 (Edoxaban) | 0.98 | Strong correlation between the LMWH-calibrated anti-Xa assay and LC-MS/MS for edoxaban. |
| Douxfils et al. (2022) | STA Liquid Anti-Xa, Biophen Heparin LRT Low, Biophen DiXaI High | 79 | Not specified | The active metabolite M4 can interfere with chromogenic assays, leading to potential overestimation of edoxaban concentration. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. STA®-Liquid Anti-Xa: the universal reagent, liquid & ready to use! | Stago [stago-uk.com]
- 4. STA®-Liquid Anti-Xa: the solution of choice for UFH, LMWH and Fondaparinux monitoring | Stago [webch.stago.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. home.sabes.it [home.sabes.it]
- 7. siemens-healthineers.com [siemens-healthineers.com]
- 8. Stago Expands Utility of STA-Liquid Anti-Xa with Launch of Apixaban Calibrators and Controls for Research Use | Stago [stago-us.com]
- 9. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quadratech.co.uk [quadratech.co.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Thrombin Generation Assay with Edoxaban in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By inhibiting FXa, edoxaban effectively reduces thrombin generation, thereby exerting its anticoagulant effect.[3][4] The thrombin generation assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the coagulation process by measuring the dynamics of thrombin formation and decay in plasma.[5] This makes the TGA a valuable tool for evaluating the pharmacodynamic effects of anticoagulants like edoxaban.[6] These application notes provide a detailed protocol for performing a thrombin generation assay with edoxaban in human plasma, along with data interpretation guidelines and the mechanism of action.
Mechanism of Action of Edoxaban in the Coagulation Cascade
Edoxaban directly, selectively, and reversibly inhibits FXa.[4] Factor Xa, as part of the prothrombinase complex, is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3] Thrombin is a central enzyme in hemostasis that converts fibrinogen to fibrin, leading to clot formation, and also amplifies its own generation through feedback activation of other coagulation factors. By inhibiting FXa, edoxaban effectively dampens this amplification and reduces the overall amount of thrombin generated.[7]
Figure 1. Coagulation cascade showing the inhibitory action of Edoxaban on Factor Xa.
Experimental Protocol: Thrombin Generation Assay using Calibrated Automated Thrombogram (CAT)
This protocol is based on the Calibrated Automated Thrombogram (CAT) method, a widely used fluorescence-based assay to measure thrombin generation.[5][8]
Materials:
-
Fluorometer with a thermostatted plate reader (37°C) and appropriate filters (excitation: ~390 nm, emission: ~460 nm) (e.g., Fluoroskan Ascent)[9]
-
96-well microtiter plates (black or white, depending on the instrument)
-
Thrombinoscope software or equivalent for data analysis[9]
-
Platelet-Poor Plasma (PPP) from healthy donors or study subjects
-
Edoxaban solutions of varying concentrations
-
PPP-Reagent (containing a low concentration of tissue factor and phospholipids)[9]
-
FluCa-Kit (containing a fluorogenic substrate for thrombin and calcium chloride)[9]
-
Thrombin Calibrator[9]
Procedure:
-
Plasma Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 2,000 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the PPP, avoiding the buffy coat, and pool it if necessary.
-
The PPP can be used fresh or stored in aliquots at -80°C for later use. If frozen, thaw the plasma at 37°C for 5 minutes before use.
-
-
Edoxaban Spiking:
-
Prepare a stock solution of edoxaban in a suitable solvent (e.g., DMSO or distilled water).
-
Create a series of edoxaban dilutions to achieve the desired final concentrations in the plasma (e.g., 0-1000 ng/mL).[6]
-
Spike the PPP with the edoxaban solutions. The volume of the edoxaban solution should be small (e.g., 5 µL) to avoid significant dilution of the plasma.[9] A control sample with the vehicle solvent should be included.
-
-
Assay Setup:
-
Pre-warm the fluorometer and all reagents to 37°C.
-
In a 96-well plate, add the following to each well for the test samples:
-
For the calibrator wells, add:
-
-
Initiation and Measurement:
-
Data Analysis:
-
The thrombinoscope software calculates the thrombin generation curve by comparing the fluorescence signal of the test samples to that of the calibrator.
-
The following key parameters are derived from the thrombogram:
-
Lag Time (min): The time until the start of thrombin generation.
-
Peak Thrombin (nM): The maximum concentration of thrombin generated.
-
Time to Peak (ttPeak, min): The time to reach the peak thrombin concentration.
-
Endogenous Thrombin Potential (ETP, nM*min): The total amount of thrombin generated over time (area under the curve).
-
Mean Rate (nM/min): The average rate of thrombin generation.[9]
-
-
Figure 2. Experimental workflow for the thrombin generation assay with Edoxaban.
Data Presentation and Interpretation
The effect of edoxaban on thrombin generation is concentration-dependent.[8] The following tables summarize the expected effects of increasing edoxaban concentrations on the key TGA parameters.
Table 1: Effect of Edoxaban on Thrombin Generation Parameters
| Parameter | Expected Effect with Increasing Edoxaban Concentration |
| Lag Time | Prolonged |
| Peak Thrombin | Decreased |
| Time to Peak (ttPeak) | Prolonged |
| Endogenous Thrombin Potential (ETP) | Decreased |
| Mean Rate | Decreased |
Table 2: Exemplary Quantitative Data of Edoxaban's Effect on Thrombin Generation in Platelet-Poor Plasma (PPP)
Note: These values are compiled from literature and may vary depending on the specific reagents and experimental conditions used.
| Edoxaban Concentration (ng/mL) | Lag Time (min) - Fold Increase | Peak Thrombin (nM) - % Inhibition | ETP (nM*min) - % Inhibition |
| ~16 | ~1.2 | ~15% | ~5% |
| ~50 | ~1.5 | ~40% | ~20% |
| ~250 | ~2.5 | ~80% | ~50% |
Table 3: IC50 and CT2 Values for Edoxaban in Thrombin Generation Assay
IC50: Concentration required for 50% inhibition. CT2: Concentration required to double the parameter.
| Parameter | Value (µmol/L) |
| IC50 Peak Thrombin | 0.139 |
| IC50 ETP | >1.0 |
| IC50 Mean Rate | 0.047 |
| CT2 Lag Time | 0.188 |
| CT2 Time to Peak | 0.159 |
Data adapted from studies on the effect of edoxaban on thrombin generation assays.[9]
Conclusion
The thrombin generation assay is a sensitive method to assess the pharmacodynamic effects of edoxaban.[6][9] A concentration-dependent prolongation of the lag time and time to peak, and a decrease in peak thrombin, ETP, and the mean rate of thrombin generation are observed with increasing edoxaban concentrations. These application notes provide a robust framework for researchers to implement the TGA for the evaluation of edoxaban and other direct FXa inhibitors in a laboratory setting. Careful adherence to the protocol and standardized reagents are crucial for obtaining reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Calibrated Automated Thrombinography (CAT), a Tool to Identify Patients at Risk of Bleeding during Anticoagulant Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on Edoxaban for the Prevention and Treatment of Thromboembolism: Clinical Applications Based on Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Edoxaban Administration in Rabbit Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is an oral, direct factor Xa inhibitor that prevents thromboembolic events by selectively and reversibly blocking the active site of factor Xa, a critical enzyme in the coagulation cascade.[1] Understanding the pharmacokinetic (PK) profile of edoxaban is crucial for its development and for establishing safe and effective dosing regimens. Rabbit models are frequently employed in preclinical pharmacokinetic studies due to their physiological similarities to humans and ease of handling. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of edoxaban in rabbits, based on established methodologies.
Core Concepts: Edoxaban Pharmacokinetics
Edoxaban exhibits predictable pharmacokinetic properties.[1] Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1-2 hours in healthy human subjects.[2] The terminal elimination half-life is approximately 10-14 hours.[3] Metabolism is a minor clearance pathway, with the majority of the drug eliminated unchanged.[2]
Data Summary: Pharmacokinetic Parameters of Edoxaban in Rabbits
The following table summarizes the key pharmacokinetic parameters of edoxaban observed in a study with healthy male albino rabbits following a single oral administration.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Dose | 1.2 | mg/kg | [4][5] |
| Cmax | 213.83 ± 10.46 | ng/mL | [4][5] |
| Tmax | 2.0 | h | [4][5] |
| AUC0→t | 945.13 ± 24.32 | ng·h/mL | [4][5] |
| AUC0→∞ | 986.135 ± 19.31 | ng·h/mL | [4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0→t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0→∞: Area under the plasma concentration-time curve from time 0 to infinity.
Signaling Pathway: Edoxaban's Mechanism of Action
Caption: Edoxaban directly inhibits Factor Xa, preventing the conversion of prothrombin to thrombin.
Experimental Protocols
Animal Model and Housing
-
Housing: Animals should be housed in individual cages under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, and a 12-hour light/dark cycle). Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Rabbits should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Ethical Approval: All experimental procedures must be approved by the Institutional Animal Ethics Committee (IAEC).
Edoxaban Administration
-
Formulation: Prepare a suitable formulation of edoxaban for oral administration.
-
Dosing: Administer a single oral dose of 1.2 mg/kg of edoxaban.[4][5] For intravenous administration studies, a dose of 1 mg/kg has been used.[6]
-
Administration Technique: Oral administration can be performed using a gavage needle.
Blood Sampling
-
Route of Collection: Collect blood samples from the marginal ear vein.[4][5]
-
Volume: Withdraw approximately 1 mL of blood at each time point.[4][5]
-
Sampling Schedule: Collect blood samples at the following time points post-administration: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Separate plasma by centrifugation at 4000 rpm for 15 minutes at 4°C.[1] Store the plasma samples at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS for Edoxaban Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of edoxaban in rabbit plasma.[4][5]
-
Sample Preparation:
-
To 300 µL of plasma, add 50 µL of an internal standard (e.g., apixaban, 1 µg/mL).[1]
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate.[1]
-
Vortex the mixture and then centrifuge at 4000 rpm for 15 minutes at 4°C.[1]
-
Evaporate the supernatant and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Edoxaban: m/z 548.2 → 366.1[7]
-
Internal Standard (e.g., Apixaban): m/z 460.0 → 443.1 (if apixaban is used)
-
-
-
Method Validation: The analytical method should be validated for specificity, precision, accuracy, recovery, and stability.[4]
Pharmacokinetic Analysis
The plasma concentration-time data for edoxaban should be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC0→t, AUC0→∞, elimination half-life (t1/2), and clearance (CL).
Experimental Workflow
Caption: Workflow for edoxaban pharmacokinetic studies in rabbits.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A validated LC-MS/MS method for pharmacokinetic study of edoxaban in healthy rabbits | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
- 6. discoveryjournals.org [discoveryjournals.org]
- 7. Determination of rivaroxaban, apixaban and edoxaban in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Angiogenesis Assays with Edoxaban Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of Edoxaban, a direct factor Xa inhibitor, on angiogenesis using common in vitro models. The methodologies for tube formation, cell migration, and spheroid sprouting assays are outlined to enable the investigation of Edoxaban's potential pro- or anti-angiogenic properties.
Introduction to Edoxaban and Angiogenesis
Edoxaban is an oral anticoagulant that functions as a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical component of the coagulation cascade.[1][2] Beyond its established role in preventing thromboembolic events, there is growing interest in the potential off-target effects of direct oral anticoagulants (DOACs) on other cellular processes, including angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathologies such as cancer.[3][4] Understanding the impact of Edoxaban on endothelial cell functions is crucial for a comprehensive assessment of its therapeutic profile.
Recent studies have begun to explore the effects of Edoxaban on key endothelial functions. Research indicates that Edoxaban may influence endothelial cell proliferation, migration, and angiogenesis, primarily by modulating signaling pathways such as the PI3K/AKT and PAR-2/PI3K/NF-κB pathways.[5][6] These application notes provide the necessary protocols to investigate these effects in a controlled laboratory setting.
Summary of Quantitative Data
The following tables summarize the reported effects of Edoxaban on Human Umbilical Vein Endothelial Cells (HUVECs) from in vitro studies.
Table 1: Effect of Edoxaban on HUVEC Proliferation [7][8]
| Edoxaban Concentration | Observation |
| 1 nM - 1 µM | Safe, non-toxic |
| 10 nM - 500 nM | Significantly promoted HUVEC growth |
| 100 nM | Maximal proliferative response |
| 100 nM (+ 9 nM FXa) | Proliferative effect maintained in the presence of FXa |
Table 2: Effect of Edoxaban on HUVEC Migration (Wound Healing Assay) [7][8]
| Edoxaban Concentration | Observation |
| 50 nM - 100 nM | Did not increase wound healing (migration) |
| 50 nM - 100 nM (+ 9 nM FXa) | Counteracted the pro-migratory effects of FXa |
Table 3: Effect of Edoxaban on HUVEC Angiogenesis (Tube Formation Assay) [7][8]
| Edoxaban Concentration | Observation |
| 100 nM - 500 nM | Did not influence angiogenesis alone |
| 100 nM - 500 nM (+ FXa) | Partially restored the anti-angiogenic effect of FXa |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
Edoxaban (to be dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for visualization, optional)
Protocol:
-
Plate Coating:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[9]
-
Using a pre-cooled pipette tip, add 50 µL of BME to each well of the chilled 96-well plate.[3]
-
Ensure even distribution of the gel by gently swirling the plate. Avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[9][10]
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 until they reach 70-80% confluency.[9]
-
Harvest the cells using trypsin and resuspend them in EGM-2.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10⁵ to 1.5 x 10⁵ cells/mL.
-
Prepare different concentrations of Edoxaban in EGM-2. Include a vehicle control.
-
Add the Edoxaban solutions or vehicle control to the cell suspension.
-
Gently add 100 µL of the cell suspension (containing 1 x 10⁴ to 1.5 x 10⁴ cells) onto the solidified BME in each well.[3]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Tube formation can be observed as early as 4 hours, with complete networks typically forming between 12-16 hours.[3][9]
-
(Optional) For fluorescent imaging, stain the cells with Calcein AM 30 minutes prior to imaging.
-
Capture images of the tube networks using an inverted microscope.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of junctions, and number of loops.
-
Endothelial Cell Migration (Scratch/Wound Healing) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs
-
EGM-2
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Edoxaban
-
Vehicle control
Protocol:
-
Cell Seeding:
-
Creating the Scratch:
-
Treatment and Incubation:
-
Add fresh EGM-2 containing the desired concentrations of Edoxaban or vehicle control to the respective wells.
-
Place the plate back into the incubator.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture an initial image (time 0) of the scratch using a phase-contrast microscope. Mark the location of the image for subsequent time points.
-
Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 18-24 hours).[12]
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch width.
-
Endothelial Spheroid Sprouting Assay
This 3D assay mimics the sprouting of new vessels from a pre-existing structure.
Materials:
-
HUVECs
-
EGM-2 supplemented with 20% fetal bovine serum (FBS) and 0.2% methylcellulose
-
Collagen solution (e.g., rat tail collagen type I)
-
10x Medium 199
-
Sterile 0.2 N NaOH
-
Non-adherent round-bottom 96-well plates or square Petri dishes for hanging drops
-
24-well culture plates
-
Edoxaban
-
Vehicle control
Protocol:
-
Spheroid Formation (Hanging Drop Method):
-
Prepare a cell suspension of HUVECs in EGM-2 containing 20% FBS and 0.2% methylcellulose at a concentration of 2 x 10⁴ cells/mL.
-
Pipette 25 µL drops of the cell suspension onto the lid of a square Petri dish.[13]
-
Invert the lid and place it over the Petri dish containing PBS to maintain humidity.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow spheroid formation.[14]
-
-
Embedding Spheroids in Collagen:
-
Carefully collect the spheroids by washing them off the lid with PBS.[13]
-
Prepare the collagen gel solution on ice by mixing collagen, 10x Medium 199, and sterile water, then neutralize with 0.2 N NaOH.
-
Gently resuspend the spheroids in the neutralized collagen solution.
-
Pipette 1 mL of the spheroid-collagen suspension into each well of a 24-well plate.[13]
-
Incubate at 37°C for 30 minutes to allow the collagen to polymerize.[13]
-
-
Treatment and Sprouting:
-
Prepare EGM-2 containing different concentrations of Edoxaban or vehicle control.
-
Carefully add the treatment media on top of the solidified collagen gel.
-
Incubate for 24 hours to allow for sprout formation.[13]
-
-
Imaging and Quantification:
-
After 24 hours, capture images of the spheroids and their sprouts using an inverted microscope.
-
Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative length of all sprouts from each spheroid using image analysis software.
-
Signaling Pathways and Experimental Workflows
Factor Xa and Edoxaban Signaling in Endothelial Cells
Factor Xa can activate endothelial cells through Protease-Activated Receptor 2 (PAR-2), initiating downstream signaling cascades that can influence angiogenesis.[1][15] Edoxaban, by inhibiting FXa, can modulate these pathways. The PI3K/AKT and NF-κB pathways are key mediators in this process.[5][6]
Caption: Edoxaban's modulation of FXa-mediated signaling.
Experimental Workflow for In Vitro Angiogenesis Assays
The following diagram illustrates the general workflow for conducting the described in vitro angiogenesis assays with Edoxaban treatment.
Caption: General workflow for angiogenesis assays.
PI3K/AKT Signaling Pathway in Angiogenesis
The PI3K/AKT pathway is a central regulator of endothelial cell survival, proliferation, and migration, all of which are critical components of angiogenesis.
Caption: Overview of the PI3K/AKT pathway in angiogenesis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 4. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edoxaban's contribution to key endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. lonza.picturepark.com [lonza.picturepark.com]
- 10. ibidi.com [ibidi.com]
- 11. clyte.tech [clyte.tech]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 14. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Measuring Edoxaban's Effect on Endothelial Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the impact of Edoxaban, a direct factor Xa (FXa) inhibitor, on endothelial cell migration. The provided protocols and data summaries are intended to facilitate reproducible and robust experimental design.
Introduction
Edoxaban is an oral anticoagulant that functions by directly inhibiting Factor Xa (FXa), a critical component of the coagulation cascade.[1] Beyond its established role in preventing and treating thromboembolic events, recent research has unveiled its potential modulatory effects on endothelial cell functions.[2][3] Understanding these non-hemostatic effects is crucial for a comprehensive assessment of its therapeutic profile. Studies have shown that while Edoxaban promotes the viability and growth of endothelial cells, it does not independently stimulate their migration.[1][4] Instead, it appears to counteract the pro-migratory effects induced by FXa.[1][4] The primary signaling pathways implicated in these actions include the PI3K/AKT and PAR-1-2/PI3K/NF-κB pathways.[2][3]
This document outlines detailed protocols for assessing endothelial cell migration in response to Edoxaban, presents a summary of existing quantitative data, and visualizes the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of Edoxaban on endothelial cell functions as reported in the literature. These studies predominantly utilized Human Umbilical Vein Endothelial Cells (HUVECs) as the in vitro model system.
Table 1: Effect of Edoxaban on Endothelial Cell Proliferation
| Cell Type | Edoxaban Concentration | Observed Effect | Citation |
| HUVECs | 10–500 nM | Significant promotion of cell growth | [1][4] |
| HUVECs | 100 nM | Maximal proliferative response | [1] |
| HUVECs | 100 nM (in the presence of 9 nM FXa) | Proliferative effect observed | [1] |
Table 2: Effect of Edoxaban on Endothelial Cell Migration (Wound Healing Assay)
| Cell Type | Edoxaban Concentration | Condition | Observed Effect on Migration (Healing) | Citation |
| HUVECs | 50–100 nM | Edoxaban alone | Did not increase healing | [1][4] |
| HUVECs | 50–100 nM | In the presence of 9 nM FXa | Counteracted the healing effects of FXa | [1][4] |
Experimental Protocols
Two primary in vitro methods for assessing endothelial cell migration are the scratch wound healing assay and the transwell migration (or Boyden chamber) assay.[5][6]
Scratch Wound Healing Assay
This assay provides a straightforward method to assess collective cell migration in a two-dimensional context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
Sterile multi-well culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200) or cell scraper
-
Phosphate-buffered saline (PBS)
-
Edoxaban stock solution
-
Factor Xa (FXa) stock solution (optional, as a pro-migratory stimulus)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs into multi-well plates and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a uniform "scratch" or cell-free gap down the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of Edoxaban (e.g., 50 nM, 100 nM). Include appropriate controls:
-
Negative Control: Vehicle control (medium alone).
-
Positive Control (Optional): Medium containing a known pro-migratory agent like FXa (e.g., 9 nM).
-
Combination Treatment: Medium containing both FXa and Edoxaban.
-
-
Image Acquisition (Time 0): Immediately after adding the treatments, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the specific locations to ensure subsequent images are taken at the same position.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Image Acquisition (Time X): Capture images of the same marked locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the cell-free area at different time points for each condition. The rate of migration can be quantified by the change in the width of the gap over time.
Transwell Migration Assay (Boyden Chamber Assay)
This assay evaluates the chemotactic response of individual cells migrating through a porous membrane towards a chemoattractant.[6][7]
Materials:
-
Transwell inserts with a defined pore size (e.g., 8 µm for endothelial cells)
-
Multi-well companion plates
-
HUVECs
-
Serum-free or low-serum endothelial cell medium
-
Complete endothelial cell growth medium (as a chemoattractant)
-
Edoxaban stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Cell Preparation: Culture HUVECs to sub-confluency. Prior to the assay, starve the cells in a serum-free or low-serum medium for 4-6 hours.
-
Assay Setup:
-
Lower Chamber: Add the chemoattractant (e.g., complete medium) to the lower wells of the companion plate. For testing Edoxaban's effect on chemotaxis, Edoxaban can be added to the lower chamber.
-
Upper Chamber (Insert): Resuspend the starved HUVECs in a serum-free medium. If testing Edoxaban's direct effect on cell motility, add it to the cell suspension. Seed the cells into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator, allowing the cells to migrate through the porous membrane.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Stain the fixed cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 15-30 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Quantification: Image the lower surface of the membrane using a microscope. Count the number of migrated cells in several representative fields of view for each insert.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the effects of Edoxaban on endothelial cells.
Caption: Edoxaban's effect on the PI3K/AKT and NF-kB signaling pathways.
Caption: Edoxaban's role in the PAR-2-ERK 1/2 pathway.[8][9]
Experimental Workflow
Caption: General experimental workflow for measuring endothelial cell migration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Edoxaban's contribution to key endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assays to examine endothelial cell migration, tube formation, and gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Xa inhibitor edoxaban ameliorates hepatic ischemia-reperfusion injury via PAR-2–ERK 1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xa inhibitor edoxaban ameliorates hepatic ischemia-reperfusion injury via PAR-2-ERK 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microvascular Thrombus Formation In Vivo with Edoxaban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Edoxaban, a direct oral anticoagulant (DOAC), for the in vivo investigation of microvascular thrombus formation. The following sections detail the mechanism of action of Edoxaban, protocols for established animal models of microvascular thrombosis, and quantitative data from relevant studies.
Introduction to Edoxaban
Edoxaban is a highly selective, direct, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By binding to the active site of both free and prothrombinase-bound FXa, Edoxaban effectively blocks the conversion of prothrombin to thrombin.[1][2] This inhibition leads to a reduction in thrombin generation and subsequent fibrin formation, key events in thrombus development.[1][2] Edoxaban's mechanism of action also indirectly suppresses thrombin-induced platelet aggregation.[1][2] Its rapid onset of action and predictable pharmacokinetics make it a valuable tool for anticoagulant research.[3]
Mechanism of Action: Edoxaban in the Coagulation Cascade
Edoxaban exerts its antithrombotic effect by directly targeting and inhibiting Factor Xa, a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic coagulation pathways.
References
Measuring Edoxaban Concentration in Blood: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is a direct oral anticoagulant that functions by specifically, directly, and reversibly inhibiting Factor Xa (FXa), a critical component of the coagulation cascade. While routine monitoring of Edoxaban is not typically required in clinical practice, quantitative measurement of its concentration in blood can be crucial in specific scenarios. These include cases of overdose, assessment of bleeding events, evaluation of drug accumulation in patients with renal impairment, and for research and drug development purposes. This document provides detailed protocols for the two primary methods used to quantify Edoxaban concentration: the reference method of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and the functional Chromogenic Anti-Factor Xa (Anti-Xa) Assay. Although the primary request specifies whole blood, it is critical to note that the validated and standard matrix for Edoxaban measurement is platelet-poor plasma . Edoxaban concentration has been shown to decrease in whole blood at room temperature; therefore, immediate processing to plasma is essential for accurate quantification.[1]
Sample Collection and Processing
Accurate measurement begins with proper sample handling. The protocol below outlines the necessary steps from whole blood collection to obtaining the appropriate plasma sample for analysis.
Protocol: Whole Blood to Platelet-Poor Plasma
-
Collection: Draw whole blood into a light-blue top tube containing 3.2% sodium citrate anticoagulant.[2]
-
Immediate Centrifugation: To minimize platelet activation and ensure sample stability, process the blood sample as soon as possible, ideally within one hour of collection.[1] Centrifuge the citrated whole blood at 1500 x g for 15 minutes at room temperature.
-
First Plasma Transfer: Carefully aspirate the supernatant (plasma) layer, leaving approximately 0.25 mL of plasma at the bottom to avoid disturbing the platelet and cell layers.[2] Transfer the collected plasma to a new, clean polypropylene tube.
-
Second Centrifugation (Double-Spin): To ensure the plasma is "platelet-poor," centrifuge the plasma sample again at 1500 x g for 15 minutes.[2] This step is critical as platelet contamination can lead to spurious results.[2]
-
Aliquoting and Storage: Carefully transfer the final platelet-poor plasma into a fresh polypropylene vial. Immediately freeze the plasma at -20°C or, for long-term storage, at -80°C.[1] Samples should be stored frozen until the time of analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Edoxaban Precipitation in In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Edoxaban in in vitro assays, unexpected precipitation can be a significant hurdle, leading to inaccurate results and loss of valuable time and resources. This technical support center provides a comprehensive guide to understanding and troubleshooting Edoxaban precipitation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Edoxaban precipitating in my aqueous assay buffer?
A1: Edoxaban's solubility is highly pH-dependent. It is a weakly basic compound and its solubility significantly decreases as the pH of the solution increases towards neutral and alkaline conditions.[1][2][3][4][5] Many standard biological buffers are maintained at a physiological pH of around 7.4, a range where Edoxaban's solubility is very low. For instance, Edoxaban is described as very slightly soluble at pH 6 to 7 and practically insoluble at pH 8 to 9.[1][2]
Q2: I dissolved Edoxaban in DMSO for my stock solution. Why is it precipitating when I add it to my assay buffer?
A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for creating a concentrated stock solution of Edoxaban, the final concentration of DMSO in your aqueous assay buffer is critical.[6][7][8][9][10] When the DMSO stock is diluted into the aqueous buffer, the overall solvent properties change dramatically. If the final DMSO concentration is too low, it may not be sufficient to keep the Edoxaban dissolved in the aqueous environment, especially at a pH where Edoxaban's solubility is poor. For anti-Xa assays, it is recommended to keep the final DMSO concentration below 1% to avoid potential interference and precipitation.[11][12]
Q3: Can the type of salt of Edoxaban I'm using affect its solubility?
A3: Yes, the salt form can influence the dissolution rate and solubility characteristics of a drug. Edoxaban is often supplied as Edoxaban tosylate. While this salt form is used to improve its properties for oral administration, the inherent pH-dependent solubility of the Edoxaban molecule remains the primary factor for its behavior in in vitro assays.
Q4: Are there any specific buffers that are recommended for working with Edoxaban?
A4: To maintain Edoxaban in solution, it is advisable to use a buffer with a slightly acidic pH, ideally below 6. However, this is often not compatible with physiological assays. If a neutral pH is required, it is crucial to carefully control the final concentration of Edoxaban and the percentage of co-solvent (like DMSO). For assays at or near physiological pH (e.g., 7.4), it is recommended to perform preliminary solubility tests with your specific buffer system (e.g., Tris, HEPES, PBS) to determine the maximum soluble concentration of Edoxaban.
Q5: Could interactions with other components in my assay be causing precipitation?
A5: While less common than pH and solvent effects, interactions with other assay components can potentially lead to precipitation. High concentrations of salts or certain proteins in your assay buffer could decrease the solubility of Edoxaban. If you suspect this to be the case, simplifying the buffer composition or testing the solubility of Edoxaban in the presence of individual components may help identify the issue.
Troubleshooting Guide
If you are experiencing Edoxaban precipitation in your in vitro assay, follow this step-by-step troubleshooting guide:
Step 1: Visually Confirm Precipitation
-
Carefully inspect your assay plate or tube. Look for any cloudiness, turbidity, or visible particles after adding Edoxaban.
-
Compare with a vehicle control (buffer with the same final concentration of DMSO but without Edoxaban) to ensure the precipitation is drug-related.
Step 2: Review Your Experimental Protocol
-
Check the final pH of your assay buffer. Is it in the neutral or alkaline range?
-
Calculate the final DMSO concentration. Is it below 1%?
-
Determine the final concentration of Edoxaban. Is it possible you are exceeding its solubility limit at the given pH and DMSO concentration?
Step 3: Optimize Your Protocol to Prevent Precipitation
-
Modify the pH of the Assay Buffer: If your experiment allows, consider lowering the pH of your assay buffer to a more acidic range (e.g., pH 6.0-6.5) to increase Edoxaban's solubility.
-
Adjust the Final DMSO Concentration: If possible, slightly increasing the final DMSO concentration (while staying within the limits tolerated by your assay and cells) may help keep Edoxaban in solution. Always include a vehicle control with the matching DMSO concentration.
-
Lower the Final Edoxaban Concentration: If precipitation persists, you may be working above the solubility limit of Edoxaban under your current assay conditions. Try performing a dose-response experiment with a lower concentration range.
-
Change the Order of Addition: When preparing your assay, try adding the Edoxaban stock solution to the buffer last, and mix immediately and thoroughly to ensure rapid and uniform dispersion.
Step 4: If Precipitation Still Occurs
-
Consider a Different Co-solvent: In some cases, other organic solvents like ethanol may be used, but their compatibility with the specific assay must be validated.
-
Use a Surfactant: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can sometimes help to increase the solubility of poorly soluble compounds. However, their potential effects on the assay must be carefully evaluated.
-
Prepare a Fresh Stock Solution: Ensure your Edoxaban stock solution is properly prepared and has not been stored for an extended period, which could lead to degradation or precipitation within the stock itself.
Quantitative Data Summary
The following table summarizes the known solubility of Edoxaban under different conditions. Note that specific solubility in common biological buffers at physiological pH is not extensively reported in the literature, highlighting the importance of empirical determination in your specific assay system.
| Solvent/Buffer | pH | Temperature | Solubility | Citation |
| Water | Not Specified | Not Specified | 0.085 mg/mL | [13] |
| Aqueous Buffer | 3 to 5 | Not Specified | Slightly soluble | [1] |
| Aqueous Buffer | 6 to 7 | Not Specified | Very slightly soluble | [1] |
| Aqueous Buffer | 8 to 9 | Not Specified | Practically insoluble | [1] |
| Simulated Gastric Fluid (SGF) | 1.2 | Not Specified | Practically insoluble | [13] |
| Simulated Gastric Fluid (SGF) | 6.8 | Not Specified | Very slightly soluble | [13] |
| Simulated Intestinal Fluid (SIF) | 7.4 | Not Specified | Very slightly soluble | [13] |
Experimental Protocols
Protocol 1: Preparation of Edoxaban Stock Solution
-
Objective: To prepare a concentrated stock solution of Edoxaban in DMSO.
-
Materials:
-
Edoxaban powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of Edoxaban powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the Edoxaban is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Performing a Typical In Vitro Anti-Xa Assay with Edoxaban
-
Objective: To measure the inhibitory activity of Edoxaban on Factor Xa, while minimizing the risk of precipitation.
-
Materials:
-
Edoxaban stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Factor Xa enzyme
-
Chromogenic Factor Xa substrate
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the Edoxaban stock solution in the assay buffer. Crucially, ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 1%.
-
Add a specific volume of the diluted Edoxaban or vehicle control to the wells of the 96-well plate.
-
Add the Factor Xa enzyme solution to each well and incubate for a specified period at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate conversion and determine the inhibitory effect of Edoxaban.
-
Visualizations
Caption: Troubleshooting workflow for Edoxaban precipitation.
Caption: Mechanism of action of Edoxaban.
Caption: Edoxaban solubility relationship with pH.
References
- 1. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Edoxaban Sandoz (Filmdragerad tablett 15 mg) • Fass vy | FASS Vård [fass.se]
- 4. KR20210048632A - Pharmaceutical composition containing edoxaban free base - Google Patents [patents.google.com]
- 5. WO2020239986A1 - Pharmaceutical tablet composition comprising edoxaban - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zlmsg.ch [zlmsg.ch]
- 13. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Edoxaban and Lupus Anticoagulant Testing
Welcome to the technical support center for navigating the challenges of lupus anticoagulant (LA) testing in the presence of Edoxaban. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting, and in-depth information on this critical interaction.
Frequently Asked Questions (FAQs)
Q1: How does Edoxaban interfere with Lupus Anticoagulant (LA) testing?
Edoxaban is a direct oral anticoagulant (DOAC) that directly inhibits Factor Xa (FXa) in the coagulation cascade.[1][2] Lupus anticoagulant tests are clot-based assays that are sensitive to the presence of anticoagulants.[3] By inhibiting FXa, Edoxaban prolongs clotting times in phospholipid-dependent LA assays, such as the dilute Russell's viper venom time (dRVVT) and activated partial thromboplastin time (aPTT).[4][5] This prolongation can lead to false-positive LA results, making it difficult to accurately diagnose or exclude the presence of lupus anticoagulants in patients receiving this medication.[6][7]
Q2: Are all LA tests affected by Edoxaban to the same extent?
No, the degree of interference can vary depending on the specific assay and reagents used.[1] Studies have shown that dRVVT-based assays are particularly susceptible to interference from FXa inhibitors like Edoxaban.[5][7][8] While aPTT-based assays are also affected, the impact can be more variable and reagent-dependent.[5] Some dRVVT reagents may be less influenced by DOACs, highlighting the importance of understanding the characteristics of the specific assay being used in your laboratory.[5]
Q3: Can LA testing be performed on a patient currently taking Edoxaban?
It is strongly recommended to avoid LA testing while a patient is actively taking Edoxaban whenever possible.[9] The ideal approach is to collect samples for LA detection before initiating anticoagulation therapy.[9] If testing is necessary for a patient on Edoxaban, specific measures should be taken to minimize interference, such as testing at trough concentrations (just before the next dose).[3] However, even at trough levels, the absence of interference cannot be guaranteed.[3]
Q4: What are the available methods to mitigate Edoxaban interference in LA testing?
Several strategies can be employed to reduce the impact of Edoxaban on LA test results:
-
Testing at Trough Levels: Collecting the blood sample immediately before the next scheduled dose of Edoxaban can minimize the drug concentration and its effect on clotting assays.[3]
-
Use of DOAC Removal Agents: Commercially available agents, such as DOAC-Stop™ and DOAC-Remove™, are designed to adsorb DOACs from plasma samples before testing.[10][11][12][13][14][15] These have been shown to be effective in reducing Edoxaban interference and preventing false-positive LA results.[11][16]
-
Specialized Assays: Certain LA testing methodologies may be less sensitive to the effects of Edoxaban. However, the availability and validation of these assays can vary.[5]
Q5: Is it possible to get a false-negative LA result due to Edoxaban?
While false positives are the primary concern, some studies suggest that with certain DOACs like apixaban, there is a potential for false-negative results in dRVVT-based tests.[7][16] This is because apixaban can affect the confirm reagent more than the screen, leading to a lower ratio.[7] Although less commonly reported for Edoxaban, it remains a theoretical possibility depending on the specific assay characteristics.
Troubleshooting Guide
Issue: Unexpectedly positive lupus anticoagulant (LA) result in a patient on Edoxaban.
| Possible Cause | Troubleshooting Steps |
| Edoxaban Interference | 1. Confirm Patient Medication: Verify that the patient is indeed taking Edoxaban and note the time of the last dose relative to the blood draw. 2. Quantify Edoxaban Level (if possible): If available, measure the plasma Edoxaban concentration or anti-Xa activity to assess the potential for interference. 3. Utilize a DOAC Removal Agent: Treat an aliquot of the patient's plasma with a validated DOAC removal product (e.g., DOAC-Stop™) and repeat the LA testing. A negative result after treatment strongly suggests the initial positive was due to Edoxaban.[11][13] 4. Test at Trough: If a new sample can be obtained, advise collection immediately before the next Edoxaban dose to minimize drug levels.[3] |
| True LA Positive | 1. Review Clinical History: Assess the patient's clinical history for conditions associated with antiphospholipid syndrome (APS). 2. Repeat Testing After DOAC Removal: If the LA test remains positive after treatment with a DOAC removal agent, it is more likely a true positive.[11] 3. Confirmatory Testing: Perform confirmatory tests as per ISTH guidelines, including mixing studies and phospholipid neutralization steps, on the sample treated with the DOAC removal agent.[17] |
| Reagent Sensitivity | 1. Consult Reagent Manufacturer's Information: Review the product insert for your specific LA reagents for any information regarding DOAC interference. 2. Consider an Alternative Assay: If available, perform LA testing using a different method or reagent that is known to be less sensitive to Edoxaban.[5] |
Quantitative Data Summary
The following tables summarize the impact of Edoxaban on common LA testing parameters from published studies.
Table 1: Effect of Edoxaban on dRVVT Screen/Confirm Ratios
| Study/Assay | Edoxaban Concentration (ng/mL) | dRVVT Screen/Confirm Ratio (Mean ± SD or Range) | Interpretation |
| Technoclone Technoclot LA [6] | 0 | ~1.0 | Negative |
| 186 | >1.2 | Positive | |
| 371 | >1.4 | Positive | |
| 742 | >1.6 | Positive | |
| Stago Staclot DRVV Screen/Confirm [6] | 0-742 | Unaffected (~1.0) | Negative |
| Spiking Experiments [11] | 31 - 1060 | False-positive LA from low concentrations | False Positive |
Note: A ratio >1.2 is often considered the cut-off for a suspected positive result.[6]
Table 2: Efficacy of DOAC Removal Agents on Edoxaban
| Study | DOAC Removal Agent | Initial Edoxaban Concentration (ng/mL) | Post-Treatment Edoxaban Concentration | Impact on LA Test |
| Platton et al. (2020) [11] | DOAC-Stop™ | 31 - 1060 | Below lower limit of quantification | False-positive LA results became negative. |
| Peltola et al. (2022) [12] | DOAC-Stop™ | 35 - 580 | Slightly higher remaining concentrations compared to other DOACs, but significantly reduced. | Reduced false positives. |
| Peltola et al. (2022) [12] | DOAC Filter® | 35 - 580 | Significantly reduced. | Reduced false positives. |
Experimental Protocols
Protocol 1: Lupus Anticoagulant Testing using dRVVT
This protocol is a generalized procedure based on ISTH guidelines.[17]
-
Sample Preparation: Centrifuge citrated whole blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Screening Test:
-
Incubate patient PPP with a dRVVT screen reagent containing a low concentration of Russell's viper venom and phospholipids.
-
Initiate clotting by adding calcium chloride.
-
Record the clotting time in seconds.
-
-
Confirmatory Test:
-
Incubate patient PPP with a dRVVT confirm reagent containing a high concentration of phospholipids.
-
Initiate clotting by adding calcium chloride.
-
Record the clotting time.
-
-
Mixing Study (if screen is prolonged):
-
Mix patient PPP 1:1 with normal pooled plasma (NPP).
-
Repeat the screening test on the mixture. Correction of the clotting time suggests a factor deficiency, while a lack of correction suggests an inhibitor like LA.
-
-
Calculation: Calculate the screen-to-confirm ratio: (Screening Time) / (Confirmatory Time). Compare this ratio to the laboratory-established cut-off value.
Protocol 2: Mitigation of Edoxaban Interference using a DOAC Removal Agent
-
Sample Preparation: Obtain platelet-poor plasma (PPP) as described in Protocol 1.
-
DOAC Adsorption:
-
Add the specified amount of the DOAC removal agent (e.g., one tablet of DOAC-Stop™) to a defined volume of PPP (e.g., 1 mL).[16]
-
Incubate the mixture according to the manufacturer's instructions (e.g., 10 minutes at room temperature with gentle mixing).
-
Centrifuge the sample to pellet the adsorbent material.
-
-
LA Testing: Carefully aspirate the treated supernatant and perform LA testing as described in Protocol 1.
-
Comparison: Compare the LA test results from the treated and untreated plasma samples.
Visualizations
Caption: Mechanism of Edoxaban's anticoagulant effect.
Caption: Workflow for mitigating Edoxaban interference.
Caption: Decision tree for LA test interpretation.
References
- 1. Effects of the oral, direct factor Xa inhibitor edoxaban on routine coagulation assays, lupus anticoagulant and anti-Xa assays [liu.diva-portal.org]
- 2. Direct oral anticoagulants--interference with laboratory tests and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupus anticoagulant testing during anticoagulation, including direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on laboratory practice for the diagnosis of lupus anticoagulant and the antiphospholipid syndrome [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory testing for lupus anticoagulant (LA) in patients taking direct oral anticoagulants (DOACs): potential for false positives and false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombophilia testing in the era of direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysmex-europe.com [sysmex-europe.com]
- 10. Novel Ex Vivo DOAC Removal Methods Reduce Interference in Lupus Anticoagulant Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct oral anticoagulant adsorption: Impact on lupus anticoagulant testing-Review of the literature and evaluation on spiked and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DOAC-Stop in lupus anticoagulant testing: Direct oral anticoagulant interference removed in most samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. islh.org [islh.org]
Reagent-dependent variability in Edoxaban PT and aPTT assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the reagent-dependent variability observed in Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) assays when testing for Edoxaban.
Frequently Asked Questions (FAQs)
Q1: How does Edoxaban affect PT and aPTT assays?
Edoxaban is an oral, direct factor Xa (FXa) inhibitor.[1][2] By inhibiting FXa, a critical component of the prothrombinase complex, Edoxaban blocks the conversion of prothrombin to thrombin.[3][4] This inhibition of thrombin generation leads to a concentration-dependent prolongation of both PT and aPTT clotting times.[5][6][7] The PT assay evaluates the extrinsic and common pathways of the coagulation cascade, while the aPTT assay assesses the intrinsic and common pathways. Since FXa is a part of the common pathway, its inhibition by Edoxaban affects both assays.[8]
Q2: Why is there variability in PT and aPTT results with Edoxaban?
Significant variability in PT and aPTT results is observed due to the different sensitivities of the commercial reagents used in the assays.[5][6][9] Thromboplastin reagents for PT and activators for aPTT from different manufacturers have varying compositions, which affects their responsiveness to the anticoagulant effects of Edoxaban.[10][11] Studies have shown that the magnitude of PT prolongation can vary considerably among different reagents, more so than the variability seen in aPTT prolongation.[5][6][7]
Q3: Can PT and aPTT assays be used for routine monitoring of Edoxaban?
No, routine monitoring of Edoxaban using PT and aPTT assays is not recommended.[12] The changes in PT and aPTT can be small, unpredictable, and highly variable depending on the reagent used.[12][13] A normal PT or aPTT result does not exclude the presence of clinically relevant on-therapy levels of Edoxaban.[10] For accurate quantification of Edoxaban plasma concentrations, chromogenic anti-Xa assays are recommended.[9][10][14]
Q4: Which assay is more sensitive to Edoxaban: PT or aPTT?
The PT assay is generally more sensitive to Edoxaban than the aPTT assay.[10] However, the variability between different PT reagents is a significant disadvantage.[5][6][7] While the aPTT is less sensitive, it tends to show less variability among different reagents.[5][6][7]
Q5: How does Edoxaban interfere with other coagulation tests?
Edoxaban can interfere with various coagulation assays that depend on FXa activity. This includes tests for lupus anticoagulant, protein S (clotting method), activated protein C resistance (APC-R), and antithrombin (FXa-based assays).[9][14] Immunological assays and assays that measure factors downstream of FXa are generally not affected.[9][14]
Troubleshooting Guide
Issue: Unexpectedly high or low PT/aPTT results.
-
Possible Cause 1: Reagent Sensitivity. The thromboplastin (for PT) or activator (for aPTT) reagent being used may have high or low sensitivity to Edoxaban.
-
Solution: Consult the reagent manufacturer's documentation for information on its sensitivity to direct FXa inhibitors. If possible, compare results with a reference laboratory or a different, validated reagent. For quantitative assessment, use a chromogenic anti-Xa assay calibrated for Edoxaban.[9][10]
-
-
Possible Cause 2: Timing of Sample Collection. The time of blood collection relative to the last dose of Edoxaban significantly impacts the results. Peak plasma concentrations of Edoxaban are typically observed 1-2 hours after oral administration.[1]
-
Possible Cause 3: Pre-analytical Variables. Issues such as improper sample collection (e.g., short draw, hemolysis), processing, or storage can affect coagulation assay results.
-
Solution: Ensure adherence to standardized procedures for blood collection, processing to platelet-poor plasma, and storage.
-
Issue: Poor correlation between PT/aPTT results and expected Edoxaban concentration.
-
Possible Cause: Non-linear response. The relationship between Edoxaban concentration and PT/aPTT prolongation is not always linear, especially at higher concentrations.[5][6]
Data on Reagent-Dependent Variability
The following tables summarize the variability in PT and aPTT prolongation with different reagents at various Edoxaban concentrations, as reported in published studies.
Table 1: Prothrombin Time (PT) Reagent Variability
| PT Reagent | Edoxaban Concentration to Double PT (ng/mL) | Reference |
| Triniclot PT Excel S® | 97 | [9][11] |
| HemosIL RecombiPlasTin 2G | >400 | [5] |
| Thromborel S | >400 | [5] |
| Innovin® | 296 | [9][11] |
| Neoplastin CI Plus | >400 | [5] |
Table 2: Activated Partial Thromboplastin Time (aPTT) Reagent Variability
| aPTT Reagent | Edoxaban Concentration to Double aPTT (ng/mL) | Reference |
| Thrombocheck APTT(S) | ~500 | [5] |
| Actin FSL | >600 | [5] |
| PTT-Automate | >600 | [5] |
| APTT-SP | >600 | [5] |
| DG-APTT | >600 | [15] |
Experimental Protocols
Prothrombin Time (PT) Assay
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the PT reagent (thromboplastin) according to the manufacturer's instructions. Pre-warm the reagent to 37°C.
-
Assay Procedure:
Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator) and calcium chloride (CaCl₂) solution according to the manufacturer's instructions. Pre-warm the reagents to 37°C.
-
Assay Procedure:
Visualizations
Caption: Mechanism of action of Edoxaban in the coagulation cascade.
Caption: Workflow for selecting an appropriate coagulation assay for Edoxaban.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Edoxaban - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Edoxaban Assay [heftpathology.com]
- 13. professionaleducation.blood.ca [professionaleducation.blood.ca]
- 14. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Edoxaban for In Vitro Thrombus Formation
Welcome to the technical support center for the use of Edoxaban in in vitro thrombus formation research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental protocols and interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Edoxaban?
A1: Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa).[1][2][3] By binding to the active site of both free FXa and FXa within the prothrombinase complex, it blocks the conversion of prothrombin to thrombin.[1][4] This inhibition leads to a dose-dependent reduction in thrombin generation and, consequently, a decrease in thrombus formation.[4][5]
Q2: What is a typical effective concentration range for Edoxaban in in vitro assays?
A2: The effective concentration of Edoxaban varies depending on the specific assay.
-
FXa Inhibition: IC50 values for inhibiting free and clot-bound FXa are approximately 2.3 nM and 8.2 nM, respectively.[6]
-
Platelet Aggregation: For tissue factor-induced platelet aggregation, IC50 values range from 110 to 150 nM. Complete inhibition is often observed at concentrations around 1 µM.[6]
-
General Coagulation Assays: Studies often use a range of concentrations from 50 ng/mL to 300 ng/mL (approximately 91 nM to 547 nM) to observe effects on parameters like prothrombin time (PT) and thrombin generation.[7] Concentrations up to 1000 ng/mL have been tested to establish the full dose-response curve for various assays.[8]
Q3: My prothrombin time (PT) and activated partial thromboplastin time (aPTT) results are inconsistent. Why?
A3: The prolongation of PT and aPTT by Edoxaban is highly dependent on the specific thromboplastin and aPTT reagents used in the assay.[8][9] Different reagents have varying sensitivities to Edoxaban, which can lead to significant variability in results between labs or even between different assay kits.[8][10] For reliable quantification of Edoxaban's anticoagulant effect, a chromogenic anti-Xa assay is the recommended method due to its linear response over a broad range of concentrations.[8][10] While PT can indicate the presence of Edoxaban, a normal PT or aPTT does not rule out clinically relevant concentrations of the drug.[10]
Q4: Can Edoxaban directly affect platelet function?
A4: Yes, Edoxaban can indirectly inhibit platelet aggregation. By reducing thrombin generation, it suppresses thrombin-induced platelet aggregation.[1][11] Studies have shown that Edoxaban significantly reduces platelet aggregation induced by tissue factor and Thrombin Receptor-Activating Peptide (TRAP).[6][12]
Q5: How should I prepare Edoxaban for my in vitro experiments?
A5: Edoxaban is typically spiked into platelet-poor or platelet-rich plasma from healthy subjects.[6][9] It is recommended to first prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then perform serial dilutions to achieve the desired final concentrations in the plasma. Ensure the final solvent concentration in the plasma is minimal (typically <0.5%) to avoid affecting the coagulation assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in clotting times (PT, aPTT) | Reagent sensitivity. | The prolongation of PT and aPTT is reagent-dependent.[9] For quantitative measurement, use a chromogenic anti-Xa assay calibrated for Edoxaban.[10] If using PT, ensure the same reagent is used consistently. |
| No significant inhibition of thrombus formation | Insufficient Edoxaban concentration. | Verify your concentration calculations. For potent inhibition of tissue factor-induced platelet aggregation, concentrations may need to approach 1 µM.[6] Review the literature for typical concentrations used in your specific model. |
| Assay insensitivity. | Some global assays may not be sensitive enough. Consider more specific endpoints like thrombin generation or direct measurement of anti-Xa activity.[8] | |
| Unexpected results in other coagulation tests | Assay interference. | Edoxaban can interfere with clotting-based assays that depend on FXa. This includes tests for lupus anticoagulant, activated protein C resistance (APC-R), and protein S activity.[8] Use immunological or chromogenic assays for these parameters where possible.[8] |
| Flattening of the dose-response curve | Assay limitation at high concentrations. | Assays like the dilute Russell viper venom time (dRVVT) can show a curvilinear response, with the curve flattening at Edoxaban concentrations above 250 ng/mL.[10] Use an anti-Xa assay for more accurate measurements at higher concentrations. |
Quantitative Data Summary
The following tables summarize key quantitative data for Edoxaban from various in vitro studies.
Table 1: IC50 Values for Edoxaban Inhibition
| Target | Assay/Inducer | Substrate | IC50 Value | Reference |
| Free Factor Xa | Chromogenic Assay | S-2222 | 2.3 nM | [6] |
| Clot-Bound Factor Xa | Prothrombin Fragment F1+2 | Whole Blood Clot | 8.2 nM | [6] |
| Platelet Aggregation | Tissue Factor (Dade Innovin) | Platelet-Rich Plasma | 150 nM | [6] |
| Platelet Aggregation | Tissue Factor (RecombiPlasTin) | Platelet-Rich Plasma | 110 nM | [6] |
Table 2: Effect of Edoxaban on In Vitro Coagulation Parameters
| Edoxaban Concentration (in vitro spiked) | Assay | Observation | Reference |
| 0.256 µM | Prothrombin Time (PT) | ~2-fold prolongation of clotting time. | [3] |
| 0.508 µM | Activated Partial Thromboplastin Time (aPTT) | ~2-fold prolongation of clotting time. | [3] |
| 50, 150, 300 ng/mL | Thrombin Generation Assay (TGA) | Dose-dependent reduction in thrombin peak. | [7] |
| >200 ng/mL | Prothrombin Time (PT) | Required to achieve a doubling of baseline PT. | [10] |
| 500 ng/mL | Activated Partial Thromboplastin Time (aPTT) | Required to double the baseline aPTT. | [10] |
Experimental Protocols & Methodologies
1. Thrombin Generation Assay (TGA)
This protocol describes a general method for assessing the effect of Edoxaban on thrombin generation in platelet-poor plasma.
-
Materials: Pooled citrated platelet-poor plasma from healthy donors, Edoxaban stock solution, tissue factor (e.g., 5 pM final concentration), phospholipids (e.g., 4 µM final concentration), and a calibrated automated thrombogram (CAT) system.[7][9]
-
Procedure:
-
Spike plasma samples with various concentrations of Edoxaban (e.g., 0, 50, 150, 300 ng/mL) or vehicle control.[7]
-
Incubate the plasma-Edoxaban mixture according to the instrument manufacturer's instructions.
-
Dispense the mixture into a 96-well plate.
-
Add the triggering reagent (tissue factor and phospholipids) to initiate coagulation.
-
Simultaneously, add a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.
-
Measure the fluorescence signal over time in a fluorometer.
-
Calculate key parameters using the instrument's software, such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin.[9]
-
2. Tissue Factor-Induced Platelet Aggregation
This protocol outlines a method to measure Edoxaban's effect on platelet aggregation initiated by tissue factor.
-
Materials: Platelet-rich plasma (PRP) from healthy human donors, Edoxaban stock solution, and a human tissue factor reagent (e.g., Dade Innovin or RecombiPlasTin).[6]
-
Procedure:
-
Prepare PRP from whole blood collected in sodium citrate tubes.
-
Spike PRP samples with various concentrations of Edoxaban or vehicle control.
-
Pre-incubate the samples at 37°C in a light transmission aggregometer.
-
Add the tissue factor reagent to induce platelet aggregation.
-
Monitor the change in light transmission for a set period to determine the extent of aggregation.
-
Calculate the percentage of aggregation and determine the IC50 value for Edoxaban.[6]
-
Visualizations
Edoxaban Mechanism of Action in the Coagulation Cascade
References
- 1. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edoxaban in Atrial Fibrillation and Venous Thromboembolism—Ten Key Questions and Answers: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of edoxaban anticoagulant effect in pediatric plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Edoxaban affects TRAP-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Edoxaban in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of Edoxaban in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is Edoxaban in aqueous solutions and common cell culture media?
Q2: What are the known degradation products or metabolites of Edoxaban that might appear in my cell culture?
A2: In vivo, Edoxaban is metabolized into several products, with Edoxaban-M4 being a major and pharmacologically active metabolite[3][4][5]. In vitro studies using human liver microsomes have identified metabolites M-1, M-4, M-5, M-6, and a hydroxylated metabolite[3]. Forced degradation studies have shown that Edoxaban can degrade under acidic, oxidative, and photolytic stress conditions[6][7][8]. While the exact degradation products in cell culture media have not been extensively characterized, it is plausible that similar metabolites or degradation products could form over time, potentially influencing experimental outcomes.
Q3: How can I accurately quantify the concentration of Edoxaban in my cell culture media over time?
A3: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying Edoxaban and its metabolites in biological fluids[1][5][9][10][11][12]. These techniques offer high sensitivity and specificity. When developing an analytical protocol, it is important to validate the method for the specific cell culture medium being used, as components of the medium could potentially interfere with the analysis.
Q4: What are the known signaling pathways affected by Edoxaban in cell culture?
A4: Edoxaban has been shown to influence key endothelial cell functions. Studies in Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that Edoxaban can impact the PI3K/AKT pathway and the PAR 1-2/PI3K/NF-kB pathway, which are involved in cell viability, migration, angiogenesis, and inflammation[13]. In hepatic sinusoidal endothelial cells, Edoxaban has been found to ameliorate hypoxia/reoxygenation injury by affecting the PAR-2–ERK 1/2 pathway[14].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results over time. | Degradation of Edoxaban in the cell culture medium at 37°C. | Prepare fresh Edoxaban solutions for each experiment. Minimize the time the compound is in the media before and during the experiment. Consider a time-course experiment to assess the stability of Edoxaban under your specific experimental conditions. |
| Observed cellular effects do not correlate with expected Edoxaban concentration. | Formation of active metabolites (e.g., M4) or degradation products with biological activity. | Use analytical methods like LC-MS/MS to identify and quantify both Edoxaban and its potential metabolites in your cell culture supernatant. This can help to understand the total anticoagulant activity present. |
| Difficulty in dissolving Edoxaban. | Edoxaban has low solubility in water. | Edoxaban is soluble in DMSO[15]. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
| Interference with coagulation-based assays. | Edoxaban is a direct Factor Xa inhibitor and will interfere with clotting time assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT)[16][17][18]. | Use chromogenic anti-Xa assays for a more direct and accurate measurement of Edoxaban's anticoagulant activity. Be aware that some chromogenic assays may also be affected by active metabolites[19]. |
Edoxaban Stability Data (Extrapolated from Plasma/Serum Studies)
The following tables summarize stability data from studies conducted in human plasma or serum. While not identical to cell culture media, this data provides the best available estimate for Edoxaban's stability in a biological fluid.
Table 1: Stability of Edoxaban at Different Temperatures
| Temperature | Duration | Matrix | Mean Recovery/Deterioration | Reference |
| Room Temperature | 24 hours | Plasma | Stable (90-96% recovery) | [20] |
| Room Temperature | 24 hours | Serum | 18% deterioration | [1] |
| Room Temperature | 2 weeks | Serum | 70% deterioration | [1] |
| 30°C | 6 hours | Serum | Unstable | [2] |
| 4°C | 24 hours | Plasma | Stable (90-96% recovery) | [20] |
| 2-8°C | 2 weeks | Serum | 16% deterioration | [1] |
| -20°C | 90 days | Plasma | Stable (≤10% deviation) | [20] |
Table 2: Stability of Edoxaban After Freeze-Thaw Cycles
| Number of Cycles | Matrix | Stability | Reference |
| 3 | Plasma | Stable | [20] |
| 3 | Serum | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation of Edoxaban Stock Solution
-
Reagent: Edoxaban powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Accurately weigh the required amount of Edoxaban powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Quantification of Edoxaban in Cell Culture Media by LC-MS/MS
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge the samples to remove any cells or debris.
-
Perform a protein precipitation step by adding a solvent like acetonitrile containing an internal standard (e.g., isotopically labeled Edoxaban).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A suitable C18 reversed-phase column is commonly used[9][10].
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed[8][12].
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the transitions for Edoxaban and its metabolites.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of Edoxaban in the same type of cell culture medium.
-
Quantify the concentration of Edoxaban in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Workflow for assessing Edoxaban stability in cell culture media.
Caption: Simplified Edoxaban-related signaling pathway in endothelial cells.
References
- 1. Measurement of the direct oral anticoagulants apixaban, dabigatran, edoxaban, and rivaroxaban in human plasma using turbulent flow liquid chromatography with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically‐based pharmacokinetic pharmacodynamic parent‐metabolite model of edoxaban to predict drug–drug‐disease interactions: M4 contribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. degres.eu [degres.eu]
- 11. researchgate.net [researchgate.net]
- 12. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edoxaban's contribution to key endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xa inhibitor edoxaban ameliorates hepatic ischemia-reperfusion injury via PAR-2–ERK 1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Edoxaban degradation under different stress conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation of Edoxaban under various stress conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is Edoxaban most susceptible to degradation?
A1: Edoxaban has been shown to be most susceptible to degradation under oxidative and alkaline (basic) conditions.[1] Significant degradation is also observed under acidic conditions.[2][3][4] It is relatively stable under thermal and photolytic stress.[1][5]
Q2: What are the common degradation products of Edoxaban?
A2: Under oxidative stress, Edoxaban primarily forms three degradation products, which have been identified as di-N-oxide, N-oxide-1, and N-oxide-2 impurities.[6] Acid and alkaline hydrolysis can lead to the formation of two major identical degradation products.[5] One study identified six degradation products under acidic conditions.[3][4]
Q3: What analytical techniques are recommended for studying Edoxaban degradation?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common and effective techniques for separating and identifying Edoxaban and its degradation products.[2][3][4][5][6] UV-Visible spectrophotometry can also be used for quantification.[7]
Q4: Are there any established stability-indicating assay methods (SIAM) for Edoxaban?
A4: Yes, several studies have developed and validated stability-indicating RP-HPLC and UPLC methods for the determination of Edoxaban in the presence of its degradation products.[5][8] These methods are crucial for routine analysis in the pharmaceutical industry.[9]
Troubleshooting Guide
Problem: I am not observing any degradation under thermal or photolytic stress.
-
Possible Cause: Edoxaban is reported to be relatively stable under these conditions.[1][5]
-
Troubleshooting Steps:
-
Confirm the stress conditions are adequate. For thermal stress, studies have used temperatures up to 80°C for 10 days.[5] For photolytic stress, exposure to 5382 LUX and 144 UW/cm2 for 10 days has been reported to cause no degradation.[5]
-
Verify the sensitivity of your analytical method. The limit of detection (LOD) and limit of quantification (LOQ) should be low enough to detect minor degradation products. Reported LOD and LOQ for an HPLC method were 0.2 µg/ml and 0.5 µg/ml, respectively.[1]
-
Problem: I am seeing multiple, poorly resolved peaks in my chromatogram after stress testing.
-
Possible Cause: The chromatographic method may not be optimized to separate all degradation products from the parent drug and from each other.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition. A gradient elution is often necessary to achieve good separation of all degradation products.[3][4][6]
-
Optimize the column temperature and flow rate.[6]
-
Consider using a different column chemistry. A phenyl column has been shown to be effective in separating oxidative degradation impurities.[6]
-
Quantitative Data Summary
The following tables summarize the quantitative data on Edoxaban degradation under different stress conditions as reported in various studies.
Table 1: Summary of Edoxaban Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1N HCl | 1 hour | 80°C | 6.99% | 2 | [8] |
| Acid Hydrolysis | 1N HCl | 24 hours | Not Specified | 76% | 6 | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 1 hour | 80°C | 5.63% | 2 | [8] |
| Oxidative | 3% H₂O₂ | 1 hour | 80°C | 7.92% | 2 | [8] |
| Oxidative | 3% H₂O₂ | Not Specified | 60°C | Not Specified | 3 | [5] |
| Thermal | Dry Heat | 10 days | 80°C | 4.87% | 0 | [8] |
| Thermal | Dry Heat | 10 days | 80°C | No degradation | 0 | [5] |
| Photolytic | Not Specified | Not Specified | Not Specified | 5.29% | Not Specified | [8] |
| Photolytic | 5382 LUX & 144UW/cm² | 10 days | Not Specified | No degradation | 0 | [5] |
Experimental Protocols
Below are detailed methodologies for key stress degradation experiments based on published literature.
Protocol 1: Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve Edoxaban in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[3]
-
Stress Condition:
-
Incubation: Incubate the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour to 24 hours).[3][8]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent molar concentration of NaOH (e.g., 0.1N or 1N NaOH).[8]
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by HPLC or UPLC.
Protocol 2: Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of Edoxaban as described in the acid hydrolysis protocol.
-
Stress Condition: Mix a portion of the stock solution with 0.1N NaOH.[8]
-
Incubation: Incubate the solution at 80°C for 1 hour.[8]
-
Neutralization: After incubation, cool the solution and neutralize it with an equivalent molar concentration of HCl (e.g., 0.1N HCl).[8]
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase for analysis.
Protocol 3: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of Edoxaban.
-
Stress Condition: Mix a portion of the stock solution with 3% hydrogen peroxide (H₂O₂).[5][8]
-
Incubation: Incubate the solution at a specified temperature (e.g., 60°C or 80°C) for a defined period.[5][8]
-
Sample Preparation for Analysis: Dilute the solution with the mobile phase for immediate analysis to prevent further degradation.
Visualizations
The following diagrams illustrate the experimental workflow for stress testing and a logical diagram for method validation.
Caption: Experimental Workflow for Edoxaban Stress Testing.
Caption: Logical Flow for Analytical Method Validation.
References
- 1. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpps.com [wjpps.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. asianpubs.org [asianpubs.org]
Edoxaban instability in serum at room temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of edoxaban in serum at room temperature. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How stable is edoxaban in serum when stored at room temperature?
A1: The stability of edoxaban in serum at room temperature is a subject of varied findings in the literature. Some studies indicate that edoxaban is unstable when stored for more than 6 hours at 30°C[1]. Another study reported a mean deterioration of 18% after 1 day and 70% after 2 weeks at room temperature in plasma[2]. However, other research suggests that edoxaban is stable for up to 24 hours at room temperature in both citrated whole blood and plasma, with mean recoveries ranging from 90-96%[3][4]. These discrepancies may arise from differences in experimental conditions, such as the specific room temperature, the anticoagulant used, and the analytical method employed.
Q2: What are the known degradation products of edoxaban?
A2: Forced degradation studies, particularly under acidic and oxidative stress, have identified several degradation products of edoxaban. Under acidic hydrolysis, six major degradation products have been detected[5]. Oxidative stress conditions can lead to the formation of three oxidative degradation products, including di-N-oxide and N-oxide impurities[6]. It is important to use a stability-indicating analytical method that can resolve edoxaban from these potential degradants to ensure accurate quantification[7][8][9].
Q3: Can the choice of analytical method affect the perceived stability of edoxaban?
A3: Yes, the analytical method can influence stability results. Most studies on edoxaban stability utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly specific and sensitive method[1][2][10]. However, functional coagulation assays are also used[3][4]. It's crucial to ensure that the chosen method is validated for its stability-indicating properties, meaning it can distinguish the intact drug from its degradation products[7][8][9]. The presence of pharmacologically active metabolites, such as edoxaban-M4, can also interfere with certain assays, particularly chromogenic anti-Xa assays, potentially biasing the results[11].
Troubleshooting Guide
Issue: Inconsistent Edoxaban Stability Results
Discrepancies in edoxaban stability data are a common challenge. This guide provides a systematic approach to troubleshooting inconsistent results.
Potential Cause 1: Variation in Storage Conditions
-
Temperature: "Room temperature" can vary significantly. It is crucial to monitor and record the exact temperature throughout the experiment. One study specified 30°C and found instability after 6 hours[1], while another study at an unspecified room temperature reported stability for 24 hours[3][4].
-
Matrix: The stability of edoxaban may differ between serum and plasma. The anticoagulant used in plasma collection (e.g., citrate, EDTA) could also influence stability.
Potential Cause 2: Analytical Method Limitations
-
Specificity: If the analytical method is not stability-indicating, degradation products may co-elute with or have a similar response to edoxaban, leading to an overestimation of its concentration and masking its instability.
-
Metabolite Interference: The active metabolite M4 can interfere with some analytical methods, such as chromogenic assays, affecting the accuracy of edoxaban concentration measurement[11].
Potential Cause 3: Sample Handling and Preparation
-
Freeze-Thaw Cycles: While edoxaban has been shown to be stable over three freeze-thaw cycles, repeated cycles should be avoided[2].
-
Extraction Efficiency: Inefficient extraction of edoxaban from the serum matrix can lead to variable and inaccurate results.
The following workflow can help systematically investigate sources of variability in edoxaban stability studies.
Caption: Troubleshooting workflow for inconsistent edoxaban stability.
Quantitative Data Summary
The following tables summarize the quantitative data on edoxaban stability in serum/plasma from various studies.
Table 1: Stability of Edoxaban at Room Temperature
| Temperature | Matrix | Duration | Analyte Recovery/Deterioration | Analytical Method | Reference |
| 30°C | Serum | > 6 hours | Unstable | UHPLC-MS/MS | [1] |
| Room Temp. | Plasma | 1 day | 18% deterioration | LC-HRMS | [2] |
| Room Temp. | Plasma | 2 weeks | 70% deterioration | LC-HRMS | [2] |
| Room Temp. | Citrated Plasma | 24 hours | 90-96% recovery | Functional Coagulation Assay | [3][4] |
Table 2: Stability of Edoxaban under Refrigerated and Frozen Conditions
| Temperature | Matrix | Duration | Analyte Recovery/Deterioration | Analytical Method | Reference |
| 4-8°C | Serum | Up to 4 weeks | Stable | UHPLC-MS/MS | [1] |
| 2-8°C | Plasma | 2 weeks | 16% deterioration | LC-HRMS | [2] |
| -20°C | Citrated Plasma | 90 days | ≤10% deviation | Functional Coagulation Assay | [3][4] |
Experimental Protocols
Protocol 1: Sample Preparation for Edoxaban Quantification by UHPLC-MS/MS
This protocol is adapted from a validated method for the analysis of direct oral anticoagulants in human serum[1].
Materials:
-
Human serum samples
-
Acetonitrile (ACN) with 1% formic acid
-
Internal standard (IS) solution (e.g., isotopically labeled edoxaban)
-
Phospholipid removal plate
-
Microcentrifuge tubes or 96-well plates
-
Calibrators and Quality Control (QC) samples
Procedure:
-
Sample Thawing: Thaw frozen serum samples, calibrators, and QCs at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube or a well of a 96-well plate.
-
Protein Precipitation: Add 375 µL of ACN with 1% formic acid to each sample. This step precipitates the proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate.
-
Centrifugation: Centrifuge the plate at 4000 x g for 5 minutes to elute the sample while retaining the phospholipids.
-
Injection: Transfer the eluate to an autosampler vial or plate and inject 1 µL into the UHPLC-MS/MS system.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the direct oral anticoagulants apixaban, dabigatran, edoxaban, and rivaroxaban in human plasma using turbulent flow liquid chromatography with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating RP-HPLC method for quantification of Edoxaban tosylate | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Edoxaban Interference in Protein S Assays
This technical support guide provides troubleshooting information and frequently asked questions regarding the interference of the direct oral anticoagulant (DOAC), Edoxaban, in Protein S functional assays.
Frequently Asked Questions (FAQs)
Q1: What is Edoxaban and how does it work?
Edoxaban is a direct oral anticoagulant that functions by specifically and directly inhibiting activated Factor X (Factor Xa).[1][2] Factor Xa is a critical component of the coagulation cascade, where it facilitates the conversion of prothrombin to thrombin, the final enzyme that converts fibrinogen to fibrin to form a blood clot.[1][2] By inhibiting Factor Xa, Edoxaban effectively reduces thrombin generation and prevents thrombus formation.[1]
Q2: Why does Edoxaban cause falsely high results in some Protein S assays?
The interference is primarily observed in clotting-based (functional) Protein S assays.[3][4][5] These assays measure the time it takes for a plasma sample to clot in the presence of activated protein C (APC). Protein S acts as a cofactor for APC to inactivate Factor Va, which prolongs the clotting time. The degree of prolongation is proportional to the Protein S activity. Edoxaban, being a Factor Xa inhibitor, also independently prolongs the clotting time in the assay system.[3] This drug-induced prolongation is misinterpreted by the assay as high Protein S activity, leading to a "false positive" or, more accurately, a falsely elevated result.[3][6]
Q3: Which specific types of Protein S assays are affected by Edoxaban?
Clot-based functional Protein S activity assays are significantly affected by the presence of Edoxaban.[3][7][8] These assays are susceptible to interference because their endpoint is a clotting time, which is directly influenced by Factor Xa inhibitors.[3]
Q4: Are there any Protein S assays that are not affected by Edoxaban?
Yes. The following assays are not influenced by therapeutic concentrations of Edoxaban:
-
Chromogenic Protein S Activity Assays: These assays are not based on clotting time. Instead, they measure the amount of a colored product generated by a chromogenic substrate, which is not affected by Edoxaban.[3][4][9]
-
Immunological Assays: These assays, such as ELISAs, measure the concentration (antigen level) of total or free Protein S and are not affected by the anticoagulant activity of Edoxaban.[4][7][8]
Q5: What is the primary clinical risk associated with this assay interference?
The main clinical risk is the potential to miss a diagnosis of inherited Protein S deficiency.[3][6][9] A patient with a true deficiency may have a falsely normal or high Protein S activity level when tested with a clotting-based assay while on Edoxaban. This can lead to an incorrect assessment of their thrombotic risk.[10]
Troubleshooting Guide
Issue: Unexpectedly high Protein S activity in a patient sample.
If you observe a normal or elevated Protein S activity result in a patient known to be taking Edoxaban, especially when a deficiency is clinically suspected, consider the result to be potentially falsely elevated.
Step 1: Verify the Assay Method
Confirm whether the Protein S activity was measured using a clot-based assay or a chromogenic assay . This information is critical for interpretation.
Step 2: Recommended Confirmatory Actions & Solutions
-
Switch Assay Methodology: The most reliable solution is to re-test the sample using a chromogenic Protein S activity assay , which is unaffected by Edoxaban.[3][9] Alternatively, measure free Protein S antigen levels using an immunological assay.[7]
-
Timing of Sample Collection: If re-testing with an alternative method is not possible, sample collection should be timed at the drug's trough concentration (immediately before the next scheduled dose) to minimize interference.[7][9] For Edoxaban, which is typically dosed once daily, this would be 24 hours after the last intake.[7]
-
Use of DOAC-Neutralizing Agents: Pre-treating the plasma sample with a DOAC-neutralizing agent, such as those containing activated charcoal (e.g., DOAC-Stop®), can effectively remove Edoxaban, allowing for accurate measurement with a clotting-based assay.[3][7][11] One tablet of such a reagent in 1 mL of plasma can neutralize up to 1060 ng/mL of Edoxaban.[7]
Quantitative Data Summary
Edoxaban's interference with clotting-based Protein S assays is concentration-dependent. As the plasma concentration of Edoxaban increases, the measured Protein S activity becomes progressively and falsely higher.
| Edoxaban Concentration | Effect on Clotting-Based Protein S Assay | Effect on Chromogenic Protein S Assay | Effect on Protein S Antigen Assay |
| Therapeutic Range | Falsely elevated in a dose-dependent manner[3] | No effect[3][9] | No effect[3] |
| Trough Levels | Interference is minimized but may not be eliminated[7] | No effect[3][9] | No effect[3] |
Experimental Protocols
Principle of the Clotting-Based Protein S Activity Assay
In this assay, patient plasma is diluted and added to Protein S-deficient plasma. Activated Protein C (APC) and a reagent to initiate clotting (e.g., activated Factor Xa or Russell's viper venom) are added. Protein S in the patient sample acts as a cofactor for APC to inactivate Factor Va. The time to clot formation is measured. A longer clotting time indicates higher Protein S activity. Edoxaban directly inhibits Factor Xa, prolonging the clotting time and falsely elevating the calculated activity.[3]
Principle of the Chromogenic Protein S Activity Assay
Patient plasma is incubated with APC and Factor Va. The residual, non-inactivated Factor Va then forms a complex with added Factor Xa to activate prothrombin into thrombin. The amount of thrombin generated is quantified by its action on a specific chromogenic substrate, which releases a colored compound. The color intensity is inversely proportional to the Protein S activity. This method is not dependent on measuring a clotting time and is therefore not affected by Edoxaban.[3][6]
Visualizations
Caption: Role of Protein S and site of Edoxaban action in coagulation.
Caption: Mechanism of Edoxaban interference in clotting-based assays.
References
- 1. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Effect on Plasma Protein S Activity in Patients Receiving the Factor Xa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect on Plasma Protein S Activity in Patients Receiving the Factor Xa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simplified Method for Removing Direct Oral Anticoagulant Interference in Mechanical Coagulation Test Systems—A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Edoxaban Interference in Factor Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Edoxaban interference in factor activity assays.
Frequently Asked Questions (FAQs)
Q1: What is Edoxaban and how does it interfere with coagulation assays?
Edoxaban is a direct oral anticoagulant (DOAC) that works by directly, selectively, and reversibly inhibiting Factor Xa (FXa).[1] This inhibition of FXa, a critical component of the prothrombinase complex, disrupts the coagulation cascade and leads to interference in many clot-based coagulation assays.[2][3] Assays that rely on the generation of thrombin via the intrinsic, extrinsic, or common pathways can be affected.[4]
Q2: Which specific factor activity assays are most affected by Edoxaban?
Edoxaban has been shown to interfere with a range of factor activity assays, including:
-
Factor VIII (FVIII) and Factor IX (FIX) Assays: One-stage clotting assays for FVIII and FIX can be falsely lowered in the presence of Edoxaban.[5]
-
Factor XI (FXI) Assay: Clot-based assays for FXI activity can also be impacted.
-
Antithrombin (AT) Activity Assays: FXa-based antithrombin assays can show falsely elevated results.[2][3][6][7] Thrombin-based assays, however, are generally not affected.[6]
-
Protein S (PS) and Protein C (PC) Activity Assays: Clot-based protein S and protein C activity assays can be falsely increased by Edoxaban, potentially masking a true deficiency.[7][8] Chromogenic and immunological assays for these proteins are typically unaffected.[5][8]
Q3: Are chromogenic assays less susceptible to Edoxaban interference than one-stage clotting assays?
Yes, for certain factor assays, chromogenic methods are less affected by Edoxaban than one-stage clot-based assays. For example, chromogenic Factor VIII assays have been shown to be less influenced by Edoxaban compared to the one-stage assay.[9] This is because chromogenic assays often measure factor activity more directly and can be performed at higher plasma dilutions, reducing the concentration of the interfering substance.[9]
Q4: What are the available methods to mitigate Edoxaban interference in my samples?
Several methods are available to remove or neutralize the effect of Edoxaban in plasma samples prior to testing. The most common approach involves the use of activated charcoal-based adsorbent agents. Commercially available products include DOAC-Stop® and DOAC-Remove™.[10] These products are designed to bind and remove DOACs from the plasma sample.[10]
Q5: How effective are these removal agents at eliminating Edoxaban interference?
Studies have shown that activated charcoal-based agents can effectively remove Edoxaban from plasma samples, leading to more accurate results in various coagulation assays.[5] One study reported that a single tablet of DOAC-Stop® in 1 mL of plasma can neutralize up to 1060 ng/mL of Edoxaban.[5] However, the efficiency of removal can vary, and it is crucial to validate the chosen method in your laboratory.[11]
Troubleshooting Guides
Problem 1: Unexpectedly low Factor VIII or Factor IX activity in a sample from a patient potentially on a DOAC.
-
Possible Cause: Interference from Edoxaban or another direct FXa inhibitor. One-stage clotting assays for FVIII and FIX are particularly susceptible to this interference.[5]
-
Troubleshooting Steps:
-
Review Patient Medication: If possible, confirm if the patient is taking Edoxaban or another DOAC.
-
Use a Chromogenic Assay: If available, re-test the sample using a chromogenic Factor VIII or IX assay, as these are generally less affected by Edoxaban.[9]
-
DOAC Removal Treatment: Treat the plasma sample with an activated charcoal-based removal agent like DOAC-Stop® or DOAC-Remove™ according to the manufacturer's protocol and re-run the assay.
-
Plasma Dilution: Performing further dilutions of the plasma sample may sometimes reduce the interference in one-stage assays.[9]
-
Problem 2: Factor activity results are still suspect after using a DOAC removal agent.
-
Possible Cause:
-
Incomplete removal of Edoxaban due to very high initial concentration.
-
The presence of other interfering substances in the plasma.
-
The removal agent itself may have a minor effect on some coagulation factors.
-
-
Troubleshooting Steps:
-
Verify Removal Protocol: Ensure the DOAC removal protocol was followed precisely, including incubation time and centrifugation speed.
-
Consider a Different Removal Agent: If one type of removal agent was used, consider trying an alternative product.
-
Confirm DOAC Presence: If possible, use a specific test to confirm the presence and approximate concentration of Edoxaban in the untreated sample.
-
Consult Literature for Specific Assay: Review scientific literature for known interferences with the specific factor assay and reagents you are using.
-
Quantitative Data on Edoxaban Interference
The following tables summarize the quantitative effects of Edoxaban on various factor activity assays.
Table 1: Effect of Edoxaban on Factor VIII Activity Assays
| Edoxaban Concentration (ng/mL) | One-Stage Assay (FVIII:C % Activity) | Chromogenic Assay (FVIII:C % Activity) | Data Source |
| 0 (Baseline) | ~100% | ~100% | [9] |
| Therapeutic Range | Significantly Decreased | Minimally Affected | [9] |
| Post DOAC-Remove™ Treatment | Activity Increased towards Baseline | No Significant Change | [9] |
Table 2: Effect of Edoxaban on Antithrombin (AT) Activity Assays
| Edoxaban Concentration (µg/L) | FXa-based AT Assay (kIU/L) | Thrombin-based AT Assay (kIU/L) | Data Source |
| 0 | ~1.05 | ~1.05 | [6] |
| 186 | ~1.10 | ~1.05 | [6] |
| 371 | ~1.15 | ~1.05 | [6] |
| 742 | ~1.20 | ~1.05 | [6] |
Table 3: Effect of Edoxaban on Protein S (PS) Activity Assays
| Edoxaban Concentration | Clot-based PS Assay | Chromogenic PS Assay | Data Source |
| Therapeutic Range | Falsely Increased | Unaffected | [8] |
Table 4: Efficacy of DOAC Removal Agents on Edoxaban Concentration
| Treatment | Initial Edoxaban Concentration (ng/mL) | Post-Treatment Edoxaban Concentration (ng/mL) | Data Source |
| DOAC-Stop® | 102.1 (mean) | 8.8 (mean) | [12] |
| DOAC-Filter® | 35 - 580 (range) | Median of 0 (range 0-48) | [11] |
Experimental Protocols
Protocol 1: Removal of Edoxaban using DOAC-Stop®
This protocol is a general guideline based on manufacturer instructions and published studies. Users should refer to the specific product insert for detailed instructions.
-
Sample Preparation: Use citrated plasma.
-
Addition of DOAC-Stop®: Add one tablet of DOAC-Stop® to 1 mL of the plasma sample.
-
Incubation: Gently mix or vortex the sample for 5-10 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 2000-2500 x g for 5 minutes to pellet the activated charcoal and bound Edoxaban.
-
Supernatant Collection: Carefully collect the supernatant (plasma) for use in the factor activity assay. For some samples, a second centrifugation may be necessary to ensure all charcoal particles are removed.[11]
Protocol 2: Removal of Edoxaban using DOAC-Remove™
This protocol is a general guideline. Refer to the product-specific instructions for use.
-
Sample Preparation: Use citrated plasma.
-
Addition of DOAC-Remove™: Add one tablet of DOAC-Remove™ to 1 mL of the plasma sample.
-
Incubation: Incubate the sample according to the manufacturer's instructions, typically with gentle mixing.
-
Centrifugation: Centrifuge the sample to pellet the adsorbent material.
-
Supernatant Collection: Carefully aspirate the plasma supernatant for analysis.
Visualizations
Caption: Mechanism of Edoxaban interference in clot-based assays.
Caption: Troubleshooting workflow for suspected Edoxaban interference.
Caption: Experimental workflow for Edoxaban removal from plasma.
References
- 1. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect on Plasma Protein S Activity in Patients Receiving the Factor Xa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference of Edoxaban in coagulation factor and inhibitor testing - Rijpma S - 2714909 - Jun 25 2024 [academy.isth.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Ex Vivo DOAC Removal Methods Reduce Interference in Lupus Anticoagulant Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Edoxaban and P-glycoprotein Interactions In Vitro
Welcome to the technical support center for researchers investigating the in vitro interactions between Edoxaban and P-glycoprotein (P-gp) inhibitors. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Is Edoxaban a substrate of P-glycoprotein (P-gp)?
A1: Yes, in vitro studies have consistently demonstrated that Edoxaban is a substrate of P-gp.[1][2][3][4] Bidirectional transport assays using Caco-2 and MDR1-MDCK cell monolayers show a polarized efflux of Edoxaban, which is significantly reduced in the presence of P-gp inhibitors.[1][2]
Q2: Which cell lines are appropriate for studying the impact of P-gp inhibitors on Edoxaban?
A2: Caco-2 cells, a human colon adenocarcinoma cell line that naturally expresses P-gp, are a commonly used model.[1][2] Alternatively, transfected cell lines like MDR1-MDCK (Madin-Darby canine kidney cells transfected with the human MDR1 gene) are also suitable and widely used for assessing P-gp substrate and inhibition potential.[5][6][7][8]
Q3: What are some known P-gp inhibitors that affect Edoxaban transport in vitro?
A3: Several compounds have been shown to inhibit the P-gp-mediated transport of Edoxaban. These include strong inhibitors like verapamil, quinidine, and ketoconazole, as well as others such as dronedarone and amiodarone.[1][3][9][10][11][12][13]
Q4: How is the inhibitory effect of a compound on Edoxaban's P-gp mediated transport quantified?
A4: The inhibitory effect is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the P-gp-mediated transport of Edoxaban by 50%.[9] This is often measured by assessing the change in the bidirectional transport of radiolabeled Edoxaban across a cell monolayer.
Q5: What is the significance of the efflux ratio in these experiments?
A5: The efflux ratio, calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral to apical direction (B-A) to the Papp from the apical to basolateral direction (A-B), is a key indicator of active transport. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the efflux ratio in the presence of an inhibitor confirms the inhibitory effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Papp values between experiments. | Inconsistent cell monolayer integrity. Variations in incubation time or temperature. Pipetting errors. | Regularly check the transepithelial electrical resistance (TEER) of the cell monolayers to ensure integrity. Strictly control incubation times and maintain a constant temperature (37°C). Use calibrated pipettes and ensure proper mixing of solutions. |
| Low efflux ratio for Edoxaban in the absence of an inhibitor. | Low P-gp expression in the cell line. Cell monolayer is not fully differentiated. Incorrect calculation of Papp values. | Use a cell line with confirmed high P-gp expression (e.g., MDR1-MDCK or a high-expressing Caco-2 subclone). Ensure cells are cultured for a sufficient duration (e.g., 21 days for Caco-2) to allow for full differentiation and polarization. Double-check the formulas and calculations for Papp and the efflux ratio. |
| No significant inhibition observed with a known P-gp inhibitor. | Inhibitor concentration is too low. Inhibitor is unstable in the experimental medium. The test compound is not a P-gp substrate. | Test a range of inhibitor concentrations to determine the IC50. Check the stability of the inhibitor in the culture medium under the experimental conditions. Confirm that your test compound is indeed a P-gp substrate by running a positive control (e.g., digoxin). |
| Cell monolayer integrity is compromised during the assay (low TEER values). | Cytotoxicity of the test compound or inhibitor. Mechanical disruption of the monolayer. | Perform a cytotoxicity assay to determine the non-toxic concentrations of your test compounds. Handle the transwell plates with care to avoid disturbing the cell monolayers. |
Quantitative Data Summary
Table 1: IC50 Values of P-gp Inhibitors on the Vectorial Transport of [14C]Edoxaban in Caco-2 Cell Monolayers [9]
| P-gp Inhibitor | IC50 (µM) |
| Ketoconazole | 0.244 |
| Atorvastatin | 62.9 |
This table summarizes the potency of different inhibitors in blocking P-gp mediated Edoxaban transport.
Table 2: Effect of P-gp Inhibitors on Edoxaban Apparent Permeability (Papp) in Caco-2 Cells [1]
| Condition | Edoxaban Concentration (µM) | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Control | 1 | 0.45 | 4.83 | 10.7 |
| + Verapamil (100 µM) | 1 | 2.96 | 3.21 | 1.1 |
| Control | 10 | 0.53 | 5.32 | 10.0 |
| + Verapamil (100 µM) | 10 | 3.25 | 3.45 | 1.1 |
| Control | 100 | 0.81 | 6.85 | 8.5 |
| + Verapamil (100 µM) | 100 | 3.87 | 4.02 | 1.0 |
This table demonstrates the significant increase in apical to basolateral transport and the reduction in the efflux ratio of Edoxaban in the presence of the P-gp inhibitor verapamil.
Experimental Protocols
Bidirectional Transport Assay Using Caco-2 Cells
This protocol is a generalized procedure based on common practices described in the literature.[1][2]
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in an appropriate medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable transwell inserts (e.g., 12-well format) at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with high TEER values (typically >200 Ω·cm²), indicating good integrity.
3. Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For Apical to Basolateral (A-B) transport: Add the transport buffer containing [14C]Edoxaban and the test inhibitor (or vehicle control) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B-A) transport: Add the transport buffer containing [14C]Edoxaban and the test inhibitor (or vehicle control) to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
4. Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of [14C]Edoxaban in the samples using liquid scintillation counting.
5. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the transwell membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Experimental workflow for determining the impact of P-gp inhibitors on Edoxaban transport.
Caption: Mechanism of P-glycoprotein inhibition on Edoxaban efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. Edoxaban transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Drug Interaction Studies of Cardiovascular Drugs Involving P-Glycoprotein, an Efflux Transporter, on the Pharmacokinetics of Edoxaban, an Oral Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of edoxaban, an oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 13. Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of edoxaban, an oral factor Xa inhibitor [hero.epa.gov]
Managing Edoxaban's Influence on Fibrinogen Measurement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the effects of the direct oral anticoagulant (DOAC), Edoxaban, on fibrinogen measurements. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate and reliable experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the measurement of fibrinogen in plasma samples containing Edoxaban.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low fibrinogen result using a PT-derived assay. | Edoxaban, a direct Factor Xa inhibitor, prolongs the Prothrombin Time (PT). Since PT-derived fibrinogen is calculated from the PT clotting curve, this prolongation can lead to a factitiously low fibrinogen value.[1] | 1. Confirm the fibrinogen assay method. If a PT-derived method was used, the result is likely influenced by Edoxaban.2. Re-measure fibrinogen using the Clauss method. This method is less susceptible to interference from Factor Xa inhibitors as it utilizes a high concentration of thrombin to bypass the earlier steps of the coagulation cascade.[2][3]3. Consider an immunological fibrinogen assay. These assays measure fibrinogen protein concentration and are not affected by the anticoagulant activity of Edoxaban.[1][4] |
| Discrepancy between Clauss and PT-derived fibrinogen results. | This is an expected finding in samples containing Edoxaban. The PT-derived method is sensitive to the anticoagulant's effect on Factor Xa, while the Clauss method is largely unaffected. The magnitude of the discrepancy will be dependent on the concentration of Edoxaban and the specific reagents used. | 1. Prioritize the Clauss method result for functional fibrinogen levels. 2. Document the assay methods used when reporting results to avoid misinterpretation.3. If a precise measurement is critical, consider methods to remove Edoxaban from the sample prior to analysis (see Experimental Protocols). |
| Normal fibrinogen result, but other coagulation tests (e.g., PT, aPTT) are prolonged. | This is consistent with the presence of Edoxaban. Edoxaban prolongs clotting times like PT and aPTT in a concentration-dependent manner.[1][4] A normal fibrinogen level, especially when measured by the Clauss or an immunological method, alongside prolonged clotting times, is a strong indicator of DOAC presence. | 1. Review the patient/sample history for Edoxaban or other DOAC administration. 2. Use the fibrinogen result with confidence if measured by a non-PT-derived method. The prolonged clotting times are an expected effect of the drug and do not necessarily indicate a fibrinogen abnormality. |
| Fibrinogen results are still questionable after switching to the Clauss method. | While generally robust, some Clauss method reagents may exhibit minor sensitivity to very high concentrations of DOACs.[3] Alternatively, there could be an underlying issue with the sample or a true fibrinogen abnormality. | 1. Consult the reagent package insert for information on DOAC interference.2. Perform an immunological fibrinogen assay for a comparative measurement of fibrinogen antigen.3. Consider pre-treating the plasma with a DOAC removal agent (see Experimental Protocols) and re-assaying using the Clauss method. |
Frequently Asked Questions (FAQs)
Q1: Why does Edoxaban interfere with fibrinogen measurement?
A1: Edoxaban is a direct inhibitor of activated Factor X (FXa) in the coagulation cascade. Fibrinogen measurement assays that rely on the integrity of the upstream coagulation pathway, such as the Prothrombin Time (PT)-derived fibrinogen assay, are affected. By inhibiting FXa, Edoxaban prolongs the time to clot formation in the PT test, which in turn leads to an underestimation of the fibrinogen concentration when it is calculated from the clotting kinetics.[1]
Q2: Which fibrinogen assay is recommended for samples containing Edoxaban?
A2: The Clauss method is the recommended functional assay for fibrinogen measurement in the presence of Edoxaban. This method uses a high concentration of thrombin, which acts downstream of FXa, to directly convert fibrinogen to fibrin, thus minimizing the impact of FXa inhibition.[2][3] For a non-functional measurement, immunological assays are also suitable as they are unaffected by the anticoagulant properties of Edoxaban.[1][4]
Q3: How significant is the underestimation of fibrinogen with PT-derived assays in the presence of Edoxaban?
A3: The degree of underestimation is dependent on the concentration of Edoxaban in the plasma and the specific PT reagent used. Therapeutic concentrations of Edoxaban can lead to clinically significant false decreases in PT-derived fibrinogen levels.
Q4: Can I use a correction factor for PT-derived fibrinogen results in the presence of Edoxaban?
A4: No, the use of a correction factor is not recommended. The interference is complex and varies with drug concentration and the specific reagents and instrumentation used. It is more reliable to use an alternative assay method that is not affected by Edoxaban.
Q5: Are there methods to remove Edoxaban from a plasma sample before fibrinogen testing?
A5: Yes, commercially available adsorbent agents, such as those containing activated charcoal (e.g., DOAC-Stop™), can be used to remove Edoxaban and other DOACs from plasma samples. This can be a useful strategy when the Clauss or immunological assays are not available, or to confirm that an unexpected result is due to drug interference. A detailed protocol is provided below.
Data Presentation
The following tables summarize the expected effects of Edoxaban on different fibrinogen assays.
Table 1: Qualitative Impact of Edoxaban on Fibrinogen Assays
| Assay Type | Principle | Effect of Edoxaban | Recommendation |
| PT-Derived Fibrinogen | Fibrinogen level is calculated from the change in optical density during the Prothrombin Time (PT) test. | Significant Interference: Falsely decreased fibrinogen levels due to PT prolongation. | Not Recommended |
| Clauss Fibrinogen | Measures the rate of fibrin clot formation after the addition of a high concentration of thrombin to diluted plasma. | Minimal to No Interference: Generally reliable as it bypasses the FXa-dependent steps of coagulation.[2][3] | Recommended Functional Assay |
| Immunological Fibrinogen | Measures the concentration of fibrinogen protein (antigen) using antibodies. | No Interference: Unaffected by the anticoagulant activity of Edoxaban.[1][4] | Recommended for Antigen Measurement |
Table 2: Semi-Quantitative Impact of Therapeutic Edoxaban Concentrations on Fibrinogen Measurement
| Edoxaban Concentration | PT-Derived Fibrinogen | Clauss Fibrinogen | Immunological Fibrinogen |
| Trough Levels (~25 ng/mL) | Mild to moderate underestimation | Likely no significant effect | No effect |
| Peak Levels (~170 ng/mL) | Significant underestimation | Potential for slight underestimation with some reagents | No effect |
Note: The exact degree of interference can vary depending on the specific reagents and analytical platform used.
Experimental Protocols
Protocol 1: Clauss Fibrinogen Assay
Principle: This assay measures the functional activity of fibrinogen by quantifying the time it takes for a fibrin clot to form after the addition of a high concentration of thrombin to a diluted plasma sample. The clotting time is inversely proportional to the fibrinogen concentration.
Methodology:
-
Sample Preparation: Use platelet-poor plasma obtained from blood collected in 3.2% sodium citrate tubes.
-
Dilution: Dilute the plasma sample (typically 1:10) with Owren's Veronal buffer to minimize the effect of inhibitors.
-
Incubation: Incubate the diluted plasma at 37°C.
-
Clot Initiation: Add a pre-warmed, high-concentration thrombin reagent (e.g., 100 IU/mL) to the diluted plasma.
-
Clot Detection: Measure the time to clot formation using an automated or semi-automated coagulometer.
-
Quantification: Determine the fibrinogen concentration by interpolating the clotting time from a calibration curve prepared using standards of known fibrinogen concentrations.
Protocol 2: PT-Derived Fibrinogen Assay
Principle: This method derives the fibrinogen concentration from the kinetic data of the Prothrombin Time (PT) test. The change in optical density during clot formation in the PT assay is used to calculate the fibrinogen level.
Methodology:
-
Sample Preparation: Use platelet-poor plasma.
-
Assay Performance: Perform a standard PT test by adding a thromboplastin reagent to the plasma at 37°C.
-
Data Analysis: The automated coagulometer records the change in light absorbance as the fibrin clot forms. The instrument's software algorithm then calculates the fibrinogen concentration based on this kinetic data, referencing a calibration curve.
Protocol 3: Removal of Edoxaban from Plasma Samples
Principle: This protocol describes the use of an adsorbent agent to remove Edoxaban from plasma, allowing for more accurate measurement of coagulation parameters with assays that are sensitive to its effects.
Methodology (using a commercial activated charcoal-based product):
-
Sample Collection: Obtain platelet-poor plasma.
-
Adsorption: Add the manufacturer-specified amount of the adsorbent agent (e.g., one tablet of DOAC-Stop™) to a known volume of plasma (e.g., 1 mL).
-
Incubation and Mixing: Gently mix the plasma and adsorbent agent for the recommended time (e.g., 10 minutes) at room temperature.
-
Centrifugation: Centrifuge the sample according to the manufacturer's instructions (e.g., 2000 x g for 5 minutes) to pellet the adsorbent agent.
-
Supernatant Collection: Carefully collect the plasma supernatant, which is now depleted of Edoxaban.
-
Fibrinogen Measurement: Perform the desired fibrinogen assay on the treated plasma.
Visualizations
Caption: Mechanism of Edoxaban's anticoagulant effect.
Caption: Comparison of PT-Derived and Clauss fibrinogen assay workflows.
Caption: Decision logic for selecting a fibrinogen assay with Edoxaban.
References
Troubleshooting unexpected results in Edoxaban-treated animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Edoxaban-treated animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Edoxaban?
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa).[1] By inhibiting FXa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1][2] Its action does not require a cofactor like antithrombin.[1]
Q2: What are the key pharmacokinetic properties of Edoxaban in common animal models?
Edoxaban exhibits rapid absorption, with peak plasma concentrations typically reached within 1-2 hours after oral administration.[3][4] It has a half-life of approximately 10-14 hours in healthy subjects, although this can vary between animal species.[3] The oral bioavailability is around 62%.[1][3] It's important to note that renal function is a major determinant of Edoxaban clearance.[3][5]
Q3: How does Edoxaban affect standard coagulation assays like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT)?
Edoxaban prolongs both PT and aPTT in a concentration-dependent manner.[5][6] However, the extent of prolongation can be highly variable and dependent on the specific reagents used in the assay.[6][7][8] Therefore, PT and aPTT are not recommended for precise quantification of Edoxaban's anticoagulant effect.[1][9]
Q4: What is the most reliable method for measuring Edoxaban concentration in plasma?
Chromogenic anti-Xa assays are considered the most accurate and reliable method for quantifying Edoxaban plasma concentrations.[6][7][9] These assays show a linear correlation across a broad range of Edoxaban levels.[6][9]
Q5: Are there known off-target effects of Edoxaban observed in animal models?
Some studies have suggested potential effects of Edoxaban beyond anticoagulation. For instance, in a rat model of abdominal aortic aneurysm, Edoxaban was found to reduce apoptosis.[10] Another study in a mouse model of colorectal cancer suggested that Edoxaban could suppress tumor growth.[11]
Troubleshooting Guide
Issue 1: High Variability in Antithrombotic Efficacy
Potential Causes:
-
Dosing Time: The timing of Edoxaban administration can influence its efficacy. Studies in rats have shown that the anticoagulant effect is more potent when administered at the beginning of the light phase (active period for nocturnal animals) due to circadian rhythms in coagulation factor activity.[12][13]
-
Pharmacokinetic Variability: Factors such as age, weight, and renal function can significantly impact Edoxaban plasma concentrations and, consequently, its efficacy.[3][14]
-
Drug Formulation and Administration: Improper formulation, vehicle selection, or administration technique (e.g., gavage stress) can lead to inconsistent absorption.
Solutions:
-
Standardize Dosing Time: Administer Edoxaban at the same time each day, considering the animal's circadian rhythm.
-
Monitor Animal Health: Closely monitor animal weight and renal function (e.g., via periodic blood urea nitrogen or creatinine measurements).
-
Refine Administration Protocol: Ensure consistent drug formulation and administration techniques. Consider pilot studies to determine optimal vehicle and administration route for your specific model.
Issue 2: Unexpectedly High Bleeding Events
Potential Causes:
-
Supratherapeutic Doses: Bleeding is a known dose-dependent side effect of Edoxaban.[15][16] Doses that are effective for antithrombosis may approach the threshold for increased bleeding risk.
-
"Off-Label" Use in Models: Using Edoxaban in models for which its efficacy and safety profile has not been well-characterized can lead to a higher incidence of adverse effects, including major bleeding.[17][18][19]
-
Concomitant Medications: Co-administration of drugs that inhibit P-glycoprotein (P-gp) can increase Edoxaban exposure and bleeding risk.[20][21][22]
-
Surgical Procedures: The inherent trauma of surgical models can exacerbate the bleeding risk associated with anticoagulants.
Solutions:
-
Dose-Response Studies: Conduct a dose-response study to identify the optimal therapeutic window that balances antithrombotic efficacy with minimal bleeding.
-
Careful Model Selection: Thoroughly review existing literature for the use of Edoxaban in your specific animal model.
-
Review Concomitant Medications: Avoid co-administering strong P-gp inhibitors. If unavoidable, consider a dose reduction for Edoxaban.
-
Refine Surgical Technique: Minimize tissue trauma during surgical procedures to reduce the risk of excessive bleeding.
Issue 3: Discrepancy Between Coagulation Assay Results and In Vivo Observations
Potential Causes:
-
Reagent Variability: As mentioned, the results of PT and aPTT assays are highly dependent on the reagents used.[6][7]
-
Timing of Blood Sampling: Blood samples for coagulation assays should be collected at a consistent time point relative to Edoxaban administration to account for its pharmacokinetic profile.
-
In Vitro vs. In Vivo Effects: Standard coagulation assays may not fully capture the complex in vivo effects of Edoxaban on hemostasis and thrombosis.
Solutions:
-
Use a Validated Assay: Employ a chromogenic anti-Xa assay for accurate measurement of Edoxaban concentration.[6][7][9]
-
Standardize Sampling Time: Collect blood samples at consistent time points, such as at the expected peak (1-2 hours post-dose) or trough concentrations.
-
Correlate with Functional Outcomes: Correlate coagulation assay results with in vivo functional outcomes (e.g., thrombus weight, bleeding time) to better understand the biological effect.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Edoxaban in Different Species
| Parameter | Human | Rat | Rabbit | Mouse |
| Oral Bioavailability | ~62%[1][3] | - | - | - |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[3][4] | - | 2.0 hours[23] | - |
| Elimination Half-life (t1/2) | 10-14 hours[3] | - | - | - |
| Primary Route of Elimination | Renal and non-renal (~50% each)[3] | - | - | - |
Table 2: Effect of Edoxaban on Coagulation Parameters (Human Plasma, In Vitro)
| Parameter | Concentration to Double Baseline | Reference |
| Prothrombin Time (PT) | 0.256 µM | [4] |
| Activated Partial Thromboplastin Time (aPTT) | 0.508 µM | [4] |
Experimental Protocols
Key Experiment: Rat Model of Venous Thrombosis
This protocol is a synthesis of methodologies described in the literature.[15]
-
Animal Model: Male Wistar rats (body weight 250-300g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., pentobarbital, 30 mg/kg, i.p.).
-
Edoxaban Administration: Administer Edoxaban or vehicle via the desired route (e.g., continuous intravenous infusion or oral gavage) at the predetermined dose and time before thrombosis induction.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Ligate all side branches of the IVC between the left renal vein and the iliac bifurcation.
-
-
Thrombosis Induction:
-
Insert a platinum wire into the IVC.
-
Induce thrombosis by applying a standardized electrical stimulus or by stasis (e.g., complete ligation of the IVC).
-
-
Thrombus Evaluation:
-
After a set period (e.g., 60 minutes), excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus.
-
-
Data Analysis: Compare the thrombus weight between the Edoxaban-treated groups and the vehicle control group.
Visualizations
Caption: Mechanism of action of Edoxaban in the coagulation cascade.
Caption: Troubleshooting workflow for unexpected results with Edoxaban.
References
- 1. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Edoxaban: An Update on the New Oral Direct Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of edoxaban on apoptosis in an abdominal aortic aneurysm model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edoxaban, a Factor Xa-Specific Direct Oral Anticoagulant, Significantly Suppresses Tumor Growth in Colorectal Cancer Colon26-Inoculated BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Edoxaban Dosing Time Affects Blood Coagulation Inhibition in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors Associated With Edoxaban Concentration Among Patients With Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side effects of edoxaban - NHS [nhs.uk]
- 17. High incidence of major bleeding with off-label use of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High incidence of major bleeding with off-label use of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Edoxaban: a focused review of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Edoxaban in Atrial Fibrillation and Venous Thromboembolism—Ten Key Questions and Answers: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.unipd.it [research.unipd.it]
- 23. A validated LC-MS/MS method for pharmacokinetic study of edoxaban in healthy rabbits | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Validation & Comparative
Edoxaban vs. Rivaroxaban: A Biochemical Assay Comparison for Researchers
For researchers and professionals in drug development, a nuanced understanding of the biochemical properties of direct oral anticoagulants (DOACs) is paramount. This guide provides an objective, data-driven comparison of two prominent Factor Xa (FXa) inhibitors, edoxaban and rivaroxaban, focusing on their performance in key biochemical assays.
Mechanism of Action: Targeting Factor Xa in the Coagulation Cascade
Both edoxaban and rivaroxaban are direct, competitive, and reversible inhibitors of FXa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2] By binding to the active site of FXa, these drugs prevent the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1] Unlike indirect FXa inhibitors, they do not require antithrombin as a cofactor and can inhibit both free FXa and FXa bound within the prothrombinase complex.[1]
Caption: The Coagulation Cascade and the Site of Action for Edoxaban and Rivaroxaban.
Comparative Efficacy in Biochemical Assays
The following table summarizes the quantitative data from various biochemical assays comparing the activity of edoxaban and rivaroxaban.
| Parameter | Assay Type | Edoxaban | Rivaroxaban | Reference |
| Factor Xa Inhibition | ||||
| IC50 | Amidolytic Assay | ~340 ng/mL (0.62 µM) | ~840 ng/mL (1.9 µM) | [3] |
| Ki | Enzyme Inhibition Assay | 0.561 nmol/L | Not explicitly stated in provided results | [4] |
| Selectivity | ||||
| Selectivity for FXa vs. other serine proteases | Enzyme Inhibition Assays | Highly specific | >10,000-fold | [1] |
| Global Coagulation Assays | ||||
| Prothrombin Time (PT) | Clotting Assay | Concentration-dependent prolongation; magnitude varies with reagent.[4][5] | Concentration-dependent prolongation; magnitude varies with reagent.[6] | [4][5][6] |
| Activated Partial Thromboplastin Time (aPTT) | Clotting Assay | Concentration-dependent prolongation; less variability between reagents than PT.[4][5] | Concentration-dependent prolongation.[6] | [4][5][6] |
| Anti-Xa Activity | ||||
| Chromogenic Anti-Xa Assay | Chromogenic Assay | Linear correlation with plasma concentration.[7] | Linear correlation with plasma concentration.[7] | [7] |
| Thrombin Generation | ||||
| Thrombin Generation Assay (TGA) | Fluorogenic Assay | Potent inhibitor; more sensitive than PT and aPTT.[4][5][8] | Weaker inhibition compared to edoxaban and apixaban at the same concentration.[9] | [4][5][8][9] |
Experimental Protocols
Factor Xa Inhibition Assay (Amidolytic Method)
This assay quantifies the inhibitory effect of a substance on Factor Xa activity.
-
Preparation of Reagents : Edoxaban and rivaroxaban are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in buffer.[10] Purified human Factor Xa and a chromogenic substrate specific for Factor Xa are also prepared.
-
Incubation : A fixed concentration of Factor Xa is incubated with varying concentrations of the inhibitor (edoxaban or rivaroxaban) in a microplate well for a specified period to allow for binding.
-
Substrate Addition : The chromogenic substrate is added to each well.
-
Measurement : The residual Factor Xa activity is determined by measuring the rate of color development (absorbance) at a specific wavelength using a microplate reader. The amount of color produced is inversely proportional to the inhibitory activity of the drug.
-
Data Analysis : The IC50 value, the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity, is calculated from the dose-response curve.[9]
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are global clotting assays used to assess the extrinsic and intrinsic pathways of coagulation, respectively.
-
Plasma Preparation : Pooled normal human plasma is spiked with varying concentrations of edoxaban or rivaroxaban.[6][10]
-
PT Assay : The plasma sample is incubated at 37°C. A thromboplastin reagent is added to initiate coagulation, and the time taken for clot formation is measured.[10]
-
aPTT Assay : The plasma sample is incubated at 37°C with an activating reagent (e.g., silica) and phospholipids. Calcium chloride is then added to initiate coagulation, and the time to clot formation is recorded.[10]
-
Instrumentation : Automated coagulometers are typically used for precise measurement of clotting times.
Chromogenic Anti-Xa Assay
This assay specifically measures the activity of Factor Xa inhibitors in plasma.
-
Principle : A known amount of excess Factor Xa is added to the plasma sample containing the inhibitor. The inhibitor neutralizes a portion of the Factor Xa.
-
Procedure : A chromogenic substrate is then added. The residual Factor Xa cleaves the substrate, releasing a colored compound.
-
Detection : The intensity of the color is measured and is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
-
Calibration : The assay is calibrated using plasma samples with known concentrations of the specific drug being measured (edoxaban or rivaroxaban).[7]
Thrombin Generation Assay (TGA)
TGA provides a global assessment of the coagulation potential of a plasma sample.
-
Sample Preparation : Platelet-poor plasma (PPP) is spiked with edoxaban or rivaroxaban.[4][5]
-
Initiation : Coagulation is initiated by adding a reagent containing tissue factor and phospholipids.
-
Measurement : The generation of thrombin over time is monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.
-
Parameters : Key parameters measured include the lag time, peak thrombin concentration, time to peak, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated.[8]
Caption: General Experimental Workflow for Comparing DOACs in Biochemical Assays.
Summary and Conclusion
In biochemical assays, both edoxaban and rivaroxaban demonstrate potent and specific inhibition of Factor Xa. Edoxaban appears to have a lower IC50 for Factor Xa inhibition compared to rivaroxaban, suggesting higher potency in this specific assay.[3] Both drugs prolong global clotting times in a concentration-dependent manner, though the extent of prolongation can be influenced by the specific reagents used, particularly for the PT assay.[4][5][6] Chromogenic anti-Xa assays provide a reliable and linear measure of the activity of both drugs.[7] Thrombin generation assays reveal that edoxaban is a potent inhibitor of thrombin generation, and some studies suggest it may be more potent in this regard than rivaroxaban at equivalent concentrations.[9]
For researchers, the choice of assay and the interpretation of results should consider the specific questions being addressed. While global assays like PT and aPTT are readily available, they are influenced by multiple factors. For a more precise quantification of drug activity, chromogenic anti-Xa assays calibrated for the specific drug are recommended.[7] Thrombin generation assays offer a more integrated view of the overall impact on coagulation. This guide provides a foundational comparison to aid in the design and interpretation of studies involving edoxaban and rivaroxaban.
References
- 1. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 2. ast487.com [ast487.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Edoxaban and Apixaban: In Vitro Potency Against Factor Xa
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the potency of two direct oral anticoagulants (DOACs), Edoxaban and Apixaban. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Edoxaban and Apixaban are highly selective, direct inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Their primary mechanism of action involves binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of a fibrin clot. While both drugs share this common mechanism, their in vitro potency can differ, which may have implications for their pharmacological profiles. This guide summarizes key in vitro potency data and outlines the experimental protocols used to derive these values.
Quantitative Comparison of In Vitro Potency
The inhibitory potency of Edoxaban and Apixaban against Factor Xa is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the binding affinity of the inhibitor to the enzyme. Lower IC50 and Ki values indicate higher potency.
| Parameter | Edoxaban | Apixaban | Reference(s) |
| IC50 (anti-Xa assay) | 0.78 nM (430 ng/mL) | 1.06 nM (490 ng/mL) | [1] |
| Ki (free Factor Xa) | 0.561 nM | 0.08 nM | [2][3] |
Note: IC50 values can vary depending on the specific assay conditions.
Based on available in vitro data, Edoxaban demonstrates a slightly lower IC50 in anti-Xa assays, suggesting it is a marginally more potent inhibitor of Factor Xa activity in this context.[1] However, when considering the inhibition constant (Ki) for free Factor Xa, Apixaban exhibits a significantly lower value, indicating a higher binding affinity for the enzyme.[2][3]
Experimental Protocols
The determination of IC50 and Ki values for Factor Xa inhibitors is predominantly performed using chromogenic anti-Xa assays. These assays are based on the principle of measuring the residual activity of Factor Xa after incubation with the inhibitor.
Chromogenic Anti-Factor Xa Assay for IC50 Determination
This method quantifies the ability of an inhibitor to block the enzymatic activity of Factor Xa.
Principle: A known amount of Factor Xa is incubated with the test compound (Edoxaban or Apixaban). A chromogenic substrate, which is a peptide that mimics the natural substrate of Factor Xa and is linked to a color-producing molecule (p-nitroaniline), is then added. The residual active Factor Xa cleaves the substrate, releasing the colored compound. The amount of color produced is inversely proportional to the inhibitory activity of the test compound and is measured spectrophotometrically at 405 nm.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 7.4)
-
Edoxaban and Apixaban standards of known concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of Edoxaban and Apixaban in Tris-HCl buffer.
-
In a 96-well microplate, add a fixed concentration of human Factor Xa to each well.
-
Add the different concentrations of Edoxaban or Apixaban to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to Factor Xa.
-
Add the chromogenic Factor Xa substrate to all wells to initiate the colorimetric reaction.
-
Incubate the plate at 37°C for a defined time (e.g., 5 minutes).
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
The IC50 value is determined as the concentration of the inhibitor that produces 50% inhibition of Factor Xa activity.
Determination of Inhibition Constant (Ki)
The Ki value is typically determined through kinetic studies by measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations. The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the substrate concentration and the Michaelis-Menten constant (Km) are known.
Coagulation Cascade and Mechanism of Action
The following diagram illustrates the coagulation cascade and the point of inhibition for Factor Xa inhibitors like Edoxaban and Apixaban.
Caption: The coagulation cascade showing the convergence of the intrinsic and extrinsic pathways on the common pathway, where Factor Xa is inhibited by Edoxaban and Apixaban.
Experimental Workflow for In Vitro Potency Assessment
The logical flow of an in vitro experiment to compare the potency of Edoxaban and Apixaban is depicted below.
Caption: A streamlined workflow for the in vitro comparison of Edoxaban and Apixaban potency using a chromogenic Factor Xa assay.
References
Edoxaban versus Heparin in Animal Models of Thrombosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of edoxaban, a direct oral anticoagulant (DOAC), and heparin, a conventional anticoagulant, in preclinical animal models of thrombosis. The information presented is collated from published experimental data to assist researchers in understanding the relative efficacy and safety profiles of these two agents.
Mechanism of Action
Edoxaban and heparin employ distinct mechanisms to achieve their anticoagulant effects. Edoxaban directly, selectively, and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3][4][5] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[1][3][4]
In contrast, heparin, a sulfated polysaccharide, exerts its anticoagulant effect primarily by binding to and activating antithrombin III (ATIII).[6][7][8][9] This complex then inactivates several clotting factors, most notably thrombin (Factor IIa) and Factor Xa.[6][7][8][9] Unfractionated heparin (UFH) inhibits both thrombin and Factor Xa, while low-molecular-weight heparins (LMWHs) show a greater selectivity for inhibiting Factor Xa.[8]
Signaling Pathway Diagrams
Caption: Edoxaban's mechanism of action.
Caption: Heparin's mechanism of action.
Comparative Efficacy in Animal Models of Venous Thrombosis
Studies in rat models of venous thrombosis have demonstrated the dose-dependent antithrombotic effects of both edoxaban and unfractionated heparin (UFH).
| Treatment | Dose | Thrombus Weight (mg) | % Inhibition |
| Control (Saline) | - | 13.2 ± 0.8 | - |
| Edoxaban | 0.27 mg/kg/h (IV) | 6.5 ± 1.0 | 51% |
| Edoxaban | 0.82 mg/kg/h (IV) | 2.1 ± 0.5 | 84% |
| Unfractionated Heparin | 15 U/kg/h (IV) | 7.1 ± 1.2 | 46% |
| Unfractionated Heparin | 25 U/kg/h (IV) | 3.4 ± 0.7 | 74% |
Data adapted from Morishima et al., 2013.[10]
In a rat model of inferior vena cava (IVC) thrombosis, intravenous infusion of edoxaban resulted in a dose-dependent inhibition of thrombus formation.[10] Notably, the slope of the dose-response curve for edoxaban was significantly shallower than that of UFH, suggesting a potentially more predictable and controllable anticoagulant effect.[10]
Comparative Effects on Bleeding Time
A critical aspect of anticoagulant therapy is the risk of bleeding. In a rat tail bleeding model, both edoxaban and UFH prolonged bleeding time at supratherapeutic doses.
| Treatment | Dose | Bleeding Time (min) |
| Control | - | 15.3 ± 1.5 |
| Edoxaban | 2.47 mg/kg/h (IV) | 28.5 ± 3.2 |
| Unfractionated Heparin | 50 U/kg/h (IV) | > 60 |
Data adapted from Morishima et al., 2013.[10]
The safety margin between the antithrombotic effect and the prolongation of bleeding time was found to be wider for edoxaban compared to UFH.[10] This suggests that edoxaban may have a more favorable risk/benefit ratio in terms of bleeding risk.[10]
Cerebral Sinus Venous Thrombosis Model
In a rat model of aluminum chloride (AlCl₃)-induced cerebral sinus venous thrombosis (CSVT), edoxaban demonstrated comparable efficacy to enoxaparin, a low-molecular-weight heparin.
| Treatment | Thrombus Area (mm²) |
| Placebo | 1.2 ± 0.3 |
| Edoxaban (1 mg/kg, oral) | 0.5 ± 0.2 |
| Enoxaparin (1 mg/kg, subcutaneous) | 0.6 ± 0.2 |
*p < 0.05 vs. Placebo. Data adapted from Schwarz et al., 2023.[11]
Both edoxaban and enoxaparin significantly reduced thrombus size compared to placebo, with no significant difference observed between the two active treatment groups.[11]
Experimental Protocols
Inferior Vena Cava (IVC) Thrombosis Model in Rats
This model is commonly used to evaluate the efficacy of anticoagulants in preventing venous thrombosis.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Edoxaban - Wikipedia [en.wikipedia.org]
- 4. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Savaysa (edoxaban) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. ahajournals.org [ahajournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. Heparin - Wikipedia [en.wikipedia.org]
- 10. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of edoxaban and enoxaparin in a rat model of AlCl3-induced thrombosis of the superior sagittal sinus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Edoxaban Demonstrates Superior Potency Over Fondaparinux in Neutralizing Clot-Bound Factor Xa
In a direct in vitro comparison, Edoxaban, a direct oral anticoagulant (DOAC), exhibited significantly greater potency in inhibiting clot-bound Factor Xa (FXa) than Fondaparinux, an indirect FXa inhibitor. Experimental data reveals that Edoxaban is approximately 26 times more potent than Fondaparinux at neutralizing FXa embedded within a clot, a critical activity for preventing thrombus growth. This guide provides a detailed comparison of their in vitro performance, supported by experimental data and protocols.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) from a key in vitro study are summarized below, illustrating the comparative efficacy of Edoxaban and Fondaparinux against both free FXa and FXa bound to a clot.
| Inhibitor | Target | IC50 (nM) |
| Edoxaban | Free FXa | 2.3 |
| Clot-bound FXa | 8.2 | |
| Fondaparinux | Free FXa | 5.4 |
| Clot-bound FXa | 217 |
Data sourced from a study comparing Edoxaban and Fondaparinux.[1]
These data clearly indicate that while both drugs are potent inhibitors of free FXa, Edoxaban maintains a much stronger inhibitory effect on clot-bound FXa compared to Fondaparinux.[1] A 40-fold higher concentration of Fondaparinux was required to inhibit clot-bound FXa as compared to free FXa.[1]
Mechanism of Action: A Tale of Two Inhibitors
The disparity in their effectiveness against clot-bound FXa stems from their distinct mechanisms of action.
Edoxaban is a direct FXa inhibitor, meaning it binds directly to the active site of the FXa enzyme, blocking its activity.[2][3] This action is independent of other cofactors like antithrombin and allows it to inhibit both free FXa and FXa that is already incorporated into the prothrombinase complex or bound within a thrombus.[2][4]
Fondaparinux , on the other hand, is an indirect inhibitor. It works by binding to antithrombin, a natural anticoagulant protein in the blood.[5][6][7] This binding induces a conformational change in antithrombin, potentiating its ability to inactivate FXa by approximately 300-fold.[5] However, this mechanism is less effective against clot-bound FXa, as the bulky antithrombin-Fondaparinux complex may have limited access to the FXa protected within the fibrin mesh of a clot.
Experimental Protocols
The following outlines the methodologies employed in the in vitro comparison of Edoxaban and Fondaparinux.
1. Inhibition of Clot-Bound FXa Activity
-
Clot Formation: Clots were formed from human whole blood.[1]
-
Incubation: The formed clots were incubated with 0.9 μM prothrombin in the presence or absence of varying concentrations of Edoxaban or Fondaparinux.[1]
-
Measurement of FXa Activity: The activity of clot-bound FXa was determined by measuring the amount of prothrombin fragment F1+2 generated using an ELISA (Enzyme-Linked Immunosorbent Assay).[1] The F1+2 fragment is a marker of prothrombin conversion to thrombin by FXa.
2. Inhibition of Free FXa Activity
-
Assay Components: The assay for free FXa activity involved purified human FXa and its chromogenic substrate S-2222.[1]
-
Procedure: Edoxaban or Fondaparinux at various concentrations were added to a solution containing human FXa. The reaction was initiated by the addition of the chromogenic substrate.
-
Measurement: The activity of free FXa was quantified by measuring the colorimetric change produced by the cleavage of the S-2222 substrate.
References
- 1. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
A Head-to-Head Comparison of Direct Oral Anticoagulants in Thrombin Generation Assays
For Researchers, Scientists, and Drug Development Professionals
Direct Oral Anticoagulants (DOACs) have revolutionized anticoagulant therapy, offering alternatives to traditional vitamin K antagonists. Understanding their distinct mechanisms and impacts on the coagulation cascade is paramount for both clinical application and ongoing drug development. Thrombin generation assays (TGAs) provide a global assessment of hemostatic potential and offer valuable insights into the pharmacodynamic effects of these agents. This guide provides a head-to-head comparison of the four major DOACs—dabigatran, rivaroxaban, apixaban, and edoxaban—based on their performance in thrombin generation assays, supported by experimental data.
Differentiating DOACs: Mechanism of Action
DOACs target key enzymes in the coagulation cascade. Dabigatran is a direct thrombin (Factor IIa) inhibitor, while rivaroxaban, apixaban, and edoxaban are direct Factor Xa inhibitors.[1][2][3] This fundamental difference in their mechanism of action leads to distinct profiles in thrombin generation.
Impact on Thrombin Generation Parameters: A Comparative Analysis
Thrombin generation assays, often performed using the Calibrated Automated Thrombogram (CAT) method, produce a thrombogram from which several key parameters are derived: Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin.[4][5] These parameters are differentially affected by direct thrombin inhibitors versus Factor Xa inhibitors.
Table 1: Head-to-Head Comparison of DOACs on Thrombin Generation Parameters
| Parameter | Dabigatran (Direct Thrombin Inhibitor) | Rivaroxaban, Apixaban, Edoxaban (Factor Xa Inhibitors) |
| Lag Time | Prolonged in a concentration-dependent fashion.[6][7] | Prolonged in a concentration-dependent fashion.[6][7] |
| Endogenous Thrombin Potential (ETP) | Reduced.[6][7] | Little to no effect (Apixaban, Edoxaban); weak correlation (Rivaroxaban).[6][7][8] |
| Peak Thrombin | Weakly decreased.[6][7] | Markedly reduced.[6][7] |
| Velocity Index | Not influenced.[6][7] | Markedly reduced.[6][7] |
| Time to Peak | Significant correlation with plasma levels.[8] | Significant correlation with plasma levels.[8] |
This table summarizes general findings from multiple studies. The magnitude of effect can vary based on assay conditions and patient populations.
Experimental Data Summary
The following tables present a synopsis of quantitative data from studies comparing the effects of different DOACs on thrombin generation parameters.
Table 2: Correlation of Thrombin Generation Parameters with DOAC Plasma Concentrations
| DOAC | Lag Time | Endogenous Thrombin Potential (ETP) | Peak Thrombin | Velocity Index |
| Dabigatran | Strong Correlation[6] | Strong Correlation[6] | Weak Correlation[6] | No Correlation[6] |
| Rivaroxaban | Strong Correlation[6] | Weak Correlation (rho=-0.326)[8] | Strong Correlation[6] | Strong Correlation[6] |
| Apixaban | Strong Correlation[6] | No Correlation[6] | Strong Correlation[6] | Strong Correlation[6] |
| Edoxaban | Strong Correlation[6] | No Correlation[6] | Strong Correlation[6] | Strong Correlation[6] |
Correlation strength is based on reported statistical analyses in the cited literature.
Experimental Protocols: Thrombin Generation Assay
A typical experimental workflow for assessing the impact of DOACs on thrombin generation is as follows:
A detailed methodology for a Calibrated Automated Thrombogram (CAT) assay is described below.
Materials:
-
Platelet-poor plasma (PPP) from patients or healthy donors.
-
Direct Oral Anticoagulants (Dabigatran, Rivaroxaban, Apixaban, Edoxaban) at various concentrations.
-
Thrombin generation reagents (e.g., PPP Reagent containing tissue factor and phospholipids).[5]
-
Thrombin calibrator.
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC).[6]
-
FluCa-Kit (fluorogenic substrate and buffer).
-
96-well microplates.
-
Fluorometer with a 37°C incubator.
Procedure:
-
Blood Collection and Plasma Preparation: Whole blood is collected in tubes containing 3.2% sodium citrate. Platelet-poor plasma is obtained by centrifugation at 2,000 g for 20 minutes at room temperature.[6]
-
Sample Preparation: Patient plasma samples or pooled normal plasma spiked with known concentrations of DOACs are used.
-
Assay Protocol:
-
80 µL of plasma is added to the wells of a 96-well plate.
-
20 µL of PPP Reagent (containing a low concentration of tissue factor and phospholipids) is added to trigger coagulation.
-
20 µL of FluCa-Kit, containing the fluorogenic substrate and calcium chloride, is added to initiate the reaction.
-
For calibration, a thrombin calibrator is added to separate wells containing plasma.
-
-
Measurement: The plate is placed in a fluorometer and the fluorescence signal is read over time at 37°C. The cleavage of the fluorogenic substrate by thrombin generates a fluorescent signal that is proportional to the amount of thrombin generated.
-
Data Analysis: The software calculates the first derivative of the fluorescence curve to generate the thrombogram. From this curve, the key parameters (Lag Time, ETP, Peak Thrombin, Time to Peak, and Velocity Index) are determined.
Conclusion
Thrombin generation assays provide a nuanced view of the anticoagulant effects of DOACs, highlighting the distinct differences between direct thrombin inhibitors and Factor Xa inhibitors. All DOACs consistently prolong the lag time of thrombin generation. However, Factor Xa inhibitors primarily impact the peak height and velocity of thrombin generation, while dabigatran has a more pronounced effect on the total amount of thrombin generated (ETP). These differential effects, as quantified in thrombin generation assays, are crucial for understanding the in-vivo efficacy and bleeding risk profiles of these anticoagulants and for guiding the development of new antithrombotic therapies.
References
- 1. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 2. JustInTimeMedicine [justintimemedicine.com]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Calibrated automated thrombogram II: removing barriers for thrombin generation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the effect of direct oral anticoagulants dabigatran, rivaroxaban, and apixaban in healthy male volunteers using a thrombin generation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effect of direct oral anticoagulants on thrombin generation and fibrinolysis in patients with atrial fibrillation and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effect of direct oral anticoagulants on thrombin generation and fibrinolysis in patients with atrial fibrillation and venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct oral anticoagulant plasma levels and thrombin generation on ST Genesia system - PMC [pmc.ncbi.nlm.nih.gov]
Edoxaban and Warfarin: A Comparative Guide on Their Effects on Endothelial Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell activation is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and thrombosis. This process is characterized by the upregulation of cell adhesion molecules and the production of pro-inflammatory cytokines, leading to the recruitment of leukocytes to the vessel wall. Anticoagulant therapies, while primarily aimed at preventing thrombosis, may also exert off-target effects on the endothelium. This guide provides a detailed comparison of the effects of two widely used anticoagulants, the direct oral anticoagulant (DOAC) edoxaban and the vitamin K antagonist warfarin, on endothelial cell activation. The information is compiled from various experimental studies to aid researchers in understanding their differential impacts on vascular biology.
Comparative Analysis of Experimental Data
The following tables summarize the quantitative data from in vivo and in vitro studies on the effects of edoxaban and warfarin on key markers of endothelial cell activation.
Edoxaban: Effects on Endothelial Cell Activation Markers
| Experimental Model | Cell/Animal Type | Treatment | Key Findings | Reference |
| In Vivo | C57B/6J Mice (Atrial Fibrillation Model) | Edoxaban | Significantly decreased the expression of TNF-α, IL-1β, IL-6, and IL-10 in the heart and blood.[1][2] | [1][2] |
| In Vivo | Mice (Transient Middle Cerebral Artery Occlusion) | Edoxaban | Reduced ICAM-1 and VCAM-1 protein expression in the ischemic cortices and basal ganglia. | |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Edoxaban | Inhibited the adhesion and transmigration of peripheral blood mononuclear cells (PBMCs) through endothelial monolayers. Counteracted the pro-inflammatory stimuli-induced expression of cell adhesion molecules.[3][4] | [3][4] |
Warfarin: Effects on Endothelial Cell Activation and Function
| Experimental Model | Cell/Animal Type | Treatment | Key Findings | Reference |
| In Vivo | Mice | Warfarin | Induced aortic media calcification and was associated with poor endothelial function, suggesting reduced basal nitric oxide (NO) production.[5] | [5] |
| In Vivo | Post-hoc analysis of clinical trials | Human Patients | Warfarin may influence the expression of proteins on the vascular wall (endothelium) and promote vascular calcification and atherosclerosis.[6] | [6] |
Signaling Pathways and Experimental Workflow
Edoxaban's Anti-Inflammatory Signaling Pathway
Edoxaban has been shown to exert its anti-inflammatory effects on endothelial cells by modulating the PI3K/NF-κB signaling pathway. By inhibiting Factor Xa, edoxaban prevents the activation of Protease-Activated Receptors (PARs), which in turn inhibits the downstream activation of PI3K and the subsequent nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.
Caption: Edoxaban's anti-inflammatory signaling pathway in endothelial cells.
Warfarin and Endothelial Dysfunction
Warfarin is suggested to contribute to endothelial dysfunction by promoting vascular calcification and potentially through mechanisms that lead to reduced nitric oxide (NO) bioavailability. This can involve the uncoupling of endothelial nitric oxide synthase (eNOS), where the enzyme produces superoxide radicals instead of NO.
Caption: Proposed mechanisms of warfarin-induced endothelial dysfunction.
Experimental Workflow for Assessing Endothelial Cell Activation
A typical workflow to investigate the effects of compounds like edoxaban and warfarin on endothelial cell activation involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for studying endothelial cell activation.
Experimental Protocols
Leukocyte Adhesion Assay
This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells, a key functional measure of endothelial activation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937)
-
Calcein-AM fluorescent dye
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.
-
Treat the HUVEC monolayer with edoxaban or warfarin at desired concentrations for a specified time. A pro-inflammatory stimulus (e.g., TNF-α, 10 ng/mL) can be added to induce endothelial activation. Include appropriate vehicle controls.
-
Label PBMCs or monocytic cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the labeled leukocytes to remove excess dye and resuspend them in assay buffer.
-
Remove the treatment media from the HUVEC monolayer and wash gently with assay buffer.
-
Add the fluorescently labeled leukocytes to the HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells multiple times with pre-warmed assay buffer to remove non-adherent leukocytes.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (Excitation/Emission ~485/520 nm).
-
Calculate the percentage of adherent cells relative to the total number of cells added.
Quantitative Real-Time PCR (qPCR) for Adhesion Molecule and Cytokine Expression
This method is used to quantify the mRNA expression levels of key endothelial activation markers.
Materials:
-
Treated endothelial cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (VCAM-1, ICAM-1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Protocol:
-
Lyse the treated endothelial cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting for Adhesion Molecule Expression
This technique is used to detect and quantify the protein levels of adhesion molecules in endothelial cells.
Materials:
-
Treated endothelial cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin, GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated endothelial cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities. Normalize the expression of target proteins to the loading control.
Conclusion
The available experimental evidence suggests that edoxaban and warfarin have distinct effects on endothelial cell activation. Edoxaban demonstrates anti-inflammatory properties by inhibiting the expression of adhesion molecules and pro-inflammatory cytokines, likely through the PI3K/NF-κB pathway. In contrast, the current body of research links warfarin more closely with endothelial dysfunction, particularly in the context of vascular calcification and reduced nitric oxide bioavailability.
For researchers in drug development and vascular biology, these findings highlight the potential for anticoagulants to have significant off-target effects on the endothelium. Further head-to-head in vitro studies are warranted to provide more direct comparative data on the effects of edoxaban and warfarin on specific endothelial activation markers. Such studies would offer a more complete understanding of their respective impacts on vascular health and disease.
References
- 1. Beneficial Effect of Edoxaban on Preventing Atrial Fibrillation and Coagulation by Reducing Inflammation via HBG1/HBD Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edoxaban's contribution to key endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Contribution to Warfarin-Induced Arterial Media Calcification in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vivli.org [vivli.org]
Validating LC-MS/MS Methods for Edoxaban Quantification: A Comparative Guide
For researchers and professionals in drug development and clinical pharmacology, the accurate quantification of therapeutic agents is paramount. Edoxaban, a direct oral anticoagulant that inhibits factor Xa, requires precise measurement in biological matrices for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity, specificity, and accuracy.[4][5]
This guide provides a comparative overview of validated LC-MS/MS methods for the quantification of Edoxaban, with a focus on the critical role of internal standards. It outlines detailed experimental protocols, presents comparative performance data, and adheres to regulatory guidelines for bioanalytical method validation.
Experimental Protocols: A Step-by-Step Approach
The successful quantification of Edoxaban using LC-MS/MS hinges on a well-defined experimental workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial and most critical step is the extraction of Edoxaban and its internal standard from the biological matrix, typically human plasma or serum.[4][6] The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the LC-MS/MS system. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and widely used method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[6] The supernatant containing the analyte and internal standard is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between the aqueous plasma sample and an immiscible organic solvent, such as ethyl acetate.[1][7][8] LLE can provide a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte and internal standard, while interfering components are washed away. The retained compounds are then eluted with a suitable solvent. This method often yields the cleanest samples but can be more time-consuming and expensive.
Chromatographic Separation
Once extracted, the sample is injected into a liquid chromatography system to separate Edoxaban and its internal standard from any remaining matrix components.
-
Column: Reversed-phase columns, such as C18, are commonly employed for the separation.[1][7][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[1][2][7][8] The separation can be achieved using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition).[1][2][7][8]
-
Flow Rate: The flow rate of the mobile phase is optimized to achieve good separation within a reasonable analysis time.
Mass Spectrometric Detection
The eluent from the LC column is introduced into a tandem mass spectrometer for detection and quantification.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique used for Edoxaban analysis, typically in the positive ion mode.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences and enhances sensitivity.
Workflow for Edoxaban Quantification by LC-MS/MS
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 3. Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated LC-MS/MS method for pharmacokinetic study of edoxaban in healthy rabbits | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Edoxaban's Footprint: A Comparative Guide to Cross-Reactivity in Factor Xa Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Edoxaban's Interference in Assays for Other Direct Oral Anticoagulants.
Direct oral anticoagulants (DOACs) targeting Factor Xa have revolutionized anticoagulant therapy. However, the structural similarities between these molecules, including edoxaban, rivaroxaban, and apixaban, can lead to significant cross-reactivity in laboratory assays. This guide provides a comparative analysis of edoxaban's cross-reactivity in chromogenic anti-Factor Xa (anti-Xa) assays calibrated for other DOACs, supported by experimental data. Understanding the extent of this interference is critical for accurate measurement of anticoagulant activity, especially in clinical settings where patients may be transitioning between therapies or in research environments developing novel anticoagulants.
Quantitative Assessment of Cross-Reactivity
The cross-reactivity of edoxaban in anti-Xa assays calibrated for other Factor Xa inhibitors, such as rivaroxaban and apixaban, has been a subject of considerable research. Studies have demonstrated that "universal" anti-Xa assays, often calibrated with low-molecular-weight heparin (LMWH) or a specific DOAC, can measure various Factor Xa inhibitors with a high degree of correlation to the gold-standard method, liquid chromatography-tandem mass spectrometry (LC-MS/MS). This indicates a measurable and somewhat predictable level of cross-reactivity.
The following table summarizes the correlation of edoxaban, rivaroxaban, and apixaban concentrations as determined by a universal heparin-calibrated anti-Xa assay versus their actual concentrations measured by LC-MS/MS. A high Spearman correlation coefficient (rs) suggests that the assay can reliably detect the presence of these drugs, highlighting the inherent cross-reactivity.
| Direct Oral Anticoagulant | Spearman Correlation Coefficient (rs) vs. LC-MS/MS in a Heparin-Calibrated Anti-Xa Assay | 95% Confidence Interval (CI) |
| Edoxaban | 0.96 | 0.94 - 0.99 |
| Rivaroxaban | 0.97 | 0.97 - 0.98 |
| Apixaban | 0.96 | 0.96 - 0.97 |
Data adapted from a prospective multicenter cross-sectional study.[1][2]
Furthermore, a study utilizing an edoxaban-calibrated anti-Xa assay to measure rivaroxaban and apixaban in patient plasma samples also demonstrated strong correlations, with an overall rs of 0.94 when compared to LC-MS/MS. This directly illustrates that an assay set up for edoxaban can produce a strong, concentration-dependent signal in the presence of other Factor Xa inhibitors.
Experimental Protocols
The evaluation of DOAC cross-reactivity in anti-Xa assays typically involves the following key steps:
1. Sample Preparation:
-
Spiked Samples: Pooled normal human plasma is spiked with known concentrations of purified edoxaban, rivaroxaban, or apixaban. This allows for the creation of a standardized concentration curve.
-
Patient Samples: Plasma samples are collected from patients undergoing treatment with a specific Factor Xa inhibitor.
2. Chromogenic Anti-Xa Assay:
-
Principle: The assay measures the residual activity of a known amount of exogenous Factor Xa that has not been inhibited by the DOAC present in the plasma sample.
-
Procedure:
-
The plasma sample (containing the DOAC) is incubated with a surplus of Factor Xa.
-
A chromogenic substrate, which is a target for Factor Xa, is added.
-
The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline).
-
The color intensity is measured spectrophotometrically (usually at 405 nm) and is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
-
3. Calibration:
-
The assay is calibrated using plasma standards with known concentrations of a specific Factor Xa inhibitor (e.g., rivaroxaban-calibrated, apixaban-calibrated, or LMWH-calibrated).
4. Data Analysis and Comparison:
-
The concentrations of the DOACs as determined by the anti-Xa assay are compared to the concentrations measured by the reference method, LC-MS/MS.
-
The degree of correlation is typically assessed using statistical methods such as Spearman's rank correlation coefficient.
Visualizing the Experimental Workflow and Coagulation Cascade
To better understand the mechanism of action and the principles of the assays, the following diagrams illustrate the coagulation cascade and a typical experimental workflow for assessing DOAC cross-reactivity.
Caption: The Coagulation Cascade and the Site of Action for Factor Xa Inhibitors.
Caption: Experimental Workflow for Assessing DOAC Cross-Reactivity in Anti-Xa Assays.
Conclusion
Edoxaban exhibits significant cross-reactivity in anti-Xa assays designed for other Factor Xa inhibitors. This is evidenced by the high correlation between assay measurements and actual drug concentrations determined by LC-MS/MS, regardless of the specific Factor Xa inhibitor present or the calibrator used (heparin or a specific DOAC). While this cross-reactivity can be a challenge for accurately determining the concentration of a specific DOAC in a sample containing multiple inhibitors, it also presents an opportunity for the development of "universal" anti-Xa assays that can detect the presence and approximate concentration of any Factor Xa inhibitor. Researchers and clinicians must be aware of this phenomenon to correctly interpret assay results and ensure patient safety. For definitive quantification of a specific Factor Xa inhibitor, LC-MS/MS remains the reference method.
References
- 1. Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study [frontiersin.org]
A Comparative Analysis of the Anti-inflammatory Effects of Edoxaban and Rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban and rivaroxaban are direct oral anticoagulants (DOACs) that function by directly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. Beyond their well-established anticoagulant properties, emerging evidence suggests that these drugs possess pleiotropic anti-inflammatory effects. This guide provides a comprehensive comparison of the anti-inflammatory profiles of edoxaban and rivaroxaban, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved. This information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these two FXa inhibitors and their potential therapeutic applications beyond anticoagulation.
Data Presentation: Quantitative Comparison of Anti-inflammatory Markers
The following table summarizes the quantitative data from various studies comparing the effects of edoxaban and rivaroxaban on key inflammatory markers.
| Inflammatory Marker | Experimental Model | Drug Administration | Results | Reference |
| TNF-α | Atrial Fibrillation (AF) Mouse Model | Oral gavage | Edoxaban demonstrated a more significant reduction in TNF-α mRNA expression in heart tissue compared to rivaroxaban. | [1] |
| IL-1β | Atrial Fibrillation (AF) Mouse Model | Oral gavage | Both edoxaban and rivaroxaban significantly decreased IL-1β mRNA expression; edoxaban showed a greater effect. | [1] |
| IL-6 | Atrial Fibrillation (AF) Mouse Model | Oral gavage | Edoxaban led to a more pronounced decrease in IL-6 mRNA expression in the heart compared to rivaroxaban. | [1] |
| IL-10 | Atrial Fibrillation (AF) Mouse Model | Oral gavage | Both drugs increased the anti-inflammatory cytokine IL-10, with edoxaban showing a more significant upregulation. | [1] |
| hs-CRP | Patients with Atrial Fibrillation | Oral administration | Rivaroxaban treatment was associated with a reduction in high-sensitivity C-reactive protein (hs-CRP) levels. A direct comparative study with edoxaban on this marker is limited. | |
| hs-IL-6 | Patients with Atrial Fibrillation | Oral administration | Rivaroxaban was shown to decrease high-sensitivity interleukin-6 (hs-IL-6) levels. Direct comparative data with edoxaban is not readily available. | |
| PAR-2 Expression | Circulating Neutrophils from AF Patients | Oral administration | Rivaroxaban significantly reduced Protease-Activated Receptor-2 (PAR-2) expression, while edoxaban had no significant effect. | [2] |
| PBMC Adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro | Edoxaban (50–500 nM) significantly inhibited peripheral blood mononuclear cell (PBMC) adhesion to endothelial cells, including under FXa-stimulated conditions. | [3] |
| Neutrophil/lymphocyte ratio (NLR) | Patients with Deep Vein Thrombosis | Oral administration | At 1 month, NLR levels were significantly lower in the rivaroxaban group compared to the edoxaban and warfarin groups. | [4] |
| Platelet/lymphocyte ratio (PLR) | Patients with Deep Vein Thrombosis | Oral administration | At 1 month, PLR levels were significantly lower in both the rivaroxaban and edoxaban groups compared to the warfarin group. | [4] |
Experimental Protocols
Animal Model of Atrial Fibrillation (AF)
-
Animal Strain: C57BL/6J mice.
-
AF Induction: AF is induced by high-frequency burst pacing of the right atrium using a programmable electrical stimulator. This is performed after thoracotomy, with atrial electrocardiogram (ECG) recording to confirm AF, characterized by the disappearance of the P wave and irregular RR intervals lasting for at least 1 second.
-
Drug Administration: Edoxaban or rivaroxaban is administered daily via oral gavage for a specified period (e.g., 21 days) before the induction of AF and subsequent tissue collection.
-
Tissue Collection and Analysis: Following the experimental period, hearts are excised. A portion of the atrial tissue is used for histological analysis (e.g., H&E and Masson's trichrome staining for fibrosis), and another portion is snap-frozen for molecular analysis.
-
Measurement of Inflammatory Markers: Total RNA is extracted from the heart tissue, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-10.
In Vitro Endothelial Cell Inflammation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.
-
Inflammatory Stimulation: To mimic an inflammatory state, HUVECs are stimulated with Factor Xa (FXa) or other pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).
-
Drug Treatment: Cells are pre-treated with varying concentrations of edoxaban or rivaroxaban for a specified duration before the addition of the inflammatory stimulus.
-
PBMC Adhesion Assay: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. The fluorescently labeled PBMCs are then added to the HUVEC monolayers. After an incubation period, non-adherent cells are washed away, and the adhesion is quantified by measuring the fluorescence intensity.
-
Molecular Analysis: The expression of cell adhesion molecules (e.g., ICAM-1, VCAM-1) and key signaling proteins (e.g., components of the NF-κB and PI3K/AKT pathways) is analyzed by RT-qPCR, Western blotting, or protein arrays.
Clinical Studies in Patients with Atrial Fibrillation or Deep Vein Thrombosis
-
Study Population: Patients diagnosed with non-valvular atrial fibrillation or acute deep vein thrombosis.
-
Treatment Groups: Patients are randomized to receive either edoxaban or rivaroxaban at standard therapeutic doses.
-
Blood Sample Collection: Peripheral blood samples are collected at baseline and at specified follow-up time points (e.g., 1, 3, and 6 months).
-
Measurement of Inflammatory Markers: Plasma or serum is isolated from the blood samples. High-sensitivity C-reactive protein (hs-CRP) and high-sensitivity interleukin-6 (hs-IL-6) are measured using immunoturbidimetric assays or enzyme-linked immunosorbent assays (ELISA). Neutrophil and lymphocyte counts are obtained from a complete blood count to calculate the neutrophil/lymphocyte ratio (NLR) and platelet/lymphocyte ratio (PLR).
-
Analysis of PAR Expression: For more mechanistic studies, circulating neutrophils can be isolated from blood samples, and the protein expression of PAR-1 and PAR-2 can be determined by Western blotting.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of edoxaban and rivaroxaban are primarily mediated through their inhibition of Factor Xa, which in turn modulates the activity of Protease-Activated Receptors (PARs) and downstream inflammatory signaling cascades, most notably the NF-κB pathway.
Factor Xa Inhibition and its Downstream Effects
References
- 1. Beneficial Effect of Edoxaban on Preventing Atrial Fibrillation and Coagulation by Reducing Inflammation via HBG1/HBD Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of rivaroxaban on protease-activated receptor-2 in circulating neutrophils among patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of edoxaban, rivaroxaban, and warfarin on recanalisation, inflammation, and post-thrombotic syndrome in patients with deep vein thrombosis. | Read by QxMD [read.qxmd.com]
Navigating Anticoagulation: A Comparative Guide to Correlating Edoxaban Concentration with Anti-Factor Xa Activity
For researchers, scientists, and drug development professionals, understanding the precise relationship between the concentration of a direct oral anticoagulant (DOAC) and its pharmacodynamic effect is paramount. This guide provides a comprehensive comparison of methods used to correlate edoxaban concentration with its anti-factor Xa (anti-Xa) activity, supported by experimental data and detailed protocols.
Edoxaban, a highly selective, direct, and reversible inhibitor of factor Xa, plays a crucial role in preventing and treating thromboembolic disorders.[1] Accurate measurement of its anticoagulant effect is essential in specific clinical situations, such as in patients with renal impairment, those experiencing bleeding events, or in cases of suspected overdose.[2] While routine monitoring is not typically required, a strong correlation between edoxaban plasma concentration and anti-Xa activity has been established, making the anti-Xa assay a reliable tool for assessing its pharmacodynamic effect.[3]
Comparison of Coagulation Assays for Edoxaban Monitoring
Several coagulation assays have been evaluated for their utility in measuring the anticoagulant effect of edoxaban. The anti-Xa assay has consistently demonstrated superiority over traditional clotting assays like the prothrombin time (PT) and activated partial thromboplastin time (aPTT).
A systematic review of nine eligible studies confirmed that anti-Xa activity is linear across a broad range of edoxaban concentrations, with a coefficient of determination (R²) greater than 0.95, making it suitable for quantification.[3] In contrast, the PT is less sensitive, and a normal PT value may not exclude clinically relevant on-therapy drug levels.[3] The aPTT has been shown to have insufficient sensitivity for accurately measuring edoxaban's anticoagulant activity.[3]
| Assay | Correlation with Edoxaban Concentration | Sensitivity | Variability | Recommendation |
| Anti-Factor Xa Assay | Excellent (Linear, R² > 0.95)[3] | High[2] | Low to Moderate[3] | Recommended for quantification [3] |
| Prothrombin Time (PT) | Moderate[2] | Less Sensitive[3] | High (reagent-dependent)[2] | May indicate presence, but not for precise measurement[3] |
| Activated Partial Thromboplastin Time (aPTT) | Poor (R² = 0.40-0.89)[3] | Insufficient[3] | High[2] | Not recommended for monitoring [3] |
Quantitative Correlation: Edoxaban Concentration and Anti-Xa Activity
The ENGAGE AF-TIMI 48 trial provided extensive data on the relationship between edoxaban dose, plasma concentration, and anti-Xa activity. This large-scale study demonstrated a clear dose- and concentration-dependent increase in anti-Xa activity.
| Edoxaban Regimen | Mean Trough Plasma Concentration (ng/mL) | Mean Trough Anti-FXa Activity (IU/mL) |
| Higher-Dose (60 mg) | 48.5[4] | 0.85[4] |
| Higher-Dose, Reduced (30 mg) | 34.6[4] | 0.64[4] |
| Lower-Dose (30 mg) | 24.5[4] | 0.44[4] |
| Lower-Dose, Reduced (15 mg) | 16.0[4] | 0.35[4] |
Data from the ENGAGE AF-TIMI 48 trial. Dose reduction was based on clinical criteria such as renal function, body weight, or concomitant use of P-glycoprotein inhibitors.[4]
Experimental Protocols
Measurement of Edoxaban Plasma Concentration (Reference Method)
The gold standard for quantifying edoxaban in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[3][5]
Principle: This method involves the separation of edoxaban from plasma components using high-performance liquid chromatography (HPLC), followed by ionization and detection using a mass spectrometer. The mass-to-charge ratio of the parent and fragmented ions of edoxaban allows for highly specific and sensitive quantification.
General Procedure:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.[5]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable analytical column. A mobile phase gradient is used to separate edoxaban from other plasma constituents.[5]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Edoxaban is ionized (typically using electrospray ionization) and fragmented. Specific parent and product ion transitions are monitored for quantification.
-
Quantification: A calibration curve is generated using standards of known edoxaban concentrations, and the concentration in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[5]
Measurement of Anti-Factor Xa Activity
The chromogenic anti-Xa assay is the recommended method for assessing the anticoagulant activity of edoxaban.[3]
Principle: This is a functional assay that measures the inhibition of a known amount of factor Xa by the edoxaban present in the patient's plasma. The residual factor Xa activity is inversely proportional to the edoxaban concentration.[6][7]
General Procedure:
-
Sample Preparation: Patient citrated platelet-poor plasma is used.
-
Assay Reaction:
-
Patient plasma is incubated with a known excess amount of Factor Xa. Edoxaban in the plasma will bind to and inhibit a portion of the added Factor Xa.[7]
-
A chromogenic substrate specific for Factor Xa is then added.[8]
-
The residual, unbound Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).[9]
-
-
Detection: The intensity of the color produced is measured spectrophotometrically at 405 nm.[10]
-
Quantification: The amount of color is inversely proportional to the amount of edoxaban in the sample.[6] The results are quantified against a standard curve prepared with known concentrations of edoxaban.[11] It is crucial to use edoxaban-specific calibrators for accurate measurement.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological process and the experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of Factor Xa and its inhibition by edoxaban.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association between edoxaban dose, concentration, anti-Factor Xa activity, and outcomes: an analysis of data from the randomised, double-blind ENGAGE AF-TIMI 48 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. biotoxik.it [biotoxik.it]
- 9. ema.europa.eu [ema.europa.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
In Vitro Evidence Suggests a Favorable Safety Profile for Edoxaban
A comprehensive review of in vitro studies indicates that Edoxaban, a direct oral anticoagulant (DOAC), exhibits a promising safety profile at the cellular level, particularly concerning cytotoxicity and off-target effects on endothelial cells. While direct head-to-head comparative studies with other DOACs are limited, the available evidence suggests Edoxaban has a minimal impact on cell viability and may offer protective effects on the vasculature.
This comparison guide synthesizes in vitro data on the safety of Edoxaban in relation to other commonly prescribed DOACs: Rivaroxaban, Apixaban, and Dabigatran. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of the current preclinical evidence.
Comparative Cytotoxicity
A critical aspect of a drug's safety profile is its potential to cause cell death. In vitro cytotoxicity studies on various cell lines provide initial insights into these risks.
One study directly compared the cytotoxic effects of Dabigatran, Rivaroxaban, and Apixaban on L929 fibroblast cells. The findings revealed that Dabigatran exhibited the highest cytotoxicity among the tested DOACs, leading to altered cell morphology and significantly lower cell viability at all tested dilutions after 24 and 48 hours. In contrast, Rivaroxaban and Apixaban demonstrated a more favorable profile, with cell viability comparable to the control group at most concentrations.
While a direct comparative study including Edoxaban is not yet available, individual studies provide valuable information. Research on human umbilical vein endothelial cells (HUVECs) has shown that Edoxaban is not only non-toxic but may also promote cell growth and viability.[1] Furthermore, in a model of cellular injury, Edoxaban was found to protect hepatic sinusoidal endothelial cells from cytotoxicity induced by activated Factor Xa (FXa).[2]
Another study investigating the prodrug of Dabigatran, Dabigatran etexilate, on a rat gastric epithelial cell line, suggested that its cytotoxic effects could be mediated by the production of mitochondrial reactive oxygen species.
The following table summarizes the available in vitro cytotoxicity data for Edoxaban and other DOACs. It is important to note that the direct comparison is challenging due to the use of different cell lines and experimental conditions across studies.
| Drug | Cell Line | Assay | Key Findings | Reference |
| Edoxaban | Human Umbilical Vein Endothelial Cells (HUVECs) | Real-time cell analysis | Non-toxic, promoted cell growth at concentrations between 10–500 nM. | [1] |
| Hepatic Sinusoidal Endothelial Cells | LDH cytotoxicity assay | Ameliorated FXa-induced cytotoxicity. | [2] | |
| Rivaroxaban | L929 (Fibroblast) | Morphological analysis, MTT assay | Similar morphology to control group except at the highest dilution. Less cytotoxic than Dabigatran. | |
| Apixaban | L929 (Fibroblast) | Morphological analysis, MTT assay | Similar morphology to control group except at the highest dilution. Less cytotoxic than Dabigatran. | |
| Dabigatran | L929 (Fibroblast) | Morphological analysis, MTT assay | Altered cell morphology and significantly lower cell viability at all dilutions. | |
| Rat Gastric Epithelial Cell Line | Cell viability assay | Dabigatran etexilate induced cytotoxicity, potentially via mitochondrial ROS production. |
Off-Target Effects and Signaling Pathways
Beyond direct cytotoxicity, the off-target effects of drugs on cellular signaling pathways are a key determinant of their overall safety. In vitro studies have begun to elucidate the pleiotropic effects of DOACs, with Edoxaban demonstrating potentially beneficial interactions with endothelial cell signaling.
Research indicates that Edoxaban can counteract the pro-inflammatory and pro-migratory effects of FXa on HUVECs. This protective effect is believed to be mediated through the PI3K/AKT and NF-κB signaling pathways.[1] Specifically, Edoxaban was shown to block the FXa-induced expression of cell adhesion molecules, which is a critical step in the inflammatory response.[1]
Furthermore, in a study on hepatic sinusoidal endothelial cells, Edoxaban was found to ameliorate cellular injury by modulating the Protease-Activated Receptor 2 (PAR-2) – Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2] This suggests that Edoxaban's mechanism of action may extend beyond anticoagulation to include direct cytoprotective signaling.
The following diagrams illustrate the key signaling pathways influenced by Edoxaban, providing a visual representation of its potential off-target effects.
Edoxaban's modulation of FXa-induced inflammatory signaling in endothelial cells.
Edoxaban's role in mitigating cellular stress-induced cytotoxicity.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability and Proliferation Assay (HUVECs)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured in EGM-2 medium supplemented with 2% fetal bovine serum and growth factors.
-
Treatment: Cells were seeded in 16-well E-plates and treated with Edoxaban at concentrations ranging from 1 nM to 1 µM.
-
Analysis: Cell proliferation and viability were monitored in real-time using a non-invasive electrical impedance-based system (xCELLigence). The cell index, a measure of cell number and adhesion, was recorded every 15 minutes for up to 72 hours.
LDH Cytotoxicity Assay (Hepatic Sinusoidal Endothelial Cells)
-
Cell Culture: Primary mouse hepatic sinusoidal endothelial cells were isolated and cultured in endothelial cell growth medium.
-
Treatment: Cells were subjected to hypoxia (1% O2) for 6 hours followed by reoxygenation for 12 hours to mimic ischemia-reperfusion injury. In some experiments, cells were pre-treated with Edoxaban (10 µM) or stimulated with Factor Xa (10 nM) with or without Edoxaban.
-
Analysis: Cytotoxicity was assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit. Absorbance was measured at 490 nm.
Western Blot Analysis for Signaling Pathway Components
-
Protein Extraction: Following treatment, cells were lysed, and total protein was extracted.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against PAR-2, total ERK1/2, and phosphorylated ERK1/2. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence detection system.
Conclusion
The in vitro evidence to date paints a picture of Edoxaban as a DOAC with a favorable safety profile at the cellular level. Its lack of cytotoxicity in endothelial cells, and even a potential pro-proliferative effect, is a noteworthy finding.[1] Moreover, its ability to mitigate cellular injury and inflammation through specific signaling pathways suggests a multifaceted mechanism of action that may contribute to its overall safety.[1][2]
References
Navigating the Nuances: A Comparative Analysis of Edoxaban and Other DOACs on Platelet Function
For researchers, scientists, and drug development professionals, understanding the intricate interplay between direct oral anticoagulants (DOACs) and platelet function is paramount for advancing therapeutic strategies and ensuring patient safety. This guide provides an objective comparison of Edoxaban against other leading DOACs—Rivaroxaban, Apixaban, and Dabigatran—with a focus on their effects on platelet activity, supported by experimental data and detailed methodologies.
The advent of DOACs has revolutionized anticoagulant therapy, offering significant advantages over traditional vitamin K antagonists. While their primary mechanism involves targeting specific factors in the coagulation cascade, their influence extends to platelet function, a critical component of hemostasis and thrombosis. This comparative analysis delves into the subtle yet significant differences among these agents, providing a comprehensive resource for the scientific community.
Impact on Platelet Aggregation: A Quantitative Comparison
Direct oral anticoagulants indirectly affect platelet aggregation by reducing thrombin generation. Thrombin is a potent platelet agonist, and its inhibition by DOACs leads to a downstream effect on platelet activation and aggregation.[1] The extent of this effect varies among different DOACs and is dependent on the agonist used to induce aggregation.
An ex vivo study comparing the four currently marketed DOACs (Dabigatran, Rivaroxaban, Apixaban, and Edoxaban) at concentrations of 50, 150, and 250 ng/mL provides key insights into their differential effects on platelet aggregation.[2]
Table 1: Comparative Effect of DOACs on Platelet Aggregation Induced by Various Agonists [2]
| Agonist | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
| ADP | No significant effect | No significant effect | No significant effect | No significant effect |
| TRAP | No significant effect | No significant effect | No significant effect | No significant effect |
| γ-thrombin | Suppressed at all concentrations | No significant effect | No significant effect | No significant effect |
| Tissue Factor (TF) | No significant effect | Reduced | Reduced | Reduced |
Source: Data synthesized from an ex vivo study on healthy donors.[2]
Notably, Dabigatran, a direct thrombin inhibitor, completely suppressed γ-thrombin-induced platelet aggregation at all tested concentrations. In contrast, the factor Xa inhibitors, including Edoxaban, Rivaroxaban, and Apixaban, demonstrated a reduction in tissue factor-induced platelet aggregation.[2] This is consistent with their mechanism of action, as inhibiting factor Xa leads to decreased thrombin generation initiated by tissue factor.[2] None of the tested DOACs significantly affected platelet aggregation induced by ADP or thrombin receptor-activating peptide (TRAP).[2]
Another study focusing on Edoxaban found that thrombin-induced platelet aggregation was significantly lower two hours after administration in patients with non-valvular atrial fibrillation (60.35% ± 33.3% at baseline vs. 27.25% ± 30.8% post-dose).[1] Similarly, TRAP-induced platelet aggregation was also significantly reduced in patients receiving Edoxaban (73.3 ± 25.55% at baseline vs. 44.7 ± 32.03% post-dose).[3]
Influence on Platelet Activation Markers and Thromboxane Generation
Beyond aggregation, DOACs can influence other markers of platelet function. The aforementioned ex vivo study also investigated the effects on thromboxane B2 (TXB2) generation and the expression of P-selectin and protease-activated receptor-1 (PAR-1).[2]
Table 2: Effect of DOACs on Thromboxane B2 (TXB2) Generation and Platelet Surface Marker Expression [2]
| Parameter | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
| TXB2 Generation | Reduced at 250 ng/mL | Reduced at 150 & 250 ng/mL | Reduced at 250 ng/mL | Reduced at 250 ng/mL |
| P-selectin Expression | No change | No change | No change | No change |
| PAR-1 Expression | Concentration-dependent increase | No change | No change | No change |
Source: Data synthesized from an ex vivo study on healthy donors.[2]
All four DOACs demonstrated a reduction in serum TXB2 generation, particularly at the highest concentration of 250 ng/mL.[2] This suggests a potential antiplatelet effect beyond their anticoagulant properties. Interestingly, only Dabigatran was found to cause a concentration-dependent increase in the expression of PAR-1 on the platelet surface, without a corresponding increase in platelet activation as measured by P-selectin expression.[2] None of the factor Xa inhibitors, including Edoxaban, altered PAR-1 or P-selectin expression.[2]
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication of the findings.
Light Transmittance Aggregometry (LTA)
Light Transmittance Aggregometry (LTA) is considered the gold standard for assessing platelet function.[4]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Generalized Protocol:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.[4]
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 g for 10 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 250 x 10^9/L) by diluting with PPP if necessary.
-
Aggregation Measurement: The PRP is placed in a cuvette in the aggregometer and warmed to 37°C. A baseline light transmission is established. An agonist (e.g., thrombin, ADP, collagen, TRAP) is added, and the change in light transmission is recorded over time.[2]
-
Data Analysis: The maximum percentage of aggregation is determined relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
Caption: Workflow for assessing platelet aggregation using Light Transmittance Aggregometry.
Flow Cytometry for Platelet Activation Markers
Flow cytometry is a powerful technique for analyzing the expression of cell surface markers.
Principle: This method uses fluorescently labeled antibodies to identify and quantify specific proteins (e.g., P-selectin, activated GPIIb/IIIa) on the surface of individual platelets.
Generalized Protocol:
-
Blood Collection: Whole blood is collected in tubes with an appropriate anticoagulant.
-
Incubation with DOACs and Agonists: Aliquots of whole blood or PRP are incubated with varying concentrations of DOACs, followed by the addition of a platelet agonist.
-
Antibody Staining: Fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P for P-selectin) are added to the samples and incubated in the dark.
-
Fixation: The samples are fixed with a reagent like paraformaldehyde to stabilize the cells.
-
Acquisition: The stained samples are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual platelets, which is proportional to the number of bound antibodies and thus the expression level of the marker.
-
Data Analysis: The data is analyzed to determine the percentage of platelets expressing the marker of interest and the mean fluorescence intensity.
Signaling Pathways and Mechanism of Action
The primary mechanism by which DOACs influence platelet function is indirect, through the inhibition of thrombin generation. Edoxaban, Rivaroxaban, and Apixaban are direct Factor Xa inhibitors, while Dabigatran is a direct thrombin (Factor IIa) inhibitor.
Caption: Signaling pathway illustrating the indirect inhibition of platelet activation by DOACs.
Factor Xa is a critical component of the prothrombinase complex, which converts prothrombin to thrombin. By inhibiting Factor Xa, Edoxaban and other "xabans" effectively reduce the burst of thrombin generation.[5] Thrombin is the most potent physiological activator of platelets, acting through Protease-Activated Receptors (PARs), primarily PAR-1.[2] Cleavage of the N-terminal exodomain of PAR-1 by thrombin unmasks a new N-terminus that acts as a tethered ligand, inducing a conformational change in the receptor and initiating intracellular signaling cascades that lead to platelet activation, granule release, and aggregation. By limiting the availability of thrombin, Factor Xa inhibitors dampen this entire process. Dabigatran achieves a similar outcome by directly inhibiting the enzymatic activity of thrombin itself.
Conclusion
The choice of a DOAC in a clinical or research setting requires a nuanced understanding of their individual pharmacological profiles. While all DOACs exert an indirect antiplatelet effect by suppressing thrombin, there are discernible differences in their impact on platelet function, particularly in response to different agonists.
Edoxaban, along with other Factor Xa inhibitors, effectively reduces platelet aggregation induced by tissue factor, highlighting its role in modulating the extrinsic coagulation pathway's influence on platelets. Dabigatran, as a direct thrombin inhibitor, shows a more pronounced effect on thrombin-induced aggregation. The observation that all tested DOACs can reduce thromboxane generation warrants further investigation into their potential pleiotropic effects.
For researchers and drug development professionals, these findings underscore the importance of selecting appropriate in vitro and ex vivo models to evaluate the complex interactions between novel anticoagulants and platelet biology. A thorough characterization of these effects is essential for the development of safer and more effective antithrombotic therapies.
References
- 1. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Edoxaban affects TRAP-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Platelet Function | Oncohema Key [oncohemakey.com]
- 5. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: Edoxaban's Direct Action Outpaces Low Molecular Weight Heparin's Indirect Inhibition
For Immediate Release
In the landscape of anticoagulant therapies, the direct oral anticoagulant (DOAC) Edoxaban and the established Low Molecular Weight Heparin (LMWH) are key players in the management and prevention of thromboembolic events. While both exert their primary effect through the inhibition of Factor Xa (FXa), a critical juncture in the coagulation cascade, their mechanisms of action and in vitro efficacy profiles exhibit notable distinctions. This guide provides a detailed comparison of their performance in key in vitro assays, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Edoxaban, a direct FXa inhibitor, binds directly and reversibly to the active site of the FXa enzyme.[1][2] In contrast, LMWH, an indirect inhibitor, functions by binding to antithrombin (AT), a natural anticoagulant protein.[3][4] This binding induces a conformational change in AT, accelerating its inactivation of FXa.[3][4] This fundamental difference in their mechanisms underpins the observed variations in their in vitro anticoagulant activity.
Quantitative Efficacy: A Tale of Two Inhibitors
In vitro studies consistently demonstrate Edoxaban's potent and direct inhibition of Factor Xa. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights Edoxaban's high affinity for its target. In contrast, indirect inhibitors like fondaparinux, which shares a similar mechanism with LMWH, show a marked decrease in potency against clot-bound FXa, a form of the enzyme protected within a thrombus.
| Parameter | Edoxaban | Fondaparinux (LMWH proxy) | Reference |
| IC50 for free Factor Xa | 2.3 nM | 5.4 nM | [1] |
| IC50 for clot-bound Factor Xa | 8.2 nM | 217 nM | [1] |
| IC50 for TF-induced Platelet Aggregation (RecombiPlasTin) | 110 nM | 9.3 µM | [1] |
| IC50 for TF-induced Platelet Aggregation (Dade Innovin) | 150 nM | No complete inhibition | [1] |
Fondaparinux is an indirect Factor Xa inhibitor and serves as an in vitro proxy for the mechanistic action of Low Molecular Weight Heparin.
These data underscore Edoxaban's potent inhibition of both free and clot-bound FXa, suggesting a more consistent anticoagulant effect within the dynamic environment of a developing thrombus. Furthermore, Edoxaban demonstrates superior potency in inhibiting tissue factor-induced platelet aggregation, a crucial step in thrombus formation.
Visualizing the Mechanisms of Action
To elucidate the distinct inhibitory pathways of Edoxaban and LMWH, the following diagrams illustrate their interaction with the coagulation cascade.
Experimental Protocols
A detailed understanding of the in vitro assays used to benchmark these anticoagulants is crucial for the accurate interpretation of efficacy data.
Chromogenic Anti-Factor Xa Assay
This assay is the gold standard for measuring the activity of both direct and indirect Factor Xa inhibitors.
Principle: The assay measures the residual activity of a known amount of added FXa after incubation with the anticoagulant in a plasma sample. The remaining FXa cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The color intensity is inversely proportional to the anticoagulant's activity.[3][5]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.
-
Reagent Preparation: Reconstitute and prepare Factor Xa reagent, antithrombin (if not included in the FXa reagent), and the chromogenic FXa substrate according to the manufacturer's instructions. Pre-warm all reagents to 37°C.
-
Assay Procedure: a. In a microplate well or cuvette, add a specific volume of patient PPP or control plasma. b. Add a pre-determined volume of antithrombin solution (if required) and incubate. c. Add a known excess of Factor Xa reagent to the plasma and incubate for a precise time to allow for inhibition by the anticoagulant-antithrombin complex (for LMWH) or the direct inhibitor (for Edoxaban). d. Add the chromogenic substrate. The residual, uninhibited FXa will cleave the substrate, releasing a colored product. e. After a specific incubation period, stop the reaction (e.g., with citric acid). f. Measure the absorbance at a specific wavelength (commonly 405 nm) using a spectrophotometer.
-
Calibration: Construct a standard curve using calibrators with known concentrations of the specific anticoagulant (Edoxaban or LMWH) to determine the concentration in the test sample.
Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)
This global hemostasis assay provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin.
Principle: The assay measures the real-time generation of thrombin in plasma after the initiation of coagulation. A fluorescent substrate is cleaved by the generated thrombin, and the resulting fluorescence is continuously monitored. The data is calibrated against a known thrombin activity to provide a quantitative measure of thrombin generation over time.[6][7]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP).
-
Reagent Preparation: Prepare the trigger solution (containing tissue factor and phospholipids), the fluorescent substrate, and the calibrator (a known amount of thrombin-α2-macroglobulin complex).
-
Assay Procedure: a. Dispense PPP into the wells of a 96-well plate. b. In parallel wells, dispense the calibrator. c. Add the trigger solution to the plasma wells. d. Initiate the reaction by adding the fluorescent substrate and calcium chloride to all wells. e. Immediately place the plate in a fluorometer pre-heated to 37°C and record the fluorescence intensity over time.
-
Data Analysis: The software calculates the thrombin generation curve and key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak, corrected for substrate consumption and inner filter effects using the calibrator data.
Prothrombin Time (PT)
The PT assay evaluates the extrinsic and common pathways of coagulation.
Principle: The test measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium.[8][9]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Reagent Preparation: Reconstitute and pre-warm the thromboplastin reagent to 37°C.
-
Assay Procedure: a. Pipette a volume of PPP into a pre-warmed cuvette. b. Incubate the plasma at 37°C for a specified time. c. Add a pre-warmed thromboplastin-calcium reagent to the plasma and simultaneously start a timer. d. Measure the time until a fibrin clot is formed, which can be detected mechanically or optically by a coagulation analyzer.[10]
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: The test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium.[11][12]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Reagent Preparation: Reconstitute and pre-warm the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride solution to 37°C.
-
Assay Procedure: a. Pipette equal volumes of PPP and the aPTT reagent into a pre-warmed cuvette. b. Incubate the mixture at 37°C for a specific period to allow for the activation of contact factors. c. Add a pre-warmed calcium chloride solution to the mixture and simultaneously start a timer. d. Measure the time until a fibrin clot is formed using a coagulation analyzer.[13]
Conclusion
The in vitro data clearly positions Edoxaban as a highly potent and direct inhibitor of Factor Xa, with a distinct advantage over indirect inhibitors like LMWH in neutralizing clot-bound FXa. This direct mechanism of action translates to a more consistent and predictable anticoagulant effect in various in vitro models. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and compare the efficacy of these and other novel anticoagulant agents. The continued exploration of these in vitro profiles is paramount for advancing our understanding of anticoagulant pharmacology and for the development of safer and more effective therapies.
References
- 1. Prothrombin time - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-Xa Assays [practical-haemostasis.com]
- 4. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lancet.co.za [lancet.co.za]
- 6. d-nb.info [d-nb.info]
- 7. Thrombin generation by calibrated automated thrombography in goat plasma: Optimization of an assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. diagnolab.com.na [diagnolab.com.na]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 13. diagnolab.com.na [diagnolab.com.na]
Safety Operating Guide
Proper Disposal of Edoxaban Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Edoxaban hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent anticoagulant classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, it necessitates handling and disposal with strict adherence to established protocols[1]. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses[2]. In case of accidental release, prevent the substance from entering drains or waterways and avoid dust formation[1][3]. Spills should be collected and placed in suitable, closed containers for disposal[3][4]. Decontaminate affected surfaces by scrubbing with alcohol[1][5].
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary statements for this compound as identified in its Safety Data Sheet (SDS).
| Classification | Code | Statement |
| Hazard Statement | H302 | Harmful if swallowed.[1] |
| Hazard Statement | H410 | Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statement | P264 | Wash skin thoroughly after handling.[1] |
| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product.[1] |
| Precautionary Statement | P273 | Avoid release to the environment.[1] |
| Precautionary Statement | P391 | Collect spillage.[1] |
| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is essential. The process begins with proper waste characterization and segregation and concludes with disposal by a licensed and approved waste management contractor.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is a fundamental requirement for Good Laboratory Practice[2].
-
Consult the SDS: The Safety Data Sheet is the primary source for determining the hazardous nature of the waste material[2].
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials, such as strong acids/alkalis or strong oxidizing/reducing agents[1][5]. Keep it separate from other waste streams to ensure proper treatment.
-
Categorize Waste: Differentiate between the pure compound, contaminated labware (e.g., gloves, wipes, pipette tips), and empty containers.
Step 2: Containment and Labeling
Proper containment prevents accidental exposure and ensures the waste is clearly identified.
-
Primary Container: Collect all this compound waste in a suitable, closed, and chemically compatible container to prevent leaks or spills[3][6].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and identify the contents, including "this compound." Ensure the label includes the hazard characteristics (e.g., "Toxic," "Ecotoxic").
-
Secondary Containment: Store liquid waste containers in secondary containment to prevent spills from spreading[7].
Step 3: On-Site Storage
Temporary storage of hazardous waste must be managed to minimize risks.
-
Designated Area: Store waste in a designated, well-ventilated area away from heat or sources of ignition[4][6].
-
Accumulation Time: Do not accumulate chemical waste for extended periods. Laboratory waste should be prepared for disposal at least once a week or as required[2].
Step 4: Disposal of Contaminated Materials and Empty Containers
Specific procedures apply to items contaminated with this compound.
-
Solid Waste: Items with trace contamination, such as gloves and wipes, should be collected in the designated hazardous waste container[8].
-
Empty Containers: Containers should be triple-rinsed with a suitable solvent[3][4]. The first rinseate must be collected and disposed of as hazardous chemical waste[7]. After thorough rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill or recycled, depending on local regulations[3][4].
Step 5: Final Disposal Method
The final disposal of this compound must comply with all federal, state, and local regulations and should never be discharged into sewer systems[3][4][5].
-
Approved Disposal Facility: The material must be disposed of by removal to a licensed chemical destruction plant or an approved waste disposal facility[1][3][4].
-
Controlled Incineration: A recommended method of destruction is controlled incineration with flue gas scrubbing[3][4].
-
Engage a Professional Service: Contract with a certified hazardous waste management company for transportation and final disposal to ensure compliance and proper documentation[9].
Experimental Protocols
The disposal procedures outlined are based on established safety guidelines and regulatory requirements for handling hazardous pharmaceutical waste. No experimental protocols were cited for the generation of these disposal recommendations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound|480448-29-1|MSDS [dcchemicals.com]
- 2. gmpsop.com [gmpsop.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. osha.gov [osha.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Edoxaban hydrochloride
Essential Safety and Handling Guide for Edoxaban Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits (OELs) have not been established for this compound.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C24H31Cl2N7O4S | [2] |
| Molecular Weight | 584.52 g/mol | [2] |
| CAS Number | 480448-29-1 | [2] |
| Appearance | Solid | [2] |
| Water Solubility | <1 mg/mL | [1] |
| Storage Temperature (Powder) | -20°C | [1][2] |
| Storage Temperature (in Solvent) | -80°C | [2] |
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area.[1][2][3][4][5] The use of a laboratory fume hood or other local exhaust ventilation is recommended.[3]
-
Safety Stations: Accessible safety shower and eye wash stations must be available in the immediate work area.[1][2][4]
Personal Protective Gear
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][2][3][5][6]
-
Hand Protection: Use protective, chemical-resistant gloves.[1][2][3][5] Gloves must be inspected prior to use, and hands should be washed and dried after handling.[3][5]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][2][3][4][6]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1][2][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[5][6]
Operational and Disposal Plans
Adherence to the following procedural steps for handling, storage, and disposal is critical for maintaining a safe laboratory environment.
Handling and Storage Protocol
-
Avoid Contact: Prevent contact with skin and eyes, and avoid the formation of dust and aerosols.[2][3][4][5]
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a fume hood.[2][3][4][5]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1][2][3] Protect from direct sunlight and sources of ignition.[1][2]
Accidental Release Measures
In the event of a spill, follow these steps to contain and clean the area safely.
-
Ventilate: Ensure adequate ventilation of the spill area.[1][2][4][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][2][4][5] Keep the product away from drains and water courses.[1][2][4]
-
Clean-up:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2][4]
First Aid Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers.[1][2] Remove contact lenses if present.[1][2] Seek prompt medical attention.[1][2]
-
Skin Contact: Rinse skin thoroughly with plenty of water.[1][2] Remove contaminated clothing and shoes and consult a physician.[1][2]
-
Ingestion: Wash out the mouth with water if the person is conscious.[1] Do not induce vomiting unless directed by medical personnel.[1] Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air.[5][7] If breathing is difficult, provide oxygen.[5] If not breathing, give artificial respiration and seek immediate medical attention.[5]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Disposal: The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Environmental Precautions: Do not allow the product to enter drains, water courses, or the soil.[1][2][4][5] Avoid release into the environment.[2]
-
Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[5]
Visual Workflow Guides
The following diagrams illustrate the essential workflows for handling and responding to incidents involving this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
